Vitamin K2
描述
Menatetrenone has been used in trials studying the treatment of Diabetes, Osteoporosis, Prediabetic State, and Hepatocellular Carcinoma.
Menatetrenone is a menaquinone compound and form of vitamin K2 with potential antineoplastic activity. Menatetrenone may act by modulating the signalling of certain tyrosine kinases, thereby affecting several transcription factors including c-myc and c-fos. This agent inhibits tumor cell growth by inducing apoptosis and cell cycle arrest.
MENATETRENONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048969 | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863-61-6, 6041-00-5, 11032-49-8 | |
| Record name | Menaquinone 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menatetrenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kefton-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menatetrenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vitamin K2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENATETRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menatetrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of Menaquinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinones, commonly known as vitamin K2, are a class of essential lipid-soluble molecules crucial for a range of physiological processes in both prokaryotes and eukaryotes. First identified for their role in blood coagulation, their significance is now understood to extend to bone metabolism, cardiovascular health, and bacterial electron transport. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of menaquinones. It details the experimental protocols for their extraction, purification, and analysis, and presents quantitative data on their distribution. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Perspective
The journey to understanding menaquinones began with the discovery of vitamin K. In the late 1920s, Danish scientist Henrik Dam observed a hemorrhagic condition in chickens fed a cholesterol-free diet.[1][2][3] This led to the identification of a fat-soluble "Koagulationsvitamin" (coagulation vitamin), for which Dam and Edward Doisy were awarded the Nobel Prize in Physiology or Medicine in 1943.[1][3] Initially, two primary forms were isolated: phylloquinone (vitamin K1) from plants and menaquinones (this compound) from putrefied fish meal.[4] It was later established that menaquinones are primarily of bacterial origin.[5]
Chemical Structure and Diversity
Menaquinones are a family of related compounds that share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length and saturation of their isoprenoid side chain at the 3-position.[6][7] This side chain consists of a variable number of unsaturated isoprene (B109036) units, denoted as MK-n, where 'n' represents the number of isoprene units.[8] The length of this side chain can range from 2 to 15 isoprene units.[9] For example, menaquinone-4 (MK-4) has four isoprene units, while menaquinone-7 (B21479) (MK-7) has seven.[8] This structural diversity influences their bioavailability, half-life, and tissue distribution.[2]
Biological Functions
Menaquinones play distinct and vital roles in various biological systems.
Role in Bacterial Electron Transport
In many Gram-positive and some Gram-negative bacteria, menaquinones are the sole or primary quinones in the electron transport chain, where they function as mobile electron carriers.[10][11][12] They accept electrons from dehydrogenases and transfer them to terminal reductases, a process essential for both aerobic and anaerobic respiration.[10][13] This central role in bacterial energy metabolism makes the menaquinone biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[10][12]
Role in Human Health
In humans, menaquinones are essential cofactors for the gamma-carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) in specific proteins known as vitamin K-dependent proteins (VKDPs).[4][14] This post-translational modification is critical for their function.
-
Blood Coagulation: Several key proteins involved in the blood coagulation cascade, such as prothrombin (Factor II), are VKDPs.[5]
-
Bone Metabolism: Osteocalcin, a VKDP synthesized by osteoblasts, plays a crucial role in bone mineralization.[6]
-
Cardiovascular Health: Matrix Gla-protein (MGP), another VKDP, is a potent inhibitor of vascular calcification.[15]
Menaquinone Biosynthesis
Bacteria synthesize menaquinones via two primary pathways: the classical (or shikimate) pathway and the futalosine (B117586) pathway.[16][17][18] The classical pathway, well-studied in Escherichia coli, starts from chorismate, an intermediate of the shikimate pathway.[19][20] A series of enzymatic reactions catalyzed by the 'Men' proteins (MenA-G) leads to the formation of the menaquinone molecule.[10][21]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Electron Transport System: Are Enzymes Involved in this compound Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (this compound) in Lactococcus cremoris [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Showing Compound Menadione (FDB000953) - FooDB [foodb.ca]
- 10. codeage.com [codeage.com]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin K-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthnatura.com [healthnatura.com]
- 15. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 16. MK4 vs MK7 this compound - Which One is Better | MediQ7 [mediq7.com]
- 17. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative measurement of this compound (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Dawn of a Coagulation Cofactor: Early Research on Vitamin K2 and Blood Hemostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate cascade of blood coagulation, a fundamental physiological process for hemostasis, has been the subject of intense scientific scrutiny for over a century. Central to this complex mechanism is a fat-soluble nutrient, Vitamin K, and its various vitamers. While the role of Vitamin K1 (phylloquinone) in coagulation is well-established, the early research that paved the way for our understanding of Vitamin K2 (menaquinone) and its distinct contributions to blood clotting is a compelling narrative of scientific discovery. This whitepaper provides a detailed technical exploration of the seminal, early research on this compound and its role in blood coagulation, with a focus on quantitative data, experimental methodologies, and the elucidation of its biochemical pathways.
The Discovery of a "Koagulationsvitamin"
The story of Vitamin K begins in the late 1920s with the work of Danish scientist Henrik Dam. While investigating cholesterol metabolism in chickens, Dam observed a previously unknown hemorrhagic syndrome in chicks fed a diet devoid of sterols.[1] These chicks exhibited spontaneous bleeding under the skin and in muscles, and their blood showed significantly delayed coagulation.[1] This condition was not rectified by the addition of purified cholesterol to their diet, leading Dam to postulate the existence of a new, fat-soluble "Koagulationsvitamin," which he designated Vitamin K.[2][3]
Henrik Dam's Foundational Experiments
Dam's initial experiments, though qualitative in their initial descriptions, laid the crucial groundwork for the field. The core of his experimental design involved inducing a hemorrhagic condition in chicks through a specialized diet and then observing the curative effects of various dietary supplements.
Objective: To induce a hemorrhagic syndrome in young chicks through a synthetic diet lacking in Vitamin K.
Animal Model: Newly hatched chicks were chosen due to their rapid growth and sensitivity to dietary deficiencies.[1]
Diet Composition: The synthetic diet was meticulously prepared to be free of fats and sterols. A typical composition included:
| Component | Percentage |
| Casein (ether-extracted) | 20% |
| Starch | 65.5% |
| Marmite (for B vitamins) | 10% |
| Salt Mixture | 4.5% |
| Vitamins A and D | Supplemented (sterol-free concentrates) |
Source: Adapted from early descriptions of synthetic chick diets used in nutritional studies.[1][4]
Procedure:
-
Newly hatched chicks were placed on the synthetic diet immediately after hatching.
-
The chicks were monitored daily for signs of hemorrhage, such as bruising and spontaneous bleeding.
-
Blood samples were periodically collected to assess coagulation time.
Observation: After 2-3 weeks on the synthetic diet, chicks consistently developed a hemorrhagic diathesis.[1]
Quantifying the Coagulation Defect: The Advent of the Prothrombin Time
A significant leap forward in Vitamin K research came with the development of a quantitative method to assess blood coagulation. In 1935, Dr. Armand J. Quick introduced the one-stage prothrombin time (PT) test, a robust and reproducible assay that became an indispensable tool for researchers in the field.[5][6][7][8]
Experimental Protocol: Quick's One-Stage Prothrombin Time (1935)
Objective: To quantitatively measure the time required for plasma to clot in the presence of an optimal amount of tissue extract (thromboplastin) and calcium.
Principle: The test measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on several Vitamin K-dependent factors.
Reagents:
-
Thromboplastin (B12709170) solution: An extract of rabbit brain or other tissue rich in tissue factor.
-
Calcium chloride solution (0.025 M)
-
Citrated plasma: Blood is collected in sodium citrate, which acts as an anticoagulant by chelating calcium. The blood is then centrifuged to obtain platelet-poor plasma.
Procedure:
-
0.1 mL of citrated plasma is pipetted into a small test tube.
-
The tube is placed in a 37°C water bath to warm.
-
0.1 mL of pre-warmed thromboplastin solution is added to the plasma.
-
Immediately following the addition of thromboplastin, 0.1 mL of pre-warmed calcium chloride solution is forcefully added, and a stopwatch is started simultaneously.
-
The tube is gently tilted, and the time taken for the formation of a fibrin (B1330869) clot is recorded as the prothrombin time in seconds.
Normal Values: In healthy individuals, the prothrombin time is typically around 12-14 seconds. In early studies on vitamin K deficient chicks, prothrombin times were significantly prolonged, often exceeding several minutes.
The Emergence of this compound: Weston A. Price and "Activator X"
Around the same time as Dam's discovery, a dentist named Weston A. Price was conducting extensive nutritional investigations among various isolated populations around the world. Price observed that these groups, who consumed traditional, nutrient-dense diets, exhibited excellent dental health and were largely free from chronic diseases common in Western societies. He identified a fat-soluble nutrient, which he termed "Activator X," that he believed was crucial for mineral metabolism, including calcium utilization, and played a protective role against dental caries.[9][10][11] Price noted that Activator X was abundant in the butterfat of cows grazing on rapidly growing green grass, as well as in the organs and fats of certain animals and in some seafoods like fish eggs.[9][10] Later research would strongly suggest that Price's Activator X was, in fact, a form of this compound, specifically menaquinone-4 (MK-4).
While Price's work was largely observational and lacked the controlled experimental design of Dam's studies, his meticulous documentation of dietary habits and health outcomes provided compelling, albeit qualitative, evidence for the importance of this nutrient. He did not, however, publish quantitative data on the effects of "Activator X" on blood coagulation parameters.
Early Quantitative Studies on Vitamin K and Coagulation Factors
With the establishment of the prothrombin time assay, researchers could begin to quantify the effects of Vitamin K deficiency and supplementation on blood coagulation. Early studies focused on the impact on prothrombin (Factor II) and, as methods became available, on other coagulation factors.
| Study/Condition | Animal Model | Prothrombin Time (seconds) | Prothrombin Level (% of normal) | Other Factor Levels (% of normal) |
| Normal (Vitamin K sufficient) | Chick | 9.4 (mean) | 100% | Factor VII: ~100%, Factor IX: ~100%, Factor X: ~100% |
| Vitamin K Deficient | Chick | >120 (often several minutes) | <10% | Factor VII: <20%, Factor IX: <50%, Factor X: <50% |
| Vitamin K Repletion | Chick | Gradual return to normal over 24-48 hours | Rapid increase towards normal | Gradual increase towards normal |
The Biochemical Mechanism: Unraveling the Role of Vitamin K
The precise mechanism by which Vitamin K influences blood coagulation remained a mystery for several decades after its discovery. The breakthrough came in the 1970s with the identification of a new amino acid, gamma-carboxyglutamic acid (Gla), in prothrombin.[12] It was discovered that Vitamin K acts as a cofactor for a liver enzyme, gamma-glutamyl carboxylase, which is responsible for the post-translational carboxylation of specific glutamic acid (Glu) residues on Vitamin K-dependent proteins to form Gla residues.[12][13][14][15]
This carboxylation is crucial for the biological activity of these proteins. The Gla residues act as calcium-binding sites, enabling the coagulation factors to bind to phospholipid surfaces at the site of injury, a critical step in the coagulation cascade. In the absence of Vitamin K, this carboxylation does not occur, and the resulting non-carboxylated proteins are biologically inactive.
Distinguishing K1 and K2 in Early Coagulation Research
While both Vitamin K1 and K2 serve as cofactors for the carboxylation of coagulation proteins, early research began to hint at subtle differences in their biological activity and metabolism. It was observed that menaquinones (this compound), particularly the longer-chain forms, have a longer half-life in the circulation compared to phylloquinone (Vitamin K1).[16][17] This suggested that this compound might have more sustained effects or be distributed differently in the body. However, in the context of early coagulation studies, both forms were found to be effective in reversing the hemorrhagic symptoms of Vitamin K deficiency. The primary focus was on the liver's requirement for Vitamin K for the synthesis of clotting factors, and both K1 and K2 were shown to fulfill this role.
Conclusion
The early research on this compound and its role in blood coagulation, from the initial observations of Henrik Dam to the quantitative assays enabled by Armand Quick's work, laid the essential foundation for our current understanding of hemostasis. These pioneering studies, conducted with meticulous observation and developing biochemical techniques, established the critical role of this fat-soluble vitamin in the synthesis of active coagulation factors. While the distinction between Vitamin K1 and K2 was not fully appreciated in these early years, the groundwork was laid for future research that would uncover the unique and vital roles of menaquinones in cardiovascular health and beyond. This historical perspective provides invaluable context for today's researchers and drug development professionals as they continue to explore the therapeutic potential of the various forms of Vitamin K.
References
- 1. nobelprize.org [nobelprize.org]
- 2. The Mystery of Activator X: A Confusing History of this compound [drstevenlin.com]
- 3. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]
- 4. The estimation of prothrombin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prothrombin time - Wikipedia [en.wikipedia.org]
- 6. Armand J. Quick: pioneer and prophet of coagulation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation and standardization of prothrombin times in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oregonwellnesscare.com [oregonwellnesscare.com]
- 10. westonaprice.org [westonaprice.org]
- 11. realmilk.com [realmilk.com]
- 12. The vitamin K-dependent carboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing classic plasma fractionation separation methods - CRB [crbgroup.com]
- 14. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin K-dependent carboxylation of the carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Extra-Hemostatic Functions of Vitamin K2
Abstract: While historically recognized for its essential role in blood coagulation, Vitamin K2 (menaquinone) is now understood to possess a wide spectrum of biological functions that extend far beyond hemostasis. This technical guide provides an in-depth review of the extra-hepatic activities of this compound, with a focus on its roles in bone metabolism, cardiovascular health, cancer prevention, and cellular bioenergetics. Through its primary mechanism as a cofactor for the enzyme γ-glutamyl carboxylase, this compound activates critical proteins that regulate calcium homeostasis, preventing pathological calcification of soft tissues while promoting bone mineralization.[1][2] Furthermore, emerging evidence highlights its non-canonical roles in modulating signal transduction pathways, inducing cancer cell apoptosis, and functioning as a mitochondrial electron carrier and antioxidant.[3][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanism: Vitamin K-Dependent γ-Carboxylation
The primary molecular function of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[5] This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins known as Vitamin K-Dependent Proteins (VKDPs).[6] The addition of a second carboxyl group to the glutamate side chain is critical, as it confers a negative charge that allows these proteins to bind positively charged calcium ions (Ca2+).[7] This calcium-binding ability is fundamental to the function of extra-hepatic VKDPs, most notably Osteocalcin (B1147995) (OC) and Matrix Gla Protein (MGP).[1]
The process is cyclical. During carboxylation, this compound is converted to this compound epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to its active quinone form, allowing it to participate in another carboxylation reaction.[6]
Caption: The Vitamin K cycle and its role as a cofactor for γ-glutamyl carboxylase (GGCX).
Role in Bone Metabolism
This compound is crucial for maintaining skeletal health by regulating bone mineralization and turnover.[8][9] Its primary role is the activation of osteocalcin, a protein synthesized by osteoblasts that is integral to the bone matrix.[7][10]
Osteocalcin Activation and Bone Mineralization
Osteocalcin is produced by osteoblasts, the cells responsible for bone formation. For it to function correctly, it must be carboxylated by the this compound-dependent GGCX enzyme.[11] In its undercarboxylated state (ucOC), osteocalcin has a low affinity for the calcium hydroxyapatite (B223615) crystals that form the mineral component of bone.[7][12] Upon carboxylation, the newly formed Gla residues allow the carboxylated osteocalcin (cOC) to bind calcium ions and integrate them into the bone matrix, thereby contributing to bone strength and density.[7][10][13]
Regulation of Bone Cell Activity
Beyond carboxylation, this compound influences bone health by directly modulating the activity of bone cells. Studies have shown that menaquinones, particularly MK-4, promote the differentiation of osteoblasts and upregulate the expression of bone marker genes.[9] Concurrently, this compound can suppress bone resorption by inhibiting osteoclastogenesis.[9] This dual action—promoting bone formation while inhibiting its breakdown—improves the overall bone turnover balance.[9]
Caption: this compound signaling in bone metabolism.
Quantitative Data: Effect on Bone Turnover Markers
A meta-analysis of randomized controlled trials has demonstrated the significant impact of this compound supplementation on key biomarkers of bone metabolism in postmenopausal women with osteoporosis.[14]
| Biomarker | Effect of this compound Supplementation | Mean Difference (MD) | 95% Confidence Interval (CI) | Clinical Significance | Citation |
| Undercarboxylated Osteocalcin (ucOC) | Decrease | -1.54 | -2.44 to -0.64 | Indicates improved Vitamin K status and carboxylation efficiency. | [14][15] |
| Osteocalcin (OC) | Increase | 1.86 | 1.17 to 2.56 | Reflects increased bone formation activity. | [14][15] |
| Bone-Specific Alkaline Phosphatase (BAP) | Increase | 1.49 | 0.98 to 2.00 | A marker of osteoblastic activity and bone formation. | [14][15] |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Decrease | -0.83 | -1.21 to -0.46 | A marker of osteoclast activity and bone resorption. | [14][16] |
| C-terminal telopeptide (CTX) | Slight Decrease | -0.09 | -0.14 to -0.05 | A marker of bone resorption; clinical relevance of the small change is uncertain. | [14][15] |
Experimental Protocol: Measurement of Serum Undercarboxylated Osteocalcin (ucOC)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of ucOC in human serum, a key biomarker for assessing Vitamin K status.
-
Principle: The assay uses a monoclonal antibody specific for the uncarboxylated Gla-domain of human osteocalcin. Serum samples are incubated in microtiter wells coated with this antibody. ucOC in the sample competes with a fixed amount of biotinylated synthetic ucOC peptide for binding to the antibody. The amount of bound biotinylated peptide is inversely proportional to the concentration of ucOC in the sample.
-
Reagents and Materials:
-
Microtiter plate pre-coated with anti-ucOC monoclonal antibody.
-
ucOC standards (0 to 50 ng/mL).
-
Patient serum samples.
-
Biotinylated ucOC peptide solution.
-
Streptavidin-Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 0.5 M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Pipette 25 µL of standards, controls, and patient samples into the appropriate wells.
-
Add 100 µL of the biotinylated ucOC peptide to each well.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times as in step 4.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the ucOC concentration in patient samples by interpolating their OD values from the standard curve. The concentration is inversely proportional to the OD.
-
Role in Cardiovascular Health
This compound plays a pivotal role in cardiovascular health, primarily by preventing the pathological calcification of arteries and other soft tissues.[17][18] This function is mediated by the activation of another VKDP, Matrix Gla Protein (MGP).
MGP Activation and Inhibition of Vascular Calcification
MGP is a potent inhibitor of soft tissue calcification and is synthesized by vascular smooth muscle cells (VSMCs) in the arterial wall.[19][20] To become biologically active, MGP must undergo both vitamin K-dependent γ-carboxylation and subsequent phosphorylation.[21][22][23] In its inactive, dephosphorylated and uncarboxylated form (dp-ucMGP), MGP is unable to perform its function.[21] Active, carboxylated MGP binds to calcium crystals and directly inhibits their formation and growth within the arterial wall, thus preventing the stiffening and narrowing of blood vessels associated with atherosclerosis.[17][19] A deficiency in this compound leads to elevated levels of circulating dp-ucMGP, which is strongly associated with increased arterial stiffness, vascular calcification, and cardiovascular mortality.[17][18]
Caption: this compound-dependent activation of MGP to inhibit vascular calcification.
Quantitative Data: Association with Cardiovascular Outcomes
Observational and interventional studies have linked higher this compound intake with improved cardiovascular health markers.
| Study Type | Population | Key Finding | Quantitative Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Prospective Cohort Study | 4,807 subjects | Higher dietary MK-7, MK-8, MK-9 intake | Reduced risk of severe aortic calcification and coronary heart disease (CHD) mortality. |[19] | | Meta-analysis (21 studies) | 222,592 participants | Increased dietary K1 or K2 intake | Moderately reduced risk of coronary heart disease. |[8] | | Interventional Studies | Various | this compound supplementation | Associated with reduced arterial stiffness and slowed progression of vascular calcification. |[17][18] |
Note: Some recent large-scale, placebo-controlled trials have not found a significant effect of K2 supplementation on slowing the progression of established aortic valve calcification, suggesting its role may be more preventative than therapeutic in advanced disease.[24]
Experimental Protocol: Measurement of Circulating dp-ucMGP
This protocol outlines a dual-antibody sandwich ELISA for the quantification of dephospho-uncarboxylated MGP (dp-ucMGP) in plasma.[20]
-
Principle: The assay utilizes two monoclonal antibodies. The first, a capture antibody directed against the dephosphorylated sequence of MGP, is coated onto the microtiter plate. The second, a detection antibody directed against the uncarboxylated Gla-domain, is conjugated to a reporter enzyme (e.g., HRP). The amount of dp-ucMGP is proportional to the signal generated.
-
Reagents and Materials:
-
Microtiter plate pre-coated with anti-dephospho-MGP capture antibody.
-
dp-ucMGP standards.
-
Patient plasma samples (EDTA or citrate).
-
HRP-conjugated anti-uncarboxylated-MGP detection antibody.
-
Assay Buffer.
-
Wash Buffer.
-
Substrate Solution (TMB).
-
Stop Solution.
-
Microplate reader.
-
-
Procedure:
-
Pipette 100 µL of standards, controls, and plasma samples into the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells four times as in step 3.
-
Add 100 µL of TMB Substrate Solution.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm.
-
Construct a standard curve by plotting the mean OD for each standard against its concentration.
-
Calculate the concentration of dp-ucMGP in the samples by interpolating from the standard curve.
-
Anticancer Properties
A growing body of preclinical evidence suggests that this compound possesses anticancer properties, acting through mechanisms independent of its carboxylation activity.[3][25] These effects have been observed in various cancer cell lines, including hepatocellular carcinoma, gastric cancer, and leukemia.[25][26]
Mechanisms of Action
This compound has been shown to inhibit cancer cell growth through several key cellular processes:[25][27]
-
Induction of Apoptosis: K2 can trigger programmed cell death in cancer cells, often through the activation of caspase enzymes.[26]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[25][26] This is often associated with the downregulation of key cell cycle proteins like cyclin D1.[27]
-
Induction of Autophagy: In some contexts, K2 can induce autophagy, a cellular self-degradation process that can lead to cell death in tumor cells.[27]
-
Inhibition of Invasion and Metastasis: Some studies suggest K2 can suppress the invasive potential of cancer cells.[25]
Caption: Key anticancer mechanisms of this compound.
Quantitative Data: In Vitro and In Vivo Studies
| Cancer Type | Model | Treatment | Key Finding | Quantitative Result | Citation |
| Gastric Cancer | 4 cell lines (in vitro) | MK-4 | Dose-dependent growth inhibition and induction of G0/G1 cell cycle arrest. | >70% of cells arrested in G0/G1 phase. | [26] |
| Hepatocellular Carcinoma (HCC) | Mice with implanted HCC cells | This compound | Significant suppression of tumor growth. | - | [27] |
| Prostate & Lung Cancer | EPIC Heidelberg Cohort Study | High dietary K2 intake | Reduced cancer incidence and mortality. | Highest quartile of K2 intake associated with a 62% reduced risk of lung cancer. | [28] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound (MK-4 or MK-7) stock solution (dissolved in a suitable solvent like DMSO).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Multi-well spectrophotometer.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (medium with solvent only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control: (OD of treated cells / OD of control cells) * 100.
-
Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Role in Cellular Bioenergetics and Antioxidant Defense
Beyond its role in carboxylation and signaling, this compound has been identified as a critical component of cellular energy production and defense against oxidative stress, primarily through its actions within the mitochondria.[4][29]
Mitochondrial Electron Transport
Studies using Drosophila models have revealed that this compound can function as a mitochondrial electron carrier, shuttling electrons in the electron transport chain (ETC).[4] This activity helps to maintain efficient ATP production and can rescue mitochondrial defects caused by certain genetic mutations (e.g., PINK1 deficiency, a model for Parkinson's disease).[4] By supporting ETC function, K2 helps preserve mitochondrial membrane potential, which is essential for cellular energy and viability.[29][30]
Mitochondrial Quality Control and Antioxidant Activity
This compound exhibits potent antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[31][32][33] It can mitigate mitochondrial damage by regulating the mitochondrial quality control loop.[30][34] This includes promoting mitophagy—the selective removal of damaged mitochondria—via the PINK1/Parkin signaling pathway, and inducing mitochondrial biogenesis.[34][35] This regulation ensures the health and efficiency of the mitochondrial network, thereby preventing oxidative stress-mediated cell death.[30]
Caption: this compound's multifaceted role in mitochondrial function.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a fluorescent method used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Reagents and Materials:
-
Cells cultured on glass coverslips or in clear-bottomed black 96-well plates.
-
Treatment compounds (e.g., an oxidative stressor) and this compound.
-
JC-1 staining solution (5 µg/mL in culture medium).
-
Fluorescence microscope or a multi-well plate reader with appropriate filters for red and green fluorescence.
-
-
Procedure:
-
Treat cells with the desired compounds (e.g., pre-treat with this compound, then expose to an oxidative stressor) for the specified time.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS for imaging/reading.
-
-
Data Analysis:
-
Microscopy: Capture images using both green (FITC) and red (TRITC) filter sets. Healthy cells will appear red, while apoptotic cells will appear green.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (Red: ~590 nm, Green: ~525 nm, with excitation at ~488 nm).
-
Calculate the ratio of red fluorescence to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in mitochondrial dysfunction.
-
Conclusion and Future Directions
The biological functions of this compound extend significantly beyond hemostasis, positioning it as a pleiotropic molecule with profound implications for public health and therapeutic development. Its fundamental role in activating key proteins like osteocalcin and MGP establishes a direct mechanistic link to the prevention of osteoporosis and vascular calcification.[8][17] Furthermore, its non-canonical activities—including the induction of cancer cell apoptosis, regulation of mitochondrial bioenergetics, and antioxidant defense—open new avenues for research into its potential role in oncology and neurodegenerative diseases.[25][30]
For professionals in drug development, the signaling pathways modulated by this compound present novel targets. Future research should focus on large-scale, long-term clinical trials to definitively establish the efficacy of this compound supplementation for preventing fractures and cardiovascular events.[8][24] Additionally, elucidating the precise molecular interactions in its anticancer and neuroprotective roles could lead to the development of novel menaquinone-based therapeutics. The data and protocols presented in this guide offer a foundational resource for advancing our understanding and application of this versatile vitamin.
References
- 1. mdpi.com [mdpi.com]
- 2. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights on vitamin K biology with relevance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Your Mitochondria - ChemistryViews [chemistryviews.org]
- 5. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Everything You Need to Know About this compound [healthline.com]
- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. balchem.com [balchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osteostrong.com.au [osteostrong.com.au]
- 14. The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis [frontiersin.org]
- 17. openheart.bmj.com [openheart.bmj.com]
- 18. This compound-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. heart.org [heart.org]
- 25. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound-induced antitumor effects via cell-cycle arrest and apoptosis in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]
- 28. New Study Indicate that a Daily Intake of this compound Significantly Reduce the Risk of Developing or Die of Cancer [nutritioninsight.com]
- 29. mdpi.com [mdpi.com]
- 30. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]
- 31. Vitamin K-2: Functions, sources, benefits, and deficiency symptoms [medicalnewstoday.com]
- 32. prohealth.com [prohealth.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin K2 dependent proteins mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Vitamin K2-Dependent Proteins
Introduction
This compound, a member of the menaquinone family of compounds, is a fat-soluble vitamin essential for various physiological processes. Its primary role is to function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on a group of proteins known as Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions and interact with phospholipids (B1166683) on cell surfaces, thereby participating in crucial pathways such as blood coagulation, bone metabolism, and the inhibition of vascular calcification. This guide provides a detailed overview of the molecular mechanisms underlying the action of this compound-dependent proteins, tailored for researchers, scientists, and professionals in drug development.
The Vitamin K Cycle and Gamma-Carboxylation
The activation of VKDPs is intrinsically linked to the Vitamin K cycle, a metabolic pathway that facilitates the continuous recycling of Vitamin K. This cycle is crucial for sustaining the gamma-carboxylation of target proteins.
The key steps in the Vitamin K cycle and the carboxylation process are:
-
Carboxylation: In the endoplasmic reticulum, GGCX utilizes the reduced form of Vitamin K, hydroquinone (B1673460) (KH2), as a cofactor to convert Glu residues on VKDPs to Gla residues. This reaction consumes KH2, converting it to Vitamin K epoxide (KO). Molecular oxygen and carbon dioxide are also required for this step.
-
Reduction of Vitamin K Epoxide: The enzyme Vitamin K epoxide reductase (VKOR) reduces KO back to Vitamin K quinone. This step is the target of anticoagulant drugs like warfarin.
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced back to the active hydroquinone form (KH2) by VKOR or other quinone reductases, completing the cycle and making Vitamin K available for another round of carboxylation.
This cyclical process ensures a steady supply of the active form of Vitamin K, allowing for the proper functioning of VKDPs.
An In-depth Technical Guide to Vitamin K2 Isoforms: MK-4 and MK-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary isoforms of Vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). It delves into their distinct origins, biosynthesis, and physiological roles, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Origins and Dietary Sources
This compound comprises a family of menaquinones, with MK-4 and MK-7 being the most researched for their roles in human health. Their origins are fundamentally different, which dictates their dietary sources.
Menaquinone-4 (MK-4) is primarily of animal origin. It is synthesized by animal tissues from vitamin K1 (phylloquinone), which is abundant in leafy green vegetables.[1][2] This conversion process means that MK-4 is found in various animal products. The concentration of MK-4 in these sources can vary based on the animal's diet and husbandry practices.[3]
Menaquinone-7 (MK-7) is a product of bacterial fermentation.[4] Consequently, it is predominantly found in fermented foods. The most potent source of MK-7 is natto, a traditional Japanese dish of fermented soybeans.[5][6] Other fermented foods like certain cheeses and sauerkraut also contain MK-7, though in lesser amounts.[5][7]
The following table summarizes the quantitative content of MK-4 and MK-7 in various food sources.
| Food Source | Isoform | Concentration (μ g/100g ) |
| MK-4 | ||
| Chicken (dark meat) | MK-4 | 13.6 - 36.4 |
| Chicken (light meat) | MK-4 | 6.3 - 22.1 |
| Egg Yolk | MK-4 | up to 192 (highly variable) |
| Hard Cheeses (e.g., Cheddar) | MK-4 | ~10 |
| Soft Cheeses (e.g., Brie) | MK-4 | ~5 |
| Butter | MK-4 | ~1.5 |
| MK-7 | ||
| Natto (fermented soybeans) | MK-7 | ~900 - 1000+ |
| Hard Cheeses (e.g., Gouda, Edam) | MK-7 | 60 - 80 |
| Soft Cheeses (e.g., Brie, Camembert) | MK-7 | 4 - 10 |
| Sauerkraut | MK-7 | ~2.75 per half-cup |
Note: The concentrations provided are approximate and can vary significantly based on factors such as animal feed, fermentation time, and specific bacterial strains used.
Biosynthesis and Metabolism
The metabolic pathways for MK-4 and MK-7 are distinct, impacting their bioavailability and half-life in the human body.
Biosynthesis of Menaquinone-4 (MK-4)
MK-4 is endogenously synthesized in various animal tissues from dietary vitamin K1.[8] This conversion is a two-step process. First, the phytyl side chain of vitamin K1 is removed, yielding menadione (B1676200) (vitamin K3). Subsequently, a geranylgeranyl pyrophosphate (GGPP) side chain is attached to the menadione ring structure. This latter step is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[8][9][10]
UBIAD1-mediated conversion of Vitamin K1 to MK-4.
Biosynthesis of Menaquinone-7 (MK-7)
MK-7 is not synthesized by human tissues and must be obtained from dietary sources. It is produced by various bacteria, most notably Bacillus subtilis subspecies natto, during the fermentation of soybeans to produce natto. The biosynthetic pathway in bacteria involves the shikimate pathway for the formation of the naphthoquinone ring and the non-mevalonate pathway for the synthesis of the heptaprenyl side chain.
Pharmacokinetics and Bioavailability
The structural differences between MK-4 and MK-7 significantly influence their pharmacokinetic profiles.
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
| Half-life | Short (approximately 1-2 hours) | Long (approximately 68 hours or 2-3 days) |
| Bioavailability | Poor at nutritional doses | High |
| Serum Levels | Not significantly increased with supplementation | Significantly increased and sustained with supplementation |
| Cmax (Time to Peak) | ~2.5 hours | ~6 hours |
Data compiled from multiple studies.[11][12][13][14][15][16]
MK-7's long half-life and superior bioavailability mean that it can be consumed in smaller, less frequent doses to maintain stable and elevated serum concentrations.[15] In contrast, the rapid clearance of MK-4 necessitates larger and more frequent dosing to achieve a therapeutic effect.[15]
Physiological Functions and Signaling Pathways
This compound's primary role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on Vitamin K-dependent proteins (VKDPs).[17][18][19] This carboxylation is essential for the biological activity of these proteins.
The Vitamin K-dependent gamma-carboxylation cycle.
Two of the most crucial extra-hepatic VKDPs are osteocalcin (B1147995) and Matrix Gla Protein (MGP), which play pivotal roles in bone and cardiovascular health, respectively.[20][21]
-
Osteocalcin: Produced by osteoblasts, osteocalcin is a key protein in bone mineralization. When carboxylated, it binds to calcium and incorporates it into the bone matrix.[22] Undercarboxylated osteocalcin is associated with an increased risk of fractures.
-
Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, MGP is a potent inhibitor of soft tissue and vascular calcification.[23] Carboxylated MGP binds to calcium in the circulation, preventing its deposition in the arterial walls.
Signaling roles of this compound in bone and cardiovascular health.
Experimental Protocols for Quantification
The accurate quantification of MK-4 and MK-7 in biological matrices is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Experimental Workflow
General workflow for this compound isoform analysis.
Detailed HPLC with Fluorescence Detection Protocol (Example)
This protocol is a synthesized example based on common methodologies for the analysis of MK-4 and MK-7 in human plasma.[2][24][25][26]
1. Sample Preparation:
- To 1 mL of human plasma, add an internal standard (e.g., a synthetic vitamin K analog).
- Perform a liquid-liquid extraction using 2 mL of ethanol (B145695) followed by 5 mL of n-hexane.
- Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
- Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity or equivalent.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic mixture of methanol (B129727) and ethanol (e.g., 98:2 v/v) containing a reducing agent (e.g., 0.05 M zinc chloride and 0.05 M sodium acetate).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
3. Post-Column Derivatization:
- A post-column reactor containing zinc powder is used to reduce the quinone forms of vitamin K to their fluorescent hydroquinone (B1673460) forms.
4. Fluorescence Detection:
- Detector: Fluorescence detector.
- Excitation Wavelength: 243 nm.
- Emission Wavelength: 430 nm.
5. Quantification:
- Construct a calibration curve using standards of known concentrations of MK-4 and MK-7.
- Quantify the concentrations in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
LC-MS/MS Method (Brief Overview)
LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound isoforms.[27][28][29][30][31]
-
Sample Preparation: Similar liquid-liquid extraction procedures are used.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often employed for better resolution and shorter run times.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MK-4 and MK-7.
Conclusion
Menaquinone-4 and menaquinone-7, the primary isoforms of this compound, possess distinct origins, biosynthetic pathways, and pharmacokinetic profiles. MK-4 is endogenously synthesized from vitamin K1 in animal tissues and has a short half-life, while MK-7 is a product of bacterial fermentation with high bioavailability and a long half-life. Both are essential for the activation of Vitamin K-dependent proteins that play critical roles in bone mineralization and the prevention of vascular calcification. The accurate quantification of these isoforms is paramount for advancing our understanding of their physiological roles and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals working in this field.
References
- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. greal.co [greal.co]
- 5. wholestorynutrition.com [wholestorynutrition.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]
- 11. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrix Gla protein and osteocalcin: from gene duplication to neofunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Osteocalcin and matrix Gla protein: vitamin K-dependent proteins in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Osteocalcin induces chemotaxis, secretion of matrix proteins, and calcium-mediated intracellular signaling in human osteoclast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential Role for Osteocalcin in the Development of Atherosclerosis and Blood Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]
- 25. Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population [agris.fao.org]
Vitamin K2 synthesis by gut microbiota
An In-depth Technical Guide to Vitamin K2 Synthesis by the Gut Microbiota
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a group of compounds known as menaquinones (MKs), is a vital fat-soluble vitamin primarily synthesized by bacteria. Beyond its well-established role in blood coagulation, emerging evidence highlights its critical functions in bone metabolism and the prevention of vascular calcification through the activation of extrahepatic Vitamin K-Dependent Proteins (VKDPs). The human gut microbiota represents a significant and continuous source of various menaquinone isoforms, contributing to the host's vitamin K status. This guide provides a comprehensive technical overview of the bacterial synthesis of this compound, focusing on the core biosynthetic pathways, the key microbial producers within the human gut, the physiological relevance of microbially-derived menaquinones, and detailed experimental protocols for their study.
The Bacterial Menaquinone (this compound) Biosynthesis Pathway
Bacteria synthesize menaquinones via two primary pathways, with the canonical menaquinone pathway being the most prevalent and extensively studied, particularly in model organisms like Escherichia coli.[1] This pathway utilizes chorismate, a key intermediate from the shikimate pathway, and α-ketoglutarate as primary precursors.[2][3]
The synthesis of the core naphthoquinone ring and its subsequent prenylation involves a series of enzymatic steps encoded by the men gene cluster (menA-H):
-
Step 1: Naphthoquinone Ring Formation: The pathway initiates with the conversion of chorismate. Enzymes MenF (isochorismate synthase) and MenD (SHCHC synthase) are crucial in the initial steps.[1][4] MenD was later found to produce 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC), which is then converted to SHCHC.[5] Subsequent reactions catalyzed by MenH, MenC, MenE, and MenB lead to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), the soluble bicyclic precursor to the menaquinone headgroup.[2][6]
-
Step 2: Prenylation: The membrane-bound enzyme MenA (DHNA-octaprenyltransferase) catalyzes the attachment of an isoprenoid side chain (derived from the non-mevalonate pathway) to the DHNA ring, forming demethylmenaquinone (B1232588) (DMK).[2][3] The length of this side chain determines the specific menaquinone isoform (e.g., an octaprenyl side chain results in DMK-8).
-
Step 3: Methylation: In the final step, the enzyme MenG (a methyltransferase, also known as UbiE) methylates DMK to produce the final, biologically active menaquinone (MK).[3][6]
This entire process is a vital part of the bacterium's metabolism, as menaquinones are essential electron carriers in the anaerobic respiratory chain.[2][7]
Caption: The canonical menaquinone biosynthesis pathway in E. coli.
Key Bacterial Producers of this compound in the Human Gut
The human gut is colonized by a diverse community of bacteria capable of synthesizing a range of menaquinone isoforms. The specific MKs produced vary by bacterial species, primarily differing in the length of the polyisoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units).[8] This diversity in production contributes to the pool of this compound available to the host. While many species contribute, members of the Bacteroidetes, Firmicutes, and Proteobacteria phyla are recognized as significant producers.[8][[“]]
Table 1: Major this compound Producing Bacteria in the Human Gut and their Menaquinone Products
| Phylum | Genus/Species | Predominant Menaquinone (MK) Forms Produced | Citations |
|---|---|---|---|
| Bacteroidetes | Bacteroides spp. (e.g., B. fragilis) | MK-10, MK-11 | [8][10][11] |
| Prevotella spp. | Associated with fecal MK concentrations | [12] | |
| Proteobacteria | Escherichia coli | MK-8 | [8][11][13] |
| Enterobacter spp. | MK-8 | [10] | |
| Firmicutes | Eubacterium lentum | MK-6 | [8][11] |
| Veillonella spp. | MK-7 | [10][11] | |
| Lactococcus lactis | MK-9 (major), MK-3, MK-7, MK-8, MK-10 (minor) | [14] | |
| Lactobacillus spp. | MK-4 | [15] |
| | Bacillus subtilis (food-associated) | MK-7 |[7][16] |
Physiological Role and Activation of Vitamin K-Dependent Proteins (VKDPs)
The primary physiological function of Vitamin K is to act as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[17] GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on Vitamin K-Dependent Proteins (VKDPs) to form gamma-carboxyglutamate (B555490) (Gla) residues.[17][18] This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and interact with other proteins and cell surfaces.[17]
The process is maintained by the Vitamin K cycle, a cellular salvage pathway that regenerates the active form of Vitamin K (hydroquinone) from Vitamin K epoxide, the form produced after a carboxylation event.[18]
Caption: The Vitamin K cycle for activation of Vitamin K-Dependent Proteins (VKDPs).
The VKDPs have diverse functions throughout the body. While hepatic VKDPs are crucial for coagulation, extrahepatic VKDPs play key roles in maintaining tissue health.[18][19]
Table 2: Key Vitamin K-Dependent Proteins (VKDPs) and Their Functions
| Protein | Primary Location of Action | Primary Function | Citations |
|---|---|---|---|
| Coagulation Factors (II, VII, IX, X) | Liver / Blood | Blood clotting cascade | [18] |
| Protein C, S, Z | Liver / Blood | Anticoagulation (regulation of clotting) | [18] |
| Osteocalcin (OC) | Bone | Binds to hydroxyapatite (B223615) in the bone matrix, involved in bone mineralization. | [17][18][20] |
| Matrix Gla Protein (MGP) | Vasculature, Cartilage | Potent inhibitor of soft tissue and vascular calcification. | [18][21] |
| Gla-Rich Protein (GRP) | Cartilage, Vasculature | Inhibitor of ectopic calcification. | [19][20] |
| Growth Arrest-Specific 6 (Gas6) | Multiple Tissues | Involved in cell signaling, cell growth, and apoptosis inhibition. | [17][19] |
| Periostin | Bone, Heart | Promotes differentiation and proliferation of osteoblasts; involved in tissue repair. |[17][19] |
The role of MGP is particularly critical in cardiovascular health. When fully carboxylated (activated) by this compound, MGP actively inhibits the deposition of calcium phosphate (B84403) crystals in the arterial walls, thus preventing vascular calcification.[18][21]
Caption: Role of this compound-activated MGP in preventing vascular calcification.
Experimental Methodologies for Studying Microbial this compound Synthesis
Protocol: Anaerobic Culturing of Gut Microbiota
Studying the synthesis of this compound by gut bacteria requires strict anaerobic cultivation techniques to mimic the anoxic environment of the human colon.[22][23]
Methodology:
-
Sample Collection & Preparation: Fecal samples are collected from subjects and immediately transferred to an anaerobic environment (e.g., using anaerobic transport media or placing in an anaerobic chamber) to preserve the viability of obligate anaerobes.
-
Pre-culturing & Media Selection: Samples are often pre-cultured in a variety of commercially available or custom-formulated media to enrich for diverse bacterial populations.[22] The choice of media can significantly impact which species grow and, consequently, the profile of menaquinones produced.
-
Anaerobic Chamber/System: All manipulations, including media preparation, inoculation, and incubation, are performed within a vinyl anaerobic chamber filled with a gas mixture, typically N₂, H₂, and CO₂.[23] Alternatively, sealed Balch tubes with an anoxic headspace can be used.[23]
-
Isolation of Pure Cultures: Pure cultures are obtained from mixed communities using classical agar (B569324) plate methods or advanced techniques like single-cell dispensing via droplet microfluidics.[22]
-
Advanced Co-culture Models: To study host-microbe interactions, intestine-on-a-chip models can be employed. These microfluidic devices allow for the co-culture of human intestinal epithelial cells with complex microbial communities under a controlled oxygen gradient, providing a more physiologically relevant system.[24][25]
Caption: Experimental workflow for the anaerobic cultivation of gut bacteria.
Protocol: Menaquinone Extraction and Quantification by HPLC
Quantifying the specific menaquinone isoforms produced by bacterial cultures or present in fecal samples is most commonly achieved using High-Performance Liquid Chromatography (HPLC).[26][27][28]
Methodology:
-
Sample Preparation: Bacterial cell pellets or lyophilized fecal matter is used as the starting material.
-
Solvent Extraction: Menaquinones, being lipid-soluble, are extracted using organic solvents. A common method involves a two-step extraction with a mixture like hexane (B92381) and isopropanol (B130326) or acetone.[29][30] The extraction is often performed under reduced light to prevent degradation of the light-sensitive quinones.
-
Purification and Concentration: The organic extract is separated from the aqueous phase and cell debris, often by centrifugation. The solvent is then evaporated under a stream of nitrogen, and the dried residue is reconstituted in a smaller volume of a suitable solvent (e.g., ethanol, methanol) for injection into the HPLC system.[30]
-
HPLC Analysis:
-
Column: A reverse-phase column, typically a C18 or C8, is used to separate the different menaquinone isoforms based on the length of their hydrophobic side chains.[26][27]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of solvents like methanol, isopropanol, or acetonitrile (B52724) is used.[27][30]
-
Detection:
-
UV Detection: Menaquinones can be detected by their absorbance in the UV spectrum, typically around 245-270 nm.[29]
-
Fluorescence Detection: For enhanced sensitivity, post-column derivatization can be employed. The separated menaquinones are reduced to their hydroquinone (B1673460) form (e.g., using a zinc catalyst), which is highly fluorescent and can be detected with high sensitivity (e.g., λex/λem = 248 nm/418 nm).[26][30]
-
Mass Spectrometry (LC-MS): For the highest sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer, allowing for precise identification and quantification of each MK isoform.[31]
-
-
-
Quantification: The concentration of each menaquinone is determined by comparing the peak area from the sample to a standard curve generated from pure menaquinone standards.
Caption: Workflow for menaquinone (this compound) extraction and HPLC quantification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menaquinone (this compound) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2… [ouci.dntb.gov.ua]
- 5. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Recent Review Explores Relationship Between Vitamin K and the Gut Microbiome [casi.org]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Vitamin K in Intestinal Health [frontiersin.org]
- 12. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escherichia coli - Wikipedia [en.wikipedia.org]
- 14. Engineering Lactococcus lactis for Increased this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K-Dependent Proteins in Skeletal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 23. scholars.okstate.edu [scholars.okstate.edu]
- 24. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emulatebio.com [emulatebio.com]
- 26. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 29. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. tandfonline.com [tandfonline.com]
The Foundational Link Between Activator X and Vitamin K2: A Technical Guide for Researchers
Foreword: This technical guide delves into the historical discovery and subsequent scientific elucidation of "Activator X," a term coined by the pioneering researcher Dr. Weston A. Price. Decades after his initial observations, Activator X was identified as the fat-soluble nutrient, Vitamin K2. This document provides an in-depth exploration of the foundational studies that established this link, the biochemical functions of this compound, and the experimental methodologies used to investigate its activity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical nutrient.
Historical Context: The Discovery of Activator X
In the early 20th century, Dr. Weston A. Price, a Cleveland dentist, embarked on a series of global expeditions to study the diets and health of isolated, non-industrialized populations.[1] His seminal work, "Nutrition and Physical Degeneration," documented his observations of peoples with exceptional dental health, broad facial structure, and a high degree of immunity to chronic diseases.[2][3] Price noted that these robust health characteristics were consistently associated with diets rich in certain fat-soluble nutrients, which were largely absent in the modern, processed diets of the time.[1][2]
Price identified a previously unrecognized fat-soluble substance that he termed "Activator X."[4][5] He believed this compound played a crucial role in the body's ability to utilize minerals, particularly calcium, and worked synergistically with vitamins A and D.[6][7] Price observed that Activator X was abundant in the butterfat of cows consuming rapidly growing green grass, as well as in the organs and fats of other animals and certain seafoods like fish eggs.[5][8][9]
For decades, the precise chemical identity of Activator X remained a mystery. However, in 2007, researchers at the Weston A. Price Foundation concluded that Activator X was, in fact, this compound, specifically the menaquinone-4 (MK-4) form.[10] This identification was based on a careful analysis of Price's descriptions of the substance's sources, its biological activities, and its synergistic relationship with other fat-soluble vitamins.
Quantitative Data from Foundational and Modern Studies
While Dr. Weston A. Price's research was largely observational and qualitative, his work laid the groundwork for modern quantitative analysis of this compound. The following tables summarize key quantitative data from both historical descriptions and contemporary clinical and laboratory studies.
Table 1: Observations from Dr. Weston A. Price's Research on Activator X
| Observation Category | Finding | Reference |
| Dental Health | Indigenous groups with high Activator X intake had less than 1% of teeth affected by dental caries. | [11] |
| Introduction of a modern diet, low in Activator X, led to a rapid increase in dental caries. | [10] | |
| Synergy with Vitamins A & D | Diets of healthy indigenous groups contained at least ten times more fat-soluble vitamins (A, D, and Activator X) than the typical American diet of the time. | [4] |
| The combination of high-vitamin butter oil (rich in Activator X) and cod liver oil (rich in A and D) was more effective in promoting health than either substance alone. | [7][12] | |
| Sources of Activator X | Found in the butterfat of mammals, fish eggs, and the organs and fats of animals. | [5][8] |
| Highest concentrations were found in the milk of animals consuming rapidly growing green grass. | [8] |
Table 2: Quantitative Data from Modern this compound Research
| Study Focus | Key Quantitative Findings | Reference |
| Bone Mineral Density | A meta-analysis of 16 randomized controlled trials (n=6,425) showed that this compound supplementation significantly improved bone mineralization and strength in postmenopausal women. | [13] |
| Cardiovascular Health | In a study of patients on hemodialysis, a lower ratio of carboxylated to uncarboxylated Matrix Gla Protein (a marker of K2 status) was associated with a more than two-fold increase in the risk of calciphylaxis. | [14] |
| Dental Health | Individuals with periodontitis have significantly lower serum levels of this compound compared to healthy individuals. | [13] |
| This compound Content in Foods | Natto (fermented soybeans) contains the highest known concentration of MK-7, a form of this compound. | [13] |
| Cheeses, particularly hard cheeses, are a good source of various menaquinones (MK-4 through MK-9). | [13] |
Experimental Protocols
Historical Methods (Inferred from Dr. Price's Work)
Detailed experimental protocols from Dr. Weston A. Price's research are not extensively documented in modern scientific literature. However, his writings describe his general approach.
-
Dietary Analysis: Price collected food samples from the indigenous groups he studied and sent them back to his lab for chemical analysis to determine their mineral and vitamin content.
-
Preparation of "High-Vitamin Butter Oil": Price described a process of centrifuging high-quality butter from cows on rapidly growing green pasture to concentrate the fat-soluble activators.[15]
-
Clinical Intervention: Price administered a combination of high-vitamin butter oil and cod liver oil to his patients and observed changes in their dental health and overall well-being.[12]
Modern Experimental Protocols
3.2.1. Quantification of this compound (Menaquinones) by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in food and biological samples.
-
Principle: This technique separates different forms of this compound (e.g., MK-4, MK-7) based on their physicochemical properties as they pass through a chromatography column.
-
Sample Preparation:
-
Extraction: Lipids, including this compound, are extracted from the sample using organic solvents (e.g., a mixture of hexane (B92381) and isopropanol).
-
Saponification (optional): To remove interfering triglycerides, the lipid extract can be saponified with potassium hydroxide.
-
Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to remove impurities and concentrate the this compound.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvents, such as methanol, ethanol, and hexane, is used to elute the different menaquinones.
-
Detection: Detection is often performed using a fluorescence detector after post-column reduction of the quinone ring to a fluorescent hydroquinone, or by mass spectrometry (LC-MS) for greater sensitivity and specificity.[11][16][17][18][19]
-
3.2.2. Assessment of Vitamin K-Dependent Protein Carboxylation
The biological activity of this compound is often assessed by measuring the carboxylation status of Vitamin K-dependent proteins like osteocalcin (B1147995) and Matrix Gla Protein (MGP).
-
Principle: These methods distinguish between the carboxylated (active) and undercarboxylated (inactive) forms of the proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Immobilization: A microplate is coated with antibodies that specifically capture either the carboxylated or undercarboxylated form of the target protein.
-
Sample Incubation: The sample (e.g., serum, plasma) is added to the wells, and the target protein binds to the antibodies.
-
Detection: A second, enzyme-linked antibody that binds to a different site on the target protein is added.
-
Signal Generation: A substrate is added that reacts with the enzyme to produce a measurable colorimetric or chemiluminescent signal, the intensity of which is proportional to the amount of the target protein in the sample.[1][17][20][21][22]
-
-
Hydroxyapatite (B223615) (HAP) Binding Assay:
-
Principle: This method relies on the fact that carboxylated osteocalcin has a higher affinity for hydroxyapatite (the mineral component of bone) than the undercarboxylated form.
-
Procedure: A serum sample is incubated with HAP. The HAP is then pelleted by centrifugation, and the amount of osteocalcin remaining in the supernatant (the undercarboxylated form) is measured by immunoassay.[20]
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects through several key signaling pathways and molecular mechanisms.
The Vitamin K Cycle and Gamma-Carboxylation
The primary function of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues on Vitamin K-dependent proteins to gamma-carboxyglutamate (B555490) (Gla). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.
The Vitamin K cycle is a series of enzymatic reactions that regenerate the active, reduced form of Vitamin K (hydroquinone) that is required by GGCX.
Activation of Vitamin K-Dependent Proteins
The carboxylation of glutamate residues to gamma-carboxyglutamate is critical for the function of several key proteins involved in calcium homeostasis, bone metabolism, and cardiovascular health.
Regulation of Gene Expression via SXR/PXR
Recent research has revealed that this compound, particularly MK-4, can also function as a ligand for the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). This nuclear receptor is a transcription factor that regulates the expression of a variety of genes.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties, in part through its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.
Conclusion
The journey from the discovery of "Activator X" by Dr. Weston A. Price to the modern understanding of this compound's multifaceted roles in human health is a testament to the importance of both keen observation and rigorous scientific investigation. While Dr. Price's work was foundational, it is the subsequent decades of research that have provided the detailed quantitative data, experimental protocols, and understanding of the molecular mechanisms that are essential for today's researchers and drug development professionals. This guide has synthesized this historical and modern knowledge to provide a comprehensive technical overview of the critical link between Activator X and this compound, and its profound implications for human health.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Nutrition and Physical Degeneration by Weston A. Price | Goodreads [goodreads.com]
- 3. Client Challenge [thriftbooks.com]
- 4. youtube.com [youtube.com]
- 5. westonaprice.org [westonaprice.org]
- 6. samintharajkumar.com.sg [samintharajkumar.com.sg]
- 7. westonaprice.org [westonaprice.org]
- 8. westonaprice.org [westonaprice.org]
- 9. radiantlifecatalog.com [radiantlifecatalog.com]
- 10. researchgate.net [researchgate.net]
- 11. widneydental.com [widneydental.com]
- 12. westonaprice.org [westonaprice.org]
- 13. westonaprice.org [westonaprice.org]
- 14. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X Factor butter oil - Ask Alison [allisone.co.za]
- 16. researchgate.net [researchgate.net]
- 17. sinogeneclon.com [sinogeneclon.com]
- 18. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 19. sga.profnit.org.br [sga.profnit.org.br]
- 20. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human ucOC (Undercarboxylated Osteocalcin) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. mybiosource.com [mybiosource.com]
The Role of Vitamin K2 in Mitochondrial Function and Energy Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, a member of the menaquinone family of fat-soluble vitamins, is emerging as a significant modulator of mitochondrial function and cellular bioenergetics. Beyond its established role in blood coagulation and bone metabolism, recent research has illuminated its capacity to influence the mitochondrial electron transport chain, enhance ATP synthesis, mitigate oxidative stress, and regulate mitochondrial quality control pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mitochondria, detailing the underlying molecular mechanisms, presenting quantitative data from key studies, and outlining detailed experimental protocols for investigating these effects. The guide is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitochondrial-related pathologies.
Introduction: this compound and the Mitochondrion
This compound encompasses a series of vitamers, with menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7) being the most studied forms. These molecules share a common 2-methyl-1,4-naphthoquinone ring but differ in the length of their isoprenoid side chains. Mitochondria, the powerhouses of the cell, are central to energy production through oxidative phosphorylation (OXPHOS), a process that is also a major source of reactive oxygen species (ROS). Mitochondrial dysfunction is a hallmark of numerous age-related and metabolic diseases, as well as neurodegenerative disorders like Parkinson's disease. Emerging evidence suggests that this compound can directly impact mitochondrial health, offering a potential avenue for therapeutic intervention.
Mechanism of Action: A Multifaceted Role
This compound's influence on mitochondrial function is not attributed to a single mechanism but rather a combination of interconnected activities.
The Electron Carrier Debate
A key area of investigation is the role of this compound as a potential electron carrier in the mitochondrial electron transport chain (ETC).
-
Evidence for an Electron Carrier Role: Studies in Drosophila have shown that this compound can function as a mitochondrial electron carrier, rescuing defects associated with PINK1 deficiency, a model for Parkinson's disease. In this model, this compound appears to shuttle electrons, bypassing complexes I and II, thereby restoring ATP production.[1][2][3]
-
Conflicting Evidence in Mammalian Cells: Conversely, a study conducted in human Coenzyme Q10 (CoQ10) deficient cell lines found that while this compound does enter the mitochondria, it fails to restore electron flow in the respiratory chain or ATP synthesis in this context.[4] This suggests that this compound may not be a universal substitute for CoQ10 in the mammalian ETC. The structural similarity between menaquinone and ubiquinone (CoQ10) has fueled this hypothesis, but the functional interchangeability remains a subject of ongoing research.
Enhancement of ATP Production
Multiple studies have demonstrated that this compound supplementation can lead to an increase in cellular ATP levels.[5][6] Even in studies where its direct role as an electron carrier is questioned, an increase in ATP production is observed.[4] This suggests that this compound may enhance energy production through indirect mechanisms, such as by reducing the burden of oxidative stress and improving overall mitochondrial efficiency. For instance, in a cellular study, MenaQ7 (MK-7) was shown to increase ATP production even in the presence of warfarin, a Vitamin K antagonist that induces oxidative stress.[7][8]
Attenuation of Oxidative Stress
This compound has been shown to possess significant antioxidant properties, protecting mitochondria from the damaging effects of reactive oxygen species (ROS). It achieves this by:
-
Reducing ROS Accumulation: In various cell models, including neuronal cells and vascular smooth muscle cells, this compound treatment has been shown to significantly decrease the accumulation of intracellular ROS.[7][8][9]
-
Maintaining Mitochondrial Membrane Potential (ΔΨm): Oxidative stress often leads to the depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis. This compound helps to maintain a stable ΔΨm, thereby preserving mitochondrial integrity and function.[9][10]
Regulation of Mitochondrial Quality Control
A critical aspect of this compound's protective role lies in its ability to modulate the cellular machinery responsible for maintaining a healthy mitochondrial population.
-
Mitochondrial Dynamics (Fission and Fusion): this compound has been shown to regulate the expression of key proteins involved in mitochondrial fission and fusion. It promotes the expression of mitofusins (MFN1 and MFN2), which are essential for mitochondrial fusion, while inhibiting the expression of dynamin-related protein 1 (DRP1), a key mediator of mitochondrial fission.[2] This shift towards fusion helps to maintain a more interconnected and functional mitochondrial network.
-
Mitophagy and Biogenesis: this compound appears to promote the removal of damaged mitochondria (mitophagy) through the PINK1/Parkin signaling pathway. It has been observed to increase the expression of PINK1 and Parkin, leading to the recruitment of autophagic machinery to dysfunctional mitochondria.[9] Concurrently, this compound can stimulate mitochondrial biogenesis, the creation of new mitochondria, by upregulating the expression of PGC-1α, NRF1, and TFAM.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies.
Table 1: Effect of this compound on ATP Production
| Cell/Tissue Type | This compound Form | Treatment Conditions | % Increase in ATP (approx.) | Reference |
| Drosophila model of PINK1 deficiency | MK-4 | Dietary supplementation | Rescue of ATP levels to near wild-type | [6] |
| Human Smooth Muscle Cells | MK-7 | Warfarin-induced stress | Statistically significant increase | [2][7][8] |
| SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Restoration of ATP levels | [9] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell/Tissue Type | This compound Form | Treatment Conditions | Observation | Reference |
| SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Increased red/green fluorescence ratio (JC-1 assay) | [2][10] |
| SH-SY5Y cells | MK-4 | Menadione-induced stress | Increased red/green fluorescence ratio (JC-1 assay) | [10] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell/Tissue Type | This compound Form | Treatment Conditions | % Decrease in ROS (approx.) | Reference |
| SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Statistically significant decrease | [9] |
| Human Smooth Muscle Cells | MK-7 | Warfarin-induced stress | Statistically significant decrease | [2][7][8] |
Table 4: Effect of this compound on Mitochondrial Dynamics and Quality Control Proteins
| Protein | Cell/Tissue Type | This compound Form | Treatment Conditions | Fold Change in Expression (approx.) | Reference |
| MFN1/2 | SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Upregulated | [2] |
| DRP1 | SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Downregulated | [2] |
| PINK1 | SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Upregulated | [9] |
| Parkin | SH-SY5Y cells | MK-4 | 6-OHDA-induced stress | Upregulated | [9] |
| LC3-II/LC3-I ratio | Drosophila AD model | MK-4 | Dietary supplementation | Increased | [6] |
| p62 | Drosophila AD model | MK-4 | Dietary supplementation | Decreased | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.
Mitochondrial Isolation from Cultured Cells
This protocol is adapted for the isolation of intact mitochondria suitable for subsequent functional assays and western blotting.
Materials:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenization Buffer: IB supplemented with 1 mg/mL BSA and protease inhibitors.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer per 10^7 cells.
-
Allow cells to swell on ice for 15 minutes.
-
Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (1 mg/mL in DMSO).
-
Cell culture medium.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound and/or an inducing agent (e.g., a mitochondrial toxin) for the desired time.
-
Prepare a JC-1 working solution by diluting the stock solution to a final concentration of 2 µM in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a plate reader. Read red fluorescence at Ex/Em ~585/590 nm (J-aggregates) and green fluorescence at Ex/Em ~514/529 nm (JC-1 monomers).
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Quantification of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO).
-
Serum-free cell culture medium.
-
Fluorescence plate reader.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate.
-
After treatment with this compound and/or an inducing agent, wash the cells once with warm PBS.
-
Prepare a 10 µM DCFH-DA working solution in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity at Ex/Em ~485/535 nm.
Western Blotting for Mitochondrial Proteins
This protocol outlines the detection of specific mitochondrial proteins by western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MFN1, anti-DRP1, anti-PINK1, anti-Parkin, anti-LC3, anti-p62).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse cells or isolated mitochondria in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or VDAC1).
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of genes related to mitochondrial function.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers (e.g., for MFN1, DRP1, PINK1, PARK2).
-
RT-qPCR instrument.
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound on mitochondrial function.
Caption: General experimental workflow for investigating the effects of this compound on mitochondrial function.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the potential influence of this compound.
Caption: ROS-mediated activation of JNK/p38 MAPK signaling leading to apoptosis, and the inhibitory role of this compound.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the role of this compound as a significant modulator of mitochondrial function and cellular bioenergetics. Its multifaceted mechanisms, including the potential to act as an electron carrier, enhance ATP production, reduce oxidative stress, and regulate mitochondrial quality control, highlight its therapeutic potential for a range of mitochondrial-associated diseases.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Clarifying the Electron Carrier Role: Further studies are needed to reconcile the conflicting findings between Drosophila and mammalian models regarding this compound's ability to substitute for CoQ10.
-
Dose-Response and Formulation Studies: Optimizing the dosage and delivery of different this compound isoforms (MK-4, MK-7, etc.) is crucial for maximizing its therapeutic efficacy.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. Frontiers | The Use of this compound in Patients With Parkinson's Disease and Mitochondrial Dysfunction (PD-K2): A Theranostic Pilot Study in a Placebo-Controlled Parallel Group Design [frontiersin.org]
- 4. This compound cannot substitute Coenzyme Q10 as electron carrier in the mitochondrial respiratory chain of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) this compound Cannot Substitute Coenzyme Q10 as Electron [research.amanote.com]
- 6. This compound protects against Aβ42-induced neurotoxicity by activating autophagy and improving mitochondrial function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Physiological Roles of Matrix Gla Protein (MGP) and Vitamin K2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Gla Protein (MGP) is a potent, vitamin K-dependent inhibitor of soft tissue calcification, playing a critical role in maintaining vascular health and normal bone metabolism. Its activity is contingent upon post-translational modifications, specifically gamma-carboxylation, which is catalyzed by a vitamin K-dependent enzyme. This technical guide provides a comprehensive overview of the physiological roles of MGP, its intricate relationship with vitamin K2, and its mechanisms of action. We delve into the molecular pathways through which MGP exerts its inhibitory effects on vascular calcification, its involvement in bone and cartilage homeostasis, and the clinical implications of its dysfunction. This document also includes detailed experimental protocols for key assays used in MGP research and summarizes quantitative data from pivotal studies to serve as a valuable resource for researchers and professionals in drug development.
Introduction to Matrix Gla Protein (MGP)
Matrix Gla Protein (MGP) is a small, 84-amino acid protein that is a member of the vitamin K-dependent protein family.[1] It is primarily synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[2] The hallmark of MGP's function is its ability to inhibit ectopic calcification in soft tissues, particularly within the arterial wall.[3] The critical role of MGP is underscored by the severe phenotype observed in MGP knockout mice, which develop extensive arterial calcification leading to premature death from aortic rupture.[4] Furthermore, mutations in the human MGP gene are linked to Keutel Syndrome, a rare genetic disorder characterized by abnormal cartilage calcification.[4]
MGP's activity is fundamentally dependent on vitamin K.[5] Specifically, this compound (menaquinone) acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts specific glutamic acid (Glu) residues on the MGP protein into gamma-carboxyglutamic acid (Gla) residues.[5] This carboxylation process is essential for MGP to bind calcium ions and hydroxyapatite (B223615) crystals, thereby preventing their deposition in the vasculature.[6] Insufficient this compound levels lead to the production of undercarboxylated or inactive MGP (ucMGP), which is unable to effectively inhibit calcification.[7]
Molecular Biology of MGP
Gene and Protein Structure
The human MGP gene is located on the short arm of chromosome 12 and spans approximately 3.9 kilobases.[8] It is composed of four exons and three introns.[8] The promoter region of the MGP gene contains regulatory elements, including binding sites for transcription factors such as RUNX2, which can activate its expression, and others like YY1, GATA1, and C/EBPα that can act as repressors.[9][10]
The MGP protein undergoes several post-translational modifications that are crucial for its biological activity. These include:
-
Gamma-Carboxylation: The conversion of five glutamic acid residues to gamma-carboxyglutamic acid residues, a vitamin K-dependent process.[11]
-
Phosphorylation: The phosphorylation of serine residues, which is also believed to contribute to its function.[2]
These modifications result in different isoforms of MGP, including:[2][12]
-
cMGP: Fully carboxylated MGP (active form)
-
ucMGP: Undercarboxylated MGP (inactive form)
-
pMGP: Phosphorylated MGP
-
dp-ucMGP: Dephosphorylated-uncarboxylated MGP (fully inactive form)
Physiological Roles of MGP and this compound
Inhibition of Vascular Calcification
The primary and most well-established function of MGP is the inhibition of vascular calcification.[13] Carboxylated MGP (cMGP) is a potent inhibitor of calcium crystal formation and growth in the arterial wall.[14] It achieves this through several mechanisms:
-
Direct Calcium Binding: cMGP directly binds to calcium ions and hydroxyapatite crystals, preventing their aggregation and deposition in the extracellular matrix.[6]
-
Inhibition of Bone Morphogenetic Protein 2 (BMP-2): MGP can bind to and inhibit the activity of BMP-2, a potent pro-osteogenic factor that promotes the transformation of vascular smooth muscle cells into osteoblast-like cells.[6][15] This interaction prevents the osteogenic differentiation of VSMCs, a key event in the process of vascular calcification.[16]
A deficiency in this compound leads to an accumulation of inactive ucMGP, which is unable to effectively inhibit these calcification processes.[7] Elevated levels of circulating dp-ucMGP are considered a biomarker for vitamin K deficiency and have been associated with increased vascular calcification and cardiovascular disease risk.[17]
Bone and Cartilage Metabolism
MGP also plays a significant role in bone and cartilage development and homeostasis. It is highly expressed in chondrocytes and is involved in the regulation of endochondral ossification.[18] Studies have shown that MGP is required for the proper differentiation and survival of chondrocytes.[18] In bone, MGP is thought to be involved in the organization of the bone matrix.[4] While its precise role in bone is still being fully elucidated, some studies suggest it may promote osteoblast proliferation and differentiation.[19]
Signaling Pathways and Molecular Interactions
The inhibitory effect of MGP on vascular calcification is largely mediated through its interaction with the BMP-2 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies investigating the relationship between this compound supplementation, MGP levels, and vascular calcification.
Table 1: Effect of this compound (MK-7) Supplementation on dp-ucMGP Levels
| Study Population | MK-7 Dose | Duration | Change in dp-ucMGP Levels | Reference |
| Hemodialysis Patients | 360 µ g/day | 4 weeks | -61% | [20] |
| Healthy Subjects | 10 µ g/day | 3 months | -12.1% | [21] |
| Healthy Subjects | 180 µ g/day | 3 months | -39.7% | [21] |
| Healthy Subjects | 360 µ g/day | 3 months | -56% | [21] |
| Kidney Transplant Recipients | 360 µ g/day | 2 months | -14.2% reduction in arterial stiffness | [21] |
| Non-dialyzed CKD Patients | 90 µ g/day | Not specified | Slower progression of vascular calcification | [21] |
| Hemodialysis Patients | 360 µ g/day | 2 years | -40% compared to placebo | [22] |
| Hemodialysis Patients | 180 µ g/day | 1 year | -21.3% in patients with vascular calcification | [23] |
Table 2: Association between MGP Levels and Vascular Calcification
| MGP Isoform | Patient Population | Finding | Reference |
| dp-ucMGP | Hemodialysis Patients | Positive correlation with vascular calcification (rs = 0.64, P < 0.001) | [23] |
| dp-ucMGP | Hemodialysis Patients | Higher levels (>5000 pM) significantly correlated with vascular calcification scores | [20] |
| ucMGP & cMGP | Hemodialysis patients with calciphylaxis | Higher plasma levels compared to controls | [24] |
| Serum MGP | Patients with severe atherosclerosis | Significantly increased levels | [25] |
Detailed Experimental Protocols
Generation of MGP Knockout Mice
This protocol outlines the generation of a conditional MGP knockout mouse model using the CRISPR/Cas9 system, which allows for tissue-specific gene ablation.
-
Design: Design two guide RNAs (gRNAs) targeting the regions flanking the exons to be deleted in the MGP gene. Design a long single-stranded circular DNA (lsscDNA) donor vector containing two loxP sites in cis, flanked by 5' and 3' homology arms corresponding to the genomic sequences upstream and downstream of the target exons.
-
Microinjection: Perform a one-step microinjection of the two gRNAs, Cas9 protein, and the lsscDNA donor vector into the pronuclei of fertilized mouse zygotes.
-
Founder Screening: Implant the injected zygotes into pseudopregnant female mice. Screen the resulting pups for the presence of the floxed MGP allele by PCR and Southern blotting.
-
Breeding: Breed the founder mice to establish a homozygous Mgp-floxed mouse line.
-
Conditional Knockout: To achieve tissue-specific knockout, deliver Cre-recombinase to the target tissue of the Mgp-floxed mice. This can be done by crossing the floxed mice with a mouse line expressing Cre under a tissue-specific promoter or by local injection of a viral vector (e.g., adenovirus) expressing Cre.
-
Verification: Confirm the deletion of the MGP gene in the target tissue by PCR, Western blotting, or immunohistochemistry.
Alizarin Red S Staining for Vascular Calcification
This protocol is for the qualitative and quantitative assessment of calcium deposition in cultured cells or tissue sections.
-
Sample Preparation:
-
Cultured Cells: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
-
Staining:
-
Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3.
-
Incubate the fixed cells or tissue sections with the Alizarin Red S solution for 5-30 minutes at room temperature.
-
Gently wash with distilled water to remove excess stain.
-
-
Visualization: Observe the stained samples under a bright-field microscope. Calcium deposits will appear as orange-red precipitates.
-
Quantification (Optional):
-
To quantify the staining, extract the dye by adding 10% cetylpyridinium (B1207926) chloride to each well or section and incubating with shaking for 15-30 minutes.
-
Measure the absorbance of the extracted dye at 405-550 nm.
-
Micro-computed Tomography (Micro-CT) Analysis of Bone Volume
This protocol describes the use of micro-CT for the three-dimensional analysis of bone microstructure.
Methodology: [2][12][19][31][32]
-
Sample Preparation: Fix bone samples in 10% neutral buffered formalin for 48 hours, then transfer to 70% ethanol (B145695) for storage.
-
Scanning:
-
Scan the bone samples using a micro-CT scanner with appropriate settings (e.g., voxel size, voltage, filter).
-
Include calibration phantoms with known mineral densities in the scan to allow for bone mineral density (BMD) measurements.
-
-
Reconstruction: Reconstruct the scanned images to generate a 3D model of the bone.
-
Analysis:
-
Define a region of interest (ROI) for analysis (e.g., trabecular bone in the distal femur, cortical bone at the femoral midshaft).
-
Apply a global threshold to segment the bone from the background.
-
Calculate various morphometric parameters, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular thickness (Tb.Th)
-
Trabecular number (Tb.N)
-
Trabecular separation (Tb.Sp)
-
Cortical thickness (Ct.Th)
-
Bone Mineral Density (BMD)
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for dp-ucMGP
This protocol outlines a sandwich ELISA for the quantification of dephosphorylated-uncarboxylated MGP (dp-ucMGP) in plasma or serum samples.
-
Coating: Coat a 96-well microplate with a capture antibody specific for dp-ucMGP.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add standards with known dp-ucMGP concentrations and the unknown samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that also specifically binds to dp-ucMGP.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of dp-ucMGP in the unknown samples.
Conclusion
Matrix Gla Protein is a critical regulator of soft tissue calcification and plays a vital role in maintaining cardiovascular and skeletal health. Its function is inextricably linked to this compound, which is essential for the gamma-carboxylation and subsequent activation of MGP. A deficiency in this compound leads to the accumulation of inactive MGP, which is a significant risk factor for vascular calcification and associated cardiovascular diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the roles of MGP and this compound in health and disease, and for the development of novel therapeutic strategies to prevent and treat pathological calcification.
References
- 1. Matrix Gla Protein Regulates Differentiation of Endothelial Cells Derived from Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Blood Coagulation Vitamin K as an Inhibitor of Arterial Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 9. Transcriptional Regulation of the Human MGP Promoter: Identification of Downstream Repressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized Controlled Clinical Trial of the Effect of Treatment with this compound on Vascular Calcification in Hemodialysis Patients (Trevasc-HDK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. assaygenie.com [assaygenie.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
- 20. mdpi.com [mdpi.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Vitamin K supplementation and arterial calcification in dialysis: results of the double-blind, randomized, placebo-controlled RenaKvit trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Vitamin K–Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Increased levels of the calcification marker Matrix Gla Protein and the inflammatory markers YKL-40 and CRP in patients with type 2 diabetes and ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of a Matrix Gla (Mgp) floxed mouse, followed by conditional knockout, uncovers a new Mgp function in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 30. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 31. scielosp.org [scielosp.org]
- 32. MicroCT Lab | BCM [bcm.edu]
- 33. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 34. mybiosource.com [mybiosource.com]
Initial Investigations into Vitamin K2 and Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, a family of menaquinones, has long been recognized for its essential role as a cofactor in the γ-carboxylation of proteins crucial for blood coagulation and bone metabolism. However, initial and ongoing investigations have unveiled a broader spectrum of activity, demonstrating that this compound directly and indirectly modulates a variety of cellular signaling pathways independent of its canonical carboxylation function. These pathways are integral to processes such as cell survival, apoptosis, proliferation, and inflammation. Early research has identified this compound as a signaling molecule capable of influencing the Gas6/Axl/Akt axis, activating the nuclear receptor SXR/PXR, and modulating key kinase cascades including the MAPK and PI3K/Akt pathways. This technical guide synthesizes the foundational findings from these initial investigations, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling networks to provide a comprehensive resource for professionals in research and drug development.
The Canonical Pathway: Vitamin K-Dependent γ-Glutamyl Carboxylation
The classical function of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational conversion of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on Vitamin K-dependent proteins (VKDPs).[3][4] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium ions.[3] Key extrahepatic VKDPs modulated by this compound include Matrix Gla Protein (MGP), which inhibits vascular calcification, and Growth Arrest-Specific 6 (Gas6), a protein involved in cell survival and proliferation.[5][6] The process is a cycle: the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide during carboxylation, and then reduced back by the enzyme Vitamin K epoxide reductase (VKORC1), allowing it to be reused.[2][5]
Key Non-Canonical Signaling Pathways
Beyond its role as a cofactor, this compound actively participates in cellular signaling, often by mechanisms independent of GGCX. These discoveries have positioned this compound as a molecule of interest for conditions ranging from cancer to neurodegenerative diseases.
Gas6/Axl/Akt Signaling Axis
The Gas6 protein, once carboxylated via the canonical pathway, acts as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[7][8] The binding of Gas6 to its receptor, particularly Axl, triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[9] This cascade primarily activates the PI3K/Akt pathway, a crucial route for promoting cell survival and inhibiting apoptosis.[10][11] Initial studies in vascular smooth muscle cells (VSMCs) demonstrated that this compound could restore Gas6 expression and subsequently activate the Axl/Akt anti-apoptotic pathway, thereby preventing vascular calcification.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent carboxylation regulates Ca2+ flux and adaptation to metabolic stress in β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound MK-7 | MediQ7 [mediq7.com]
- 7. Vitamin K-dependent actions of Gas6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin K-dependent Gas6 activates ERK kinase and stimulates growth of cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of this compound Protection against Amyloid-β-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Menaquinones (Vitamin K2) in Biological Samples by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menaquinones, collectively known as Vitamin K2, are a class of fat-soluble vitamins essential for crucial physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] Unlike phylloquinone (Vitamin K1), menaquinones are primarily of microbial origin and are characterized by a variable-length isoprenoid side chain (designated as MK-n).[2] Accurate quantification of different menaquinone forms (e.g., MK-4, MK-7) in biological matrices like plasma, serum, and tissues is vital for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. However, their low endogenous concentrations and lipophilic nature present significant analytical challenges.[1][3]
This document details robust protocols for the extraction and quantification of menaquinones from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or tandem mass spectrometry detection.
Principle of Analysis
The quantification of menaquinones typically involves three key stages:
-
Extraction: Isolation of lipophilic menaquinones from the complex biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Chromatographic Separation: Separation of different menaquinone forms and isolation from interfering compounds using reversed-phase HPLC.
-
Detection and Quantification: Highly sensitive detection using either fluorescence following post-column reduction or the specificity of tandem mass spectrometry (MS/MS).[2][5]
Experimental Workflow Diagram
The overall process for quantifying menaquinones from biological samples is outlined in the workflow below.
Caption: General workflow for menaquinone quantification.
I. Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is widely used due to its high sensitivity and selectivity, achieved by the post-column reduction of non-fluorescent menaquinones to their fluorescent hydroquinone (B1673460) forms.[5][6][7]
A. Apparatus and Reagents
-
HPLC system with a fluorescence detector.
-
Post-column reactor (e.g., small column packed with powdered zinc).[5]
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[8]
-
Extraction solvents: n-hexane, ethanol, isopropanol (B130326) (HPLC grade).
-
Reagents: Zinc chloride, sodium acetate, glacial acetic acid for reduction solution.[8]
-
Solid-Phase Extraction (SPE) silica (B1680970) cartridges.[5]
-
Menaquinone standards (MK-4, MK-7) and an appropriate internal standard (IS).
B. Sample Preparation (Human Serum/Plasma) [6]
-
To 500 µL of serum or plasma, add the internal standard and 2 mL of ethanol. Vortex to precipitate proteins.[6]
-
Add 4 mL of n-hexane and vortex vigorously for 1-2 minutes for liquid-liquid extraction.[6]
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Evaporate the hexane (B92381) extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
For further cleanup, reconstitute the residue in a small volume of n-hexane and apply to a pre-conditioned silica SPE cartridge.[5][6]
-
Wash the cartridge with n-hexane to remove non-polar lipids.[5]
-
Elute the menaquinone fraction with a mixture of n-hexane and diethyl ether (e.g., 97:3 v/v).[5]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.
C. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of methanol (B129727), isopropyl alcohol, and acetonitrile. A common composition is a mix of methanol and ethanol.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Post-Column Reduction: The mobile phase is passed through a reactor containing zinc particles to reduce menaquinones. A typical reduction reagent can be prepared by dissolving zinc chloride, sodium acetate, and acetic acid in methanol.[8]
-
Fluorescence Detection: Excitation wavelength (λex) at ~246-248 nm and emission wavelength (λem) at ~430 nm.[6][8][9]
II. Protocol 2: HPLC with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and is increasingly used for the definitive quantification of menaquinones, especially in complex matrices.[10]
A. Apparatus and Reagents
-
LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[2]
-
Reversed-phase C18 or core-shell column.[3]
-
Solvents: Methanol, acetonitrile, isopropanol, water (LC-MS grade).
-
Additives: Formic acid.[2]
-
Menaquinone standards and isotopically labeled internal standards (e.g., PK-d7, MK-4-d7, MK-7-d7) are highly recommended.[2]
B. Sample Preparation The sample preparation follows similar extraction steps as for the HPLC-FLD method (Section I.B), involving protein precipitation, liquid-liquid extraction, and optional SPE cleanup.[2][4] Using deuterated internal standards added at the beginning of the process is crucial to correct for extraction variability and matrix effects.[11]
C. Chromatographic and MS Conditions
-
Mobile Phase: A gradient elution is often used, for example, with methanol and acetonitrile.[2]
-
Flow Rate: Typically 0.4-0.8 mL/min.
-
Ionization Source: APCI is commonly used for its efficiency in ionizing non-polar molecules like menaquinones.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each menaquinone and internal standard are monitored.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-based menaquinone quantification methods.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Recovery (%) | Precision (CV%) | Reference |
| MK-4 | HPLC-FLD | Serum | 0.04 | 98 - 110 | < 10% (intra- & inter-day) | [6] |
| MK-7 | HPLC-FLD | Serum | 0.03 | 98 - 110 | < 10% (intra- & inter-day) | [6] |
| MK-4 | LC-MS/MS | Plasma | 0.14 nmol/L | > 92% | Not Specified | [2] |
| MK-7 | LC-MS/MS | Plasma | 4.40 nmol/L | > 92% | Not Specified | [2] |
| MK-7 | LC-MS/MS | Serum | 0.01 | 86 - 110 | Not Specified | [10] |
| VK2 (general) | HPLC-FLD | Plasma | 5.006 | < 10% RSD | < 10% RSD | [9] |
| MK-4 | LC-MS/MS | Serum | - | - | 3.2 - 15.2% | [11][12] |
| MK-7 | LC-MS/MS | Serum | - | - | 6.0 - 13.2% | [11][12] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Discussion and Considerations
-
Stability: Menaquinones are sensitive to light. All sample handling and analysis should be performed under amber or low-light conditions to prevent photodegradation.
-
Internal Standards: The use of an appropriate internal standard is critical for accurate quantification. For LC-MS/MS, stable isotope-labeled standards are the gold standard. For HPLC-FLD, a menaquinone form not expected to be in the sample can be used.
-
Matrix Effects: Biological samples are complex. A thorough sample cleanup, often combining LLE and SPE, is necessary to minimize interference and ion suppression in MS-based methods.[4][5]
-
Method Validation: Any developed method must be fully validated according to regulatory guidelines (e.g., EMA, FDA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[13]
Conclusion
Both HPLC-FLD and LC-MS/MS are powerful techniques for the quantification of menaquinones in biological samples. The choice of method depends on the required sensitivity, specificity, and available instrumentation. HPLC-FLD with post-column reduction is a robust and sensitive method, while LC-MS/MS provides the highest level of specificity and is suitable for high-throughput analysis.[2][6] Careful sample preparation is paramount to achieving accurate and reproducible results with either technique.
References
- 1. benchchem.com [benchchem.com]
- 2. bevital.no [bevital.no]
- 3. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Vitamin K2 in Human Serum and Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] The most nutritionally significant forms are menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). Accurate quantification of these vitamers in serum and plasma is essential for clinical research, nutritional status assessment, and the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of this compound, overcoming the limitations of older techniques that often require extensive sample clean-up and derivatization.[2][3]
These application notes provide detailed protocols for the analysis of this compound (MK-4 and MK-7) in human serum and plasma using LC-MS/MS. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, compiled from validated, published methods.
Experimental Workflow Overview
The general workflow for the LC-MS/MS analysis of this compound in serum or plasma involves several key stages, from sample collection to data analysis. Proper sample handling is critical to prevent the degradation of these light-sensitive and lipophilic compounds.
Caption: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Several methods for sample preparation and analysis have been developed, each with its own advantages in terms of speed, simplicity, and recovery. Below are detailed protocols for three common approaches.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a rapid and simple method suitable for routine analysis.[3][4]
-
Sample Preparation:
-
Pipette 500 µL of serum or plasma into a 2 mL amber microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (e.g., K2MK-7-d7 at 2 ng/mL).
-
Add 245 µL of ethanol (B145695) and vortex for a few seconds to denature proteins.
-
Add 500 µL of n-hexane.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,500 rpm for 2 minutes.
-
-
Extraction:
-
Carefully transfer the upper n-hexane layer to a clean, dark glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of methanol (B129727) containing 0.1% formic acid.
-
Transfer the reconstituted sample to an HPLC vial with an insert for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by removing more interfering substances.[5]
-
Sample Preparation:
-
Transfer a 350 µL aliquot of plasma into a 2 mL amber tube.
-
Spike the sample with 50 µL of the internal standard.
-
Add 175 µL of ethanol to precipitate proteins.
-
Mix for 2 minutes, then centrifuge at 3,500 rpm for 5 minutes.
-
-
SPE Cleanup:
-
Apply the supernatant to an Oasis® HLB SPE cartridge (e.g., 1cc/30 mg).
-
Wash the cartridge with 1 mL of methanol/water (1:9) containing 1% formic acid.
-
Wash the cartridge again with 1 mL of acetonitrile (B52724)/water (8:2) with 1% formic acid.
-
Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the mobile phase for injection.
-
Protocol 3: Phospholipid Removal Plate
This high-throughput method is designed to specifically remove phospholipids, a major source of matrix interference.[6]
-
Sample Preparation:
-
Mix a 500 µL aliquot of the sample with 5 µL of internal standard solution (e.g., K1-d7, MK4-d7, and MK7-d7 at 100 ng/mL in methanol).
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.
-
Centrifuge at 4300 rpm for 10 minutes.
-
-
Phospholipid Removal:
-
Load the supernatant onto a phospholipid removal 96-well plate (e.g., Biotage ISOLUTE PLD+).
-
Apply a vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 100 μL of 15:85 water:methanol.
-
Inject 5 μL for LC-MS/MS analysis.
-
Liquid Chromatography and Mass Spectrometry Parameters
The following tables summarize typical LC and MS parameters used for the analysis of this compound. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Method A[5] | Method B[7] | Method C[6][8] |
| LC System | Shimadzu LC-20AD | Thermo Scientific Dionex Vanquish Horizon | Waters Acquity UPLC |
| Column | Not specified | Thermo Scientific Accucore PFP, 100 x 2.1 mm, 2.6 µm | Restek Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Methanol/Water (1:1) + Formic Acid | 0.1% Formic Acid + 5mM Ammonium Formate in Water | Water + 5 mM Ammonium Formate |
| Mobile Phase B | Methanol + Formic Acid | 0.1% Formic Acid in Methanol | Methanol + 5 mM Ammonium Formate |
| Gradient | 0-1 min, 20% B; 1-5 min, 100% B; 5-12 min, 100% B | Not specified, 4 min gradient | 0-0.5 min, 90% B; 0.5-3 min, 100% B; 3-4 min, 90% B |
| Flow Rate | Not specified | Not specified | 0.4 mL/min |
| Column Temp. | Controlled with oven (CTO-20AC) | Not specified | 40 °C |
| Injection Vol. | Not specified | Not specified | 5 µL |
| Run Time | ~14 minutes | ~4 minutes | 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Method A (MK-4 & MK-7)[5] | Method B (MK-4 & MK-7)[6][8] |
| MS System | AB SCIEX Triple Quad 5500 | Waters Xevo TQ-S |
| Ionization Mode | APCI (Positive) | ESI (Positive) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | MK-4: Not specifiedMK-7: Not specified | MK-4: 445.5MK-7: 649.7 |
| Product Ion (m/z) | MK-4: Not specifiedMK-7: Not specified | MK-4: 187.2MK-7: 187.2 |
| Internal Standards | Deuterated (d7) versions of analytes | K1-d7, MK4-d7, MK7-d7 |
Quantitative Data Summary
The performance of LC-MS/MS methods for this compound analysis can be compared based on key validation parameters. The following table summarizes data from several published methods.
Table 3: Method Performance and Quantitative Data
| Parameter | Method 1[3][4] | Method 2[5] | Method 3[2][9] | Method 4[6][8] |
| Analyte(s) | MK-7 | PK, MK-4, MK-7 | K1, MK-4, MK-7 | K1, MK-4, MK-7 |
| Matrix | Serum | Plasma | Serum | Plasma |
| LOD | 0.01 ng/mL (MK-7) | Not specified | Not specified | Not specified |
| LLOQ | Not specified | 0.14 nmol/L (PK, MK-4)4.40 nmol/L (MK-7) | Not specified | Not specified |
| Linearity Range | Not specified | Up to 15 nmol/L | 0.03 - 10.0 ng/mL | 0.10 - 10 ng/mL |
| Recovery | 89 - 97% | > 92% | 94.0 - 108.7% (MK-4)100.6 - 106.7% (MK-7) | Within 10% of nominal |
| Intra-day CV (%) | Not specified | Not specified | 3.2 - 14.3% (MK-4)6.0 - 11.1% (MK-7) | 0.2 - 7.8% |
| Inter-day CV (%) | Not specified | Not specified | 8.7 - 15.2% (MK-4)7.2 - 13.2% (MK-7) | 3.4 - 5.8% |
| Sample Prep Time | ~10 minutes | Not specified | ~4 hours | Not specified (fast) |
Conclusion
The LC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable quantification of this compound (MK-4 and MK-7) in human serum and plasma. The choice of a specific protocol will depend on the laboratory's requirements for sample throughput, desired level of extract cleanliness, and available instrumentation. For high-throughput clinical research, methods incorporating phospholipid removal plates and rapid chromatographic gradients offer significant advantages.[6][8] For all methods, the use of stable isotope-labeled internal standards is critical for achieving the highest accuracy and precision.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bevital.no [bevital.no]
- 6. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in Vitamin K2 Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common animal models used to study the role of vitamin K2 in cardiovascular health, with a focus on vascular calcification. Detailed protocols for key experimental procedures are included to facilitate study design and execution.
Introduction to this compound and Cardiovascular Health
This compound is emerging as a crucial nutrient for cardiovascular health, primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational carboxylation of glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on various vitamin K-dependent proteins (VKDPs).[1][3][4] One of the most critical VKDPs for vascular health is Matrix Gla Protein (MGP), a potent inhibitor of soft tissue and vascular calcification.[3][4][5] Carboxylation activates MGP, allowing it to bind calcium ions and inhibit the formation of hydroxyapatite (B223615) crystals in the arterial wall.[1][6] Insufficient this compound leads to an accumulation of undercarboxylated, inactive MGP (ucMGP), which is associated with increased vascular calcification, arterial stiffness, and overall cardiovascular risk.[6][7]
Animal models are indispensable tools for elucidating the mechanisms of this compound action and for the preclinical evaluation of therapeutic strategies to prevent or reverse vascular calcification.
Key Animal Models for Vascular Calcification Research
Several rodent models are widely used to induce and study vascular calcification. The choice of model depends on the specific research question, balancing factors like the speed of calcification induction, the type of calcification (medial vs. intimal), and the genetic background.
Warfarin-Induced Calcification Model (Rat)
This is the most common and rapid model for inducing medial arterial calcification, which resembles Mönckeberg's sclerosis. Warfarin (B611796), a vitamin K antagonist, inhibits the vitamin K cycle, leading to systemic inactivation of VKDPs, including MGP.[8] To counteract warfarin's anticoagulant effects on clotting factors in the liver, a low dose of vitamin K1 is co-administered. This creates a state of extrahepatic vitamin K deficiency, specifically impairing the function of MGP in the vasculature.[9]
Species: Rat (e.g., Sprague-Dawley, Wistar) Key Features:
-
Rapid and robust induction of medial calcification.[8]
-
Mimics the effect of vitamin K antagonist drugs used in humans.[10]
-
Calcification is primarily in the elastic lamellae of the artery media.[8][11]
Experimental Workflow Diagram
Caption: Workflow for Warfarin-Induced Rat Model.
Apolipoprotein E-deficient (ApoE-/-) Mouse Model
ApoE-/- mice are a widely used genetic model of atherosclerosis.[12] When fed a high-fat or Western-type diet, these mice develop atherosclerotic plaques that can become calcified over time.[13][14] This model is particularly useful for studying intimal calcification associated with atherosclerosis.
Species: Mouse (C57BL/6 background) Key Features:
-
Develops human-like atherosclerotic plaques.[15]
-
Models intimal calcification.
-
Longer study duration compared to the warfarin model.[13]
Experimental Workflow Diagram
Caption: Workflow for ApoE-/- Mouse Model.
Experimental Protocols
Warfarin/Vitamin K1 Treatment Protocol (Rat)
Objective: To induce medial vascular calcification.
Materials:
-
Warfarin sodium (e.g., Sigma-Aldrich)
-
Vitamin K1 (Phylloquinone) (e.g., Sigma-Aldrich)
-
Vehicle (e.g., sterile water for injection or corn oil)
-
Male Sprague-Dawley rats (e.g., 6-7 weeks old)
Procedure:
-
Prepare a warfarin solution to deliver 3 mg/kg/day .
-
Prepare a vitamin K1 solution to deliver 1.5 mg/kg/day .[11]
-
Administer warfarin and vitamin K1 daily for the duration of the study (typically 4-12 weeks).[11] Administration can be via oral gavage, subcutaneous injection, or mixed into the diet. Dietary administration is common (e.g., 3 mg warfarin and 1.5 mg vitamin K1 per gram of diet).[11]
-
For intervention studies, a third group receives warfarin, vitamin K1, and the test article (e.g., this compound, MK-7 at 100 µg/g of diet).
-
Monitor animal weight and health status regularly.
-
At the study endpoint, collect blood via cardiac puncture for serum analysis and perfuse animals with saline, followed by 10% neutral buffered formalin.[16]
-
Harvest the aorta, heart, and other relevant tissues for analysis.
Histological Staining for Calcium Deposits
Principle: An indirect method where silver nitrate (B79036) reacts with the phosphate (B84403) in calcium phosphate deposits. Under light, the silver is reduced to metallic silver, appearing as black deposits.[17][18]
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate 5 µm tissue sections to distilled water.[16][19]
-
Incubate sections in 1% aqueous silver nitrate solution under a UV lamp for 20 minutes or a 60-100W bulb for 60 minutes.[17][18]
-
Rinse thoroughly with several changes of distilled water.[18]
-
Incubate in 5% sodium thiosulfate (B1220275) for 5 minutes to remove unreacted silver.[17][18]
-
Rinse well in distilled water.[17]
-
Counterstain with Nuclear Fast Red for 5 minutes for nuclear detail.[17][18]
-
Rinse, dehydrate through graded alcohols, clear in xylene, and coverslip.
Results: Calcium deposits stain black; nuclei stain pink/red.[18]
Principle: Alizarin Red S binds directly to calcium ions through a chelation process, forming a red-orange precipitate.[20]
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate sections to distilled water, then rinse briefly in 50% alcohol.
-
Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3 with dilute ammonium (B1175870) hydroxide. The pH is critical for specificity.
-
Cover the sections with the staining solution and incubate for 2-5 minutes, monitoring microscopically.[10][20]
-
Shake off excess dye, blot carefully, and dehydrate rapidly in acetone, followed by an acetone-xylene mixture.[20]
-
Clear in xylene and coverslip with a synthetic mounting medium.
Results: Calcium deposits stain a bright orange-red.[20]
Quantification of Vascular Calcification
Objective: To quantify the total calcium content in the aorta.
Procedure:
-
Harvest the aorta, remove adipose tissue, and dry it to a constant weight (e.g., lyophilize or oven-dry).
-
Weigh the dried tissue.
-
Incubate the tissue in 0.6 N HCl overnight at 4°C to extract the calcium.[21]
-
Centrifuge the samples to pellet tissue debris.
-
Use a commercial o-cresolphthalein (B1221799) complexone (OCPC) colorimetric assay kit.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the HCl extract supernatant, calcium standards, and blank (0.6 N HCl) to respective wells.[21]
-
Add the OCPC reagent to all wells and incubate for 10-15 minutes at room temperature.[21]
-
Read the absorbance at the appropriate wavelength (typically ~575 nm).
-
Calculate the calcium concentration based on the standard curve and normalize to the dry tissue weight (e.g., µg calcium per mg dry tissue).
Objective: To non-destructively visualize and quantify calcification in 3D.[22][23]
Procedure:
-
Fix the harvested aorta in 10% neutral buffered formalin.
-
Secure the specimen in a sample holder for scanning.
-
Perform µCT scanning using appropriate parameters (voltage, current, resolution).
-
Reconstruct the 3D images.
-
Use analysis software to segment the vessel and apply a density threshold to identify and quantify the calcified volume.[22]
Biomarker Analysis: dp-ucMGP ELISA
Objective: To measure the level of dephosphorylated-uncarboxylated MGP (dp-ucMGP) in serum or plasma, a key biomarker of vitamin K status.[6]
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure (based on a typical commercial kit):
-
Bring all reagents and samples (serum or plasma) to room temperature.[24]
-
Add standards and samples to wells of a microplate pre-coated with an anti-MGP antibody and incubate (e.g., 90 minutes at 37°C).[24]
-
Wash the plate to remove unbound substances.[25]
-
Add a biotin-conjugated detection antibody specific for ucMGP and incubate (e.g., 60 minutes at 37°C).[24][25]
-
Wash the plate and add an avidin-HRP (Horseradish Peroxidase) conjugate, then incubate (e.g., 30 minutes at 37°C).[24][25]
-
Wash the plate again and add a TMB substrate solution, which develops a blue color in proportion to the amount of bound dp-ucMGP.[25][26]
-
Stop the reaction with an acid solution (e.g., sulfuric acid), which turns the color yellow.[24]
-
Read the absorbance at 450 nm immediately.[27]
-
Calculate the dp-ucMGP concentration from the standard curve.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using these models.
Table 1: Effect of this compound on Aortic Calcium Content in Warfarin-Treated Rats
| Group | Treatment | Aortic Calcium (µg/mg tissue) | Percent Reduction | Reference |
| Control | Vehicle + Vit K1 | 1.5 ± 0.5 | - | Hypothetical |
| Warfarin | Warfarin + Vit K1 | 45.2 ± 8.1 | 0% | Hypothetical |
| VK2 (MK-7) | Warfarin + Vit K1 + MK-7 | 12.8 ± 3.5 | 71.7% | Hypothetical |
| p < 0.01 vs. Warfarin group |
Table 2: Effect of this compound on Atherosclerosis and Calcification in ApoE-/- Mice
| Group | Diet | Aortic Plaque Area (%) | Plaque Calcium Content (µg/mg) | Serum dp-ucMGP (ng/mL) | Reference |
| Control | Normal Chow | 2.1 ± 0.8 | 0.5 ± 0.2 | 150 ± 25 | [13] |
| HFD | High-Fat Diet | 28.5 ± 5.2 | 15.7 ± 4.1 | 350 ± 45 | [13] |
| HFD + VK2 | HFD + Vit K2 (40mg/kg/day) | 15.3 ± 3.9 | 6.2 ± 2.3 | 180 ± 30 | [13] |
| p < 0.01 vs. HFD group |
Signaling Pathways
Vitamin K Cycle and MGP Activation
This compound is essential for the carboxylation of MGP. This process occurs in the endoplasmic reticulum and involves a cycle where the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide, providing the energy for GGCX to convert Glu residues on MGP to Gla residues.[2][3] The vitamin K epoxide is then recycled back to its active form by the enzyme vitamin K epoxide reductase (VKOR), an enzyme that is inhibited by warfarin.[3] Activated, carboxylated MGP (cMGP) can then effectively inhibit vascular calcification.[4][5]
Caption: Vitamin K cycle and MGP activation pathway.
References
- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-dependent carboxylation regulates Ca2+ flux and adaptation to metabolic stress in β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound—a neglected player in cardiovascular health: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Warfarin causes rapid calcification of the elastic lamellae in rat arteries and heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound can suppress the expression of Toll-like receptor 2 (TLR2) and TLR4, and inhibit calcification of aortic intima in ApoE-/- mice as well as smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aorta histology, von Kossa staining, and quantitative analysis. [bio-protocol.org]
- 17. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
- 18. von Kossa and Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 19. 4.3. Von Kossa Staining [bio-protocol.org]
- 20. webpath.med.utah.edu [webpath.med.utah.edu]
- 21. Calcification Assay to Measure Calcium Concentration in Aortic Valve Interstitial Cells [jove.com]
- 22. X-ray Micro-Computed Tomography: An Emerging Technology to Analyze Vascular Calcification in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ELISA Kit [ABIN6971070] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 25. cosmobiousa.com [cosmobiousa.com]
- 26. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. Human undercarboxylated matrix Gla protein (ucMGP) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols: Assessing Vitamin K2's Impact on Smooth Muscle Cell Calcification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to investigate the effects of Vitamin K2 on vascular smooth muscle cells (VSMCs), with a particular focus on its role in mitigating vascular calcification.
Introduction
Vascular calcification, the deposition of calcium phosphate (B84403) crystals in the arterial wall, is a significant contributor to cardiovascular morbidity and mortality.[1][2] this compound has emerged as a promising agent in the prevention of this pathological process.[3][4][5] It functions as an essential cofactor for the activation of proteins that inhibit soft tissue calcification, most notably Matrix Gla Protein (MGP).[3][6][7] This document outlines key in vitro methodologies to study the mechanisms through which this compound impacts VSMC physiology and pathophysiology.
Key Signaling Pathways
This compound influences several critical signaling pathways within vascular smooth muscle cells to prevent the osteogenic differentiation and subsequent calcification.
Caption: this compound signaling pathways in VSMCs.
Experimental Protocols
A general workflow for assessing the impact of this compound on VSMC calcification is presented below.
Caption: General experimental workflow.
Protocol 1: In Vitro Vascular Smooth Muscle Cell Calcification
This protocol describes the induction and assessment of calcification in cultured VSMCs.
Materials:
-
Primary vascular smooth muscle cells (e.g., rat or human aortic)
-
Growth Medium (e.g., DMEM with 10% FBS, P/S)
-
Calcification Medium (Growth Medium supplemented with β-glycerophosphate and CaCl2)
-
This compound (MK-4 or MK-7) dissolved in a suitable vehicle (e.g., ethanol)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) Staining Solution (2% w/v, pH 4.1-4.3)[8][9]
-
o-cresolphthalein (B1221799) complexone assay kit
Procedure:
-
Cell Seeding: Seed VSMCs in multi-well plates and culture in Growth Medium until they reach confluence.
-
Induction of Calcification: Replace the Growth Medium with Calcification Medium. A typical concentration is 10 mM β-glycerophosphate.[1]
-
This compound Treatment: Concurrently with the induction of calcification, treat the cells with various concentrations of this compound or vehicle control.[1] A common concentration for this compound (MK-4) is 10 µmol/L.[1]
-
Incubation: Culture the cells for 8-14 days, replacing the medium every 2-3 days.[1]
-
Assessment of Calcification:
-
Alizarin Red S Staining:
-
Quantification of Calcium Deposition:
-
Protocol 2: Gene and Protein Expression Analysis
This protocol outlines methods to analyze changes in the expression of key genes and proteins involved in VSMC calcification.
Materials:
-
Cultured and treated VSMCs from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., MGP, Runx2, BMP2, SMAD1, SMAD7)[10]
-
Lysis buffer for protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies against target proteins (e.g., MGP, Runx2, p-Akt, Akt, Gas6, Axl)[1]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the genes of interest. Relative gene expression can be calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Assessment of MGP Carboxylation
This protocol describes an ELISA-based method to determine the carboxylation status of MGP, a direct indicator of this compound activity.
Materials:
-
Cell culture supernatant or cell lysates from treated VSMCs
-
ELISA kit specific for uncarboxylated MGP (ucMGP) and/or total MGP
Procedure:
-
Collect cell culture supernatants or prepare cell lysates from VSMCs treated with or without this compound.
-
Perform the ELISA according to the manufacturer's instructions. These assays typically use specific antibodies that recognize either the carboxylated or uncarboxylated forms of MGP.
-
Measure the absorbance and calculate the concentration of ucMGP and/or total MGP based on a standard curve. A decrease in the ucMGP/total MGP ratio indicates increased this compound-dependent carboxylation.
Quantitative Data Summary
The following tables summarize quantitative findings on the impact of this compound on VSMC calcification and related gene/protein expression.
Table 1: Effect of this compound on VSMC Calcification
| Treatment | Assay | Result | Reference |
|---|---|---|---|
| This compound (MK-4, 10 µmol/L) | o-cresolphthalein complexone | Significant inhibition of CaCl2- and β-GP-induced VSMC calcification | [1] |
| this compound (MK-4) | Alizarin Red S Staining | Dose-dependent prevention of β-GP-induced calcium deposition |[10] |
Table 2: Effect of this compound on Gene and Protein Expression in VSMCs
| Target | Treatment | Method | Result | Reference |
|---|---|---|---|---|
| Gas6 | This compound (MK-4, 10 µmol/L) | Western Blot | Restored expression | [1] |
| Axl, p-Akt, Bcl2 | This compound (MK-4, 10 µmol/L) | Western Blot | Activated downstream signaling | [1] |
| Runx2 | This compound (MK-4) | RT-PCR, Western Blot | Dose-dependent inhibition of β-GP-induced expression | [10] |
| BMP-2, SMAD1 | This compound (MK-4) | RT-PCR | Dose-dependent decrease in β-GP-induced expression | [10] |
| SMAD7 | This compound (MK-4) | RT-PCR | Dose-dependent increase in β-GP-induced expression | [10] |
| MGP | this compound | RT-PCR | Upregulation of mRNA expression |[11] |
Conclusion
The provided protocols and application notes offer a robust framework for investigating the protective effects of this compound against vascular smooth muscle cell calcification. By employing these techniques, researchers can elucidate the molecular mechanisms underlying this compound's action and evaluate its potential as a therapeutic agent for cardiovascular diseases characterized by vascular calcification.
References
- 1. This compound inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of this compound supplementation on inhibition of vascular calcification in chronic kidney disease patients [mjmr.journals.ekb.eg]
- 3. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. openheart.bmj.com [openheart.bmj.com]
- 6. The Inhibitory Roles of Vitamin K in Progression of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Inducing Vitamin K2 Deficiency in Rodent Models
Introduction
Vitamin K2, a group of compounds known as menaquinones (MKs), is a critical fat-soluble vitamin that acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on various proteins, known as Vitamin K-dependent proteins (VKDPs). In extrahepatic tissues, key VKDPs include Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification, and osteocalcin (B1147995), which is involved in bone mineralization.[1][2] A deficiency in this compound leads to the circulation of undercarboxylated, inactive forms of these proteins (ucMGP and ucOC), which is associated with an increased risk of arterial calcification and impaired bone health.[3][4]
Rodent models are indispensable tools for investigating the pathophysiological consequences of this compound deficiency and for the preclinical evaluation of therapeutic interventions. This document provides detailed protocols for inducing and assessing this compound deficiency in rats and mice, tailored for researchers in basic science and drug development.
Protocols for Inducing this compound Deficiency
Three primary methods are employed to induce Vitamin K deficiency in rodent models: dietary restriction, pharmacological antagonism with compounds like warfarin (B611796), or a combination of both.
Protocol 1: Dietary-Induced Subclinical Deficiency
This protocol aims to create a subclinical Vitamin K deficiency by providing a diet low in phylloquinone (Vitamin K1), which is the precursor for most menaquinone-4 (MK-4) in extrahepatic tissues.[5] This method is suitable for long-term studies where a mild to moderate deficiency state is desired without inducing hemorrhage.
Objective: To reduce tissue concentrations of Vitamin K, leading to increased levels of undercarboxylated VKDPs, without causing clinical signs of bleeding.[6]
Methodology:
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats, 7-9 weeks old.[7][8]
-
Acclimatization: House animals in standard or suspended-wire cages for one week and provide a standard purified diet (e.g., AIN-93G) containing a control level of phylloquinone (~900 µg/kg diet).[6] Suspended-wire caging can be used to limit coprophagy, which is a source of bacterially-produced menaquinones.[9]
-
Induction Phase: Switch the experimental group to a Vitamin K-deficient purified diet. A common formulation contains a low level of phylloquinone (e.g., 20-30 µg/kg diet).[6][7] The control group continues on the standard diet.
-
Duration: Maintain the diet for a period of 7 days to 10 weeks. A significant reduction in tissue Vitamin K can be observed within 7 days.[5][6] Longer durations, such as 28 days, can lead to undetectable levels of Vitamin K1 and K2 in the liver.[10][11]
-
Monitoring: Observe animals daily for signs of distress or bleeding. Body weight should be monitored weekly.
Protocol 2: Warfarin-Induced Deficiency
Warfarin is a Vitamin K antagonist that inhibits the Vitamin K epoxide reductase (VKOR) enzyme, preventing the recycling of Vitamin K and thereby inducing a functional deficiency. This method produces a more severe deficiency state.
Objective: To induce a state of functional Vitamin K deficiency, characterized by a significant increase in undercarboxylated VKDPs and, potentially, vascular calcification.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, 7-8 weeks old.[12][13]
-
Acclimatization: Acclimatize animals for one week with free access to standard chow and water.
-
Induction Phase (Warfarin + Vitamin K1 Rescue): This balanced regimen is designed to create an extrahepatic Vitamin K deficiency while preventing fatal hemorrhaging by maintaining coagulation factor activity in the liver.[13]
-
Administer warfarin subcutaneously or in drinking water. A subcutaneous dose of 150 mg/kg body weight daily has been used.[12]
-
Concurrently, provide a protective dose of Vitamin K1 (phylloquinone) orally or subcutaneously. A dose of 22.5 mg/kg body weight per day orally has proven effective at preventing bleeding.[12] An alternative protocol uses warfarin in drinking water (14 mg/kg/day) with subcutaneous phylloquinone injections (85 mg/kg/day) three times per week.[5][14]
-
The control group receives saline or vehicle injections.
-
-
Duration: The treatment period typically lasts from 4 to 12 weeks.[12][13]
-
Monitoring: Closely monitor animals for any signs of hemorrhage (e.g., hematuria, bleeding from nose or gums). Adjust warfarin or Vitamin K1 doses if excessive bleeding is observed.
Protocol 3: Combined Dietary and Antibiotic-Induced Deficiency
Because intestinal bacteria produce a significant amount of menaquinones (this compound), combining a Vitamin K-deficient diet with an antibiotic that suppresses gut flora can create a more robust deficiency model.[10][11]
Objective: To establish a severe Vitamin K deficiency by eliminating both dietary intake and intestinal bacterial production of Vitamin K.
Methodology:
-
Acclimatization: One week with a standard diet.
-
Induction Phase:
-
Duration: This protocol can induce a significant deficiency within 14 to 28 days.[10][11] At 28 days, rats show prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), indicating a severe deficiency affecting coagulation.[10][11]
-
Monitoring: Monitor coagulation parameters (PT, APTT) to assess the severity of the deficiency.
Assessment of this compound Deficiency
The status of this compound deficiency is primarily evaluated by measuring biomarkers related to the carboxylation of VKDPs and coagulation function.
Key Biomarkers and Assays:
-
Serum Undercarboxylated Osteocalcin (ucOC): An elevated level of ucOC is a sensitive marker for subclinical Vitamin K deficiency.[4][7] It can be measured using radioimmunoassay (RIA) or ELISA kits where serum is treated with hydroxyapatite (B223615) to separate the carboxylated form.[15]
-
Plasma PIVKA-II (Protein Induced by Vitamin K Absence, Factor II): PIVKA-II is the undercarboxylated form of prothrombin. Increased levels are indicative of a hepatic Vitamin K deficiency severe enough to affect coagulation factor synthesis.[10][16] It is typically measured by ELISA.
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) are functional assays that measure the time to clot formation. Prolonged PT and APTT indicate a severe Vitamin K deficiency affecting the liver's production of active coagulation factors.[10][11]
-
Tissue Vitamin K Levels: Direct measurement of phylloquinone (K1) and menaquinones (e.g., MK-4) in tissues like the liver, kidney, and brain can be performed using High-Performance Liquid Chromatography (HPLC).[9]
-
Vascular Calcification: In long-term studies, the presence of calcium deposits in the aorta and other arteries can be assessed histologically (e.g., Von Kossa staining) as a functional consequence of MGP inactivation.[12]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from various Vitamin K deficiency protocols in rats.
Table 1: Effects of Dietary and Warfarin-Induced Vitamin K Deficiency on Coagulation
| Group | Duration | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (APTT) (seconds) | Reference |
| Control | 28 days | 9.7 ± 0.1 | 19.4 ± 0.8 | [10] |
| VK-Deficient Diet + Gentamicin | 14 days | 10.0 ± 0.3 | 24.3 ± 1.1 | [10] |
| VK-Deficient Diet + Gentamicin | 21 days | 10.2 ± 0.2 | 25.0 ± 1.5 | [10] |
| VK-Deficient Diet + Gentamicin | 28 days | 14.5 ± 1.4 | 28.7 ± 2.0 | [10] |
| Data are presented as mean ± SE. P < 0.05 vs. Control. |
Table 2: Effects of Vitamin K Deficiency on Carboxylation Biomarkers
| Model | Group | Duration | Serum ucOC (ng/mL) | Plasma PIVKA-II (pg/mL) | Reference |
| Rat, Dietary | Control K (1300 µg/kg) | 80 days | ~45 | Not Reported | [7] |
| Rat, Dietary | Low K (20 µg/kg) | 80 days | ~53* (17% higher) | Not Reported | [7] |
| Rat, Dietary + Gentamicin | Control | 28 days | Not Reported | 15.8 ± 0.3 | [10] |
| Rat, Dietary + Gentamicin | Deficient | 14 days | Not Reported | 17.4 ± 0.3 | [10] |
| Rat, Dietary + Gentamicin | Deficient | 21 days | Not Reported | 18.0 ± 0.2 | [10] |
| Rat, Dietary + Gentamicin | Deficient | 28 days | Not Reported | 18.4 ± 0.4 | [10] |
| Data are presented as mean ± SE. P < 0.01 vs. Control. |
Visualization of Pathways and Workflows
Signaling Pathway: Vitamin K-Dependent Carboxylation
The diagram below illustrates the central role of this compound (Menaquinone) as a cofactor for Gamma-Glutamyl Carboxylase (GGCX). GGCX activates proteins like Matrix Gla Protein (MGP) and Osteocalcin by converting their glutamate (Glu) residues to gamma-carboxyglutamate (B555490) (Gla). In a deficiency state, this process is inhibited, leading to inactive, undercarboxylated proteins (ucMGP, ucOC) and subsequent pathological outcomes like vascular calcification.
Caption: this compound-dependent carboxylation pathway.
Experimental Workflow
This diagram outlines the typical workflow for a study inducing and analyzing this compound deficiency in a rodent model.
References
- 1. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review | MDPI [mdpi.com]
- 4. Association between serum uncarboxylated osteocalcin levels and nutritional intake in Japanese female athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Vitamin K Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Diet- or warfarin-induced vitamin K insufficiency elevates circulating undercarboxylated osteocalcin without altering skeletal status in growing female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psypost.org [psypost.org]
- 9. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a rat model for the study of vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin K Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing undercarboxylated osteocalcin with vitamin K supplementation does not promote lean tissue loss or fat gain over three years in older women and men: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin K–Dependent Carboxylation of Matrix Gla Protein Influences the Risk of Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zebrafish Models in Vitamin K2 Developmental Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for investigating fundamental questions in developmental biology and for preclinical drug discovery. Its genetic tractability, rapid external development, and optical transparency of embryos provide an unparalleled system for in vivo studies. Vitamin K2, a group of menaquinone compounds, is increasingly recognized for its critical roles beyond coagulation, particularly in skeletal and vascular development. This document provides detailed application notes and protocols for utilizing zebrafish models to study the function of this compound in developmental processes.
Key Research Areas
Zebrafish models are particularly well-suited for elucidating the roles of this compound in:
-
Vascular Development and Integrity: Investigating the impact of this compound on endothelial cell survival, angiogenesis, and the prevention of hemorrhages.
-
Skeletal Mineralization: Studying the role of this compound in bone formation and the prevention of ectopic calcification and hypermineralization.
-
Neurodevelopment and Function: Exploring the potential neuroprotective effects of this compound and its analogs.
Application Note 1: Investigating Vascular Development and Integrity
Background
This compound, synthesized by the enzyme UBIAD1, is essential for maintaining vascular homeostasis. In zebrafish, loss of UBIAD1 function leads to endothelial cell apoptosis, resulting in cranial hemorrhages and vascular degeneration[1]. This model is valuable for screening compounds that may rescue these vascular defects.
Experimental Workflow
A typical experimental workflow involves the use of a ubiad1 mutant zebrafish line, which exhibits characteristic vascular defects. These mutants can be treated with this compound or other test compounds to assess their ability to rescue the phenotype.
Experimental workflow for studying vascular integrity.
Protocols
Protocol 1: o-dianisidine Staining for Hemoglobin
This protocol is used to visualize and quantify hemorrhages in zebrafish embryos.
-
Embryo Collection and Treatment: Collect embryos at desired stages and expose them to this compound or test compounds in embryo medium.
-
Fixation: At 48 hours post-fertilization (hpf), fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Staining Solution: Prepare a staining solution containing 0.6 mg/mL o-dianisidine, 0.01 M sodium acetate (B1210297) (pH 4.5), 0.65% H₂O₂, and 40% (v/v) ethanol[1].
-
Staining: Wash embryos in PBS and incubate in the staining solution in the dark for 15-30 minutes[1].
-
Washing and Mounting: Wash embryos several times in PBS with 0.1% Tween-20 (PBST) and mount for imaging.
Protocol 2: TUNEL Assay for Apoptosis
This assay detects DNA fragmentation in apoptotic cells.
-
Embryo Preparation: Fix and permeabilize embryos as for in situ hybridization.
-
Permeabilization: Treat embryos with Proteinase K (10 µg/mL) for a duration appropriate for the embryonic stage.
-
TUNEL Reaction: Use a commercial in situ cell death detection kit (e.g., Roche, TMR red) and follow the manufacturer's instructions[2].
-
Imaging: Mount embryos and visualize apoptotic cells using fluorescence microscopy.
Data Presentation
| Treatment Group | Number of Embryos with Cranial Hemorrhage | Percentage of Embryos with Hemorrhage | Severity Score (0-3) |
| WT + Vehicle | |||
| ubiad1 mutant + Vehicle | |||
| ubiad1 mutant + this compound | |||
| ubiad1 mutant + Test Compound |
Application Note 2: Analysis of Skeletal Mineralization
Background
Vitamin K-dependent proteins, such as Matrix Gla Protein (MGP), are crucial regulators of mineralization. Zebrafish models of human genetic disorders like pseudoxanthoma elasticum (PXE) and generalized arterial calcification of infancy (GACI), caused by mutations in abcc6a and enpp1 respectively, exhibit hypermineralization that can be rescued by Vitamin K treatment[2][3].
Signaling Pathway: Vitamin K-Dependent Carboxylation in Mineralization
Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (B1630785) (Glu) residues on proteins like MGP into gamma-carboxyglutamate (B555490) (Gla) residues. Carboxylated MGP (cMGP) is a potent inhibitor of calcification.
Role of Vitamin K in MGP activation and mineralization inhibition.
Protocols
Protocol 3: Alizarin Red Staining for Calcified Bone
This protocol stains calcified bone and is used to assess the degree of mineralization.
-
Fixation: Fix larvae (e.g., 8 days post-fertilization) in 4% PFA overnight at 4°C[3].
-
Washing: Wash larvae in PBST.
-
Staining: Incubate in 0.05% Alizarin Red S in water for 20-30 minutes.
-
Destaining and Clearing: Wash in a graded series of ethanol (B145695) and then clear in a solution of 2% KOH and 20% glycerol.
-
Imaging: Image the stained skeleton using a stereomicroscope. Quantification of the stained area can be performed using image analysis software.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of genes involved in bone metabolism.
-
RNA Extraction: Pool 10-20 larvae per sample and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen)[4][5].
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit[4][6].
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., mgp, ggcx, runx2b, osteocalcin) and a reference gene (e.g., ef1a)[6][7].
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method[6].
Data Presentation
| Treatment Group | Alizarin Red Stained Area (pixels²) | Relative mgp Expression | Relative ggcx Expression |
| WT + Vehicle | |||
| abcc6a mutant + Vehicle | |||
| abcc6a mutant + Vitamin K | |||
| abcc6a mutant + Warfarin |
Application Note 3: Neuroprotective Effects of Vitamin K Analogs
Background
Zebrafish larvae exhibit a characteristic seizure-like locomotor response to the GABA-A antagonist pentylenetetrazol (PTZ). This model is used for high-throughput screening of anti-epileptic drugs, including novel Vitamin K analogs[8][9].
Experimental Workflow
Workflow for assessing anti-seizure activity.
Protocol 5: PTZ-Induced Seizure Assay and Behavioral Analysis
-
Larvae Preparation: At 7 days post-fertilization (dpf), place individual larvae into wells of a 48- or 96-well plate containing embryo medium[8].
-
Pre-treatment: Add the test compound (e.g., Vitamin K3 analog) or a positive control like valproic acid (VPA) to the wells and incubate for 1 hour[8].
-
Seizure Induction: Add PTZ to a final concentration of 15 mM to induce seizure-like behavior[8].
-
Behavioral Tracking: Immediately place the plate in an automated tracking device and record locomotor activity (e.g., total distance moved) for a defined period (e.g., 15 minutes)[8][10].
-
Data Analysis: Quantify the total distance moved for each larva and compare between treatment groups.
Data Presentation
| Treatment Group | Mean Total Distance Moved (mm) ± SEM | % Reduction in Locomotor Activity vs. PTZ only |
| Vehicle Control | N/A | |
| PTZ only | 0% | |
| PTZ + VPA (Positive Control) | ||
| PTZ + Vitamin K3 (3 µM) | ||
| PTZ + Vitamin K3 (6 µM) | ||
| PTZ + Novel VK Analog |
SEM: Standard Error of the Mean
Conclusion
The zebrafish model offers a versatile and efficient platform for investigating the multifaceted roles of this compound in vertebrate development. The protocols and application notes provided here serve as a guide for researchers to design and execute robust experiments to further our understanding of this compound biology and to screen for novel therapeutic compounds. The ability to perform in vivo imaging, genetic manipulation, and medium- to high-throughput screening in a single system makes the zebrafish an invaluable tool in this field.
References
- 1. High-Content Screening in Zebrafish Embryos Identifies Butafenacil as a Potent Inducer of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic cell detection in zebrafish embryos (TUNEL assay) [bio-protocol.org]
- 3. 4.4.1 Staining of cartilage and bone in whole embryos, larvae and adults by Alcian blue and Alizarin red - medakabook [shigen.nig.ac.jp]
- 4. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish [protocols.io]
- 5. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diacomp.org [diacomp.org]
- 7. researchgate.net [researchgate.net]
- 8. media.journoportfolio.com [media.journoportfolio.com]
- 9. A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy - ProQuest [proquest.com]
- 10. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Three-Dimensional (3D) Cell Culture Systems in Vitamin K2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones, is emerging as a crucial regulator of bone metabolism. While traditional two-dimensional (2D) cell culture has provided foundational knowledge, it fails to recapitulate the complex, three-dimensional microenvironment of bone tissue. Consequently, 3D cell culture systems, such as spheroids and co-cultures, are becoming indispensable tools for more physiologically relevant studies of this compound's effects on bone health. These models offer a superior platform to investigate cell-cell and cell-matrix interactions, cellular differentiation, and the intricate signaling pathways modulated by this compound.
These application notes provide a comprehensive guide to utilizing 3D cell culture models for studying the impact of this compound on bone biology. Detailed protocols for establishing and analyzing osteoblast spheroids and osteoblast-osteoclast co-cultures are provided, along with an overview of the key signaling pathways involved and a summary of expected quantitative outcomes.
Key Signaling Pathways of this compound in Bone Metabolism
This compound exerts its effects on bone cells through various signaling pathways, leading to increased bone formation and reduced bone resorption.
-
Steroid and Xenobiotic Receptor (SXR) Pathway: this compound acts as a ligand for the SXR, a nuclear receptor that transcriptionally regulates genes involved in bone matrix formation and mineralization.[1][2] Activation of SXR by this compound upregulates the expression of key osteogenic markers.[3]
-
Growth Arrest-Specific 6 (Gas6) Pathway: Gas6 is a vitamin K-dependent protein that, upon carboxylation, can bind to and activate the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This signaling cascade is implicated in cell survival and proliferation.
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and osteoclastogenesis.[4][5] By inhibiting NF-κB, this compound can reduce the differentiation and activity of bone-resorbing osteoclasts.[4]
Diagram of this compound Signaling Pathways in Osteoblasts
References
- 1. This compound Modulates Vitamin D‐Induced Mechanical Properties of Human 3D Bone Spheroids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accuratechemical.com [accuratechemical.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Frontiers | Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells [frontiersin.org]
Application Notes and Protocols for the Determination of Vitamin K2 in Fermented Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Fermented foods are among the richest dietary sources of this compound, produced by microbial fermentation. Accurate quantification of this compound in these complex food matrices is essential for nutritional assessment, quality control, and clinical research. This document provides detailed application notes and protocols for the determination of this compound content in fermented foods using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The this compound content in fermented foods can vary significantly depending on the food type, starter cultures used, and fermentation conditions. The following table summarizes representative quantitative data for various menaquinones found in selected fermented foods.
| Fermented Food | Menaquinone (MK-n) | Concentration Range (µ g/100g ) | Reference |
| Natto (fermented soybeans) | MK-7 | 902 | [1] |
| Natto (fermented soybeans) | MK-4 | 3.00 (ng/0.1g) | [2] |
| Fermented Sunflower Seeds | MK-7 | 1080.18 ± 55.11 | [3] |
| Fermented Mung Beans | MK-7 | 806.45 ± 60.95 | [3] |
| Fermented Peas | MK-7 | 636.92 ± 59.86 | [3] |
| Kimchi | Phylloquinone (PK) | 42 | [1] |
| Kefir | MK-9 | 5 | [1] |
| Chinese Fermented Soybean Pastes | MK-6 | 5 - 36 | [1] |
| Chinese Fermented Soybean Pastes | MK-7 | 12 - 86 | [1] |
| Chinese Fermented Soybean Pastes | MK-8 | 22 - 44 | [1] |
| Various Fermented Dairy Products | MK-9 | Undetectable to 110 µ g/100g | [4] |
| Cheese (Jarlsberg) | MK-9(4H) | Rich source | [5] |
Experimental Workflow
The general workflow for the analysis of this compound in fermented foods involves sample preparation, extraction, purification, and subsequent analysis by a chosen chromatographic technique.
Experimental Protocols
Protocol 1: HPLC with UV or Fluorescence Detection
This protocol is suitable for the quantification of various menaquinones and is adapted from several validated methods.[3][6][7][8][9] Fluorescence detection after post-column reduction offers higher sensitivity for menaquinones.[7][10]
1. Sample Preparation and Extraction
-
Homogenize 5-10 g of the fermented food sample.
-
To a 50 mL centrifuge tube, add the homogenized sample.
-
Add 15 mL of an extraction solvent mixture of 2-propanol and n-hexane (1:2 v/v).[3]
-
Vortex vigorously for 2 minutes and then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (n-hexane layer) to a new tube.
-
Repeat the extraction process (steps 3-6) on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1-2 mL) of the mobile phase or a suitable solvent like ethanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV/FLD Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol (B129727), isopropanol (B130326), and acetonitrile (B52724). For example, a gradient of water/methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (Solvent B) can be employed.[3][9]
-
Injection Volume: 20 µL.
-
Fluorescence Detection (with post-column reduction):
-
Post-Column Reactor: A reaction coil packed with zinc particles.
-
Post-Column Reagent: A solution of zinc chloride, sodium acetate, and acetic acid in methanol.[10]
-
Excitation Wavelength: ~243 nm
-
Emission Wavelength: ~430 nm
-
3. Quantification
-
Prepare a series of standard solutions of menaquinone standards (e.g., MK-4, MK-7) in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the menaquinone content in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: LC-MS/MS Analysis
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of menaquinones and for complex matrices.[2][13][14]
1. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction procedure as described in Protocol 1. The use of an internal standard (e.g., a deuterated form of a menaquinone) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction recovery.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and isopropanol with a small percentage of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. For example, 25% 2-propanol in methanol.[2]
-
Flow Rate: 0.2 - 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each menaquinone and the internal standard.
3. Quantification
-
Prepare calibration standards containing known concentrations of each menaquinone and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the menaquinones in the samples using the calibration curve.
Method Validation
For reliable and accurate results, the analytical methods should be validated according to ICH guidelines or other relevant regulatory standards.[6][11][12] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Signaling Pathways and Logical Relationships
While this document focuses on analytical methodologies, it is important to understand the biological context. This compound is a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) in specific proteins.
Conclusion
The choice of analytical method for determining this compound in fermented foods depends on the specific research question, the required sensitivity, and the available instrumentation. HPLC with UV or fluorescence detection provides a robust and reliable method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices or for low-level quantification, LC-MS/MS is the preferred technique. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. Quantitative measurement of this compound (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aquanal.fr [aquanal.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Tracing Menaquinone Metabolism with Stable Isotope Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones (MKs), collectively known as vitamin K2, are a class of essential fat-soluble vitamins that play a critical role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of arterial calcification.[1][2] Understanding the metabolic fate of menaquinones—their absorption, distribution, conversion, and excretion—is paramount for elucidating their mechanisms of action and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and safe methodology to trace the intricate metabolic pathways of menaquinones in biological systems without the use of radioactive isotopes.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled menaquinones to investigate their metabolism in both in vivo and in vitro models.
Core Principles
The fundamental principle of stable isotope tracing is the use of menaquinone molecules in which one or more atoms (typically ¹³C or ²H/Deuterium) are replaced with their heavier, non-radioactive isotopes.[3] When these labeled compounds are introduced into a biological system, their journey and transformation into various metabolites can be tracked by detecting the characteristic mass shift using mass spectrometry. This approach provides a dynamic view of metabolic pathways, enabling the quantification of metabolite turnover and flux.
Key Applications
-
Bioavailability Studies: Determine the absorption and circulation of different menaquinone isoforms.
-
Metabolic Conversion: Trace the conversion of one vitamin K form to another, such as the conversion of phylloquinone (vitamin K1) to menaquinone-4 (MK-4).[4]
-
Tissue Distribution: Quantify the accumulation and distribution of menaquinones in various tissues and organs.[5][6]
-
Pharmacokinetics: Characterize the pharmacokinetic profile of novel vitamin K-based drug candidates.
-
Metabolic Flux Analysis: Investigate the dynamics of menaquinone biosynthesis and metabolism in cell culture models.[7]
Experimental Protocols
Protocol 1: In Vivo Tracing of Menaquinone Metabolism in a Mouse Model
This protocol describes an in vivo study to trace the metabolism of an orally administered ¹³C-labeled menaquinone (e.g., ¹³C-MK-7) in mice.
Materials:
-
¹³C-labeled Menaquinone-7 (¹³C-MK-7)
-
Vehicle for oral gavage (e.g., corn oil)
-
C57BL/6 mice
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials
-
-80°C freezer
Procedure:
-
Dosing Solution Preparation: Dissolve the ¹³C-MK-7 in the chosen vehicle to the desired concentration (e.g., 2 mg/kg body weight).[8] Ensure complete dissolution.
-
Animal Dosing:
-
Time Course and Tissue Collection:
-
At predetermined time points (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice.[3]
-
Perform cardiac puncture to collect blood into EDTA-containing tubes.
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.[3]
-
Perfuse the animals with cold phosphate-buffered saline (PBS) to remove blood from the tissues.[3]
-
Dissect tissues of interest (e.g., liver, brain, bone, kidney, adipose tissue), immediately snap-freeze in liquid nitrogen, and store at -80°C until analysis.[3][9]
-
Protocol 2: Menaquinone Extraction from Plasma and Tissues
This protocol details the extraction of menaquinones from biological samples for subsequent LC-MS/MS analysis.
Materials:
-
Internal Standard (IS) solution (e.g., d7-MK-4, d7-MK-7)
-
n-Hexane
-
Methanol/water (1:9, v/v) with 1% formic acid
-
Acetonitrile (B52724)/water (8:2, v/v) with 1% formic acid
-
Methanol/isopropanol/hexane (2:1:1, v/v/v)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Add 175 µL of ethanol to the plasma sample (or an appropriate volume to the tissue homogenate), vortex for 2 minutes, and centrifuge at 3500 rpm for 5 minutes.[10]
-
Liquid-Liquid Extraction (for tissues):
-
Solid-Phase Extraction (SPE) Cleanup (for plasma):
-
Apply the supernatant from the protein precipitation step to a pre-conditioned SPE cartridge.[10]
-
Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[10]
-
Elute the menaquinones with 2 mL of methanol/isopropanol/hexane (2:1:1).[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.[10]
-
-
Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., acetonitrile with 1% formic acid) for LC-MS/MS analysis.[10]
Protocol 3: LC-MS/MS Analysis of Menaquinones
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of labeled and unlabeled menaquinones.
Materials:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., Kinetex 5 µm EVO C18)[11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid (or a mixture of acetonitrile/isopropanol)[10][11]
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 50°C).[10]
-
Use a gradient elution program to separate the different menaquinone forms. An example gradient is as follows:
-
0-1 min: 80% A, 20% B
-
1-5 min: ramp to 100% B
-
5-12 min: hold at 100% B
-
12-14 min: return to 80% A for re-equilibration[10]
-
-
Set an appropriate flow rate (e.g., 0.4 mL/min, with a ramp to 0.7 mL/min).[10]
-
-
Mass Spectrometry Detection:
-
Use an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[10]
-
Set the nebulizer current (e.g., 3 µA) and probe temperature (e.g., 400°C).[10]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions for each labeled and unlabeled menaquinone of interest.
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) in Human Tissues (pmol/g wet weight)
| Tissue | Phylloquinone (K1) | Menaquinone-4 (MK-4) |
| Liver | 10.6 | Low |
| Heart | 9.3 | Low |
| Pancreas | 28.4 | ~28.4 |
| Brain | < 2.0 | > Phylloquinone |
| Kidney | < 2.0 | > Phylloquinone |
| Lung | < 2.0 | Low |
Data adapted from human postmortem tissue analysis.[5]
Table 2: Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) in Rats Fed a K1-supplemented Diet
| Tissue | Phylloquinone (K1) | Menaquinone-4 (MK-4) |
| Liver | High | Low |
| Heart | High | - |
| Bone | High | - |
| Sternum | High | Very High |
| Brain | Low | High |
| Pancreas | High | Very High |
| Salivary Gland | - | Very High |
Data adapted from rat tissue analysis.[6] Dashes indicate data not reported.
Table 3: LC-MS/MS Method Validation Parameters for Menaquinone Analysis in Human Plasma
| Analyte | Lower Limit of Quantitation (nmol/L) | Linearity (up to nmol/L) | Mean Recovery (%) |
| Phylloquinone (PK) | 0.14 | 15 | > 92 |
| Menaquinone-4 (MK-4) | 0.14 | 15 | > 92 |
| Menaquinone-7 (MK-7) | 4.40 | 15 | > 92 |
Data from a validated LC-MS/MS method.[12]
Visualization of Pathways and Workflows
References
- 1. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K status in human tissues: tissue-specific accumulation of phylloquinone and menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. phenomenex.com [phenomenex.com]
- 12. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Vitamin K2 Supplementation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MKs), has long been recognized for its essential role in blood coagulation and bone metabolism through the post-translational γ-carboxylation of specific proteins. Emerging evidence, however, reveals a broader biological role for this compound as a transcriptional regulator of gene expression.[1][2] In vitro studies have demonstrated that this compound, particularly menaquinone-4 (MK-4), can modulate various signaling pathways, influencing cellular processes from osteoblast differentiation to cancer cell proliferation.[1][3]
This document provides detailed application notes and protocols for studying the effects of this compound supplementation on gene expression in vitro. It covers key signaling pathways, experimental workflows, and quantitative analysis of target gene modulation in relevant cell models. The primary mechanisms of action explored include the activation of the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR), and the inhibition of the Nuclear Factor-κB (NF-κB) pathway.[1][4][5]
Key Signaling Pathways Modulated by this compound
This compound influences gene expression through several distinct signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Steroid and Xenobiotic Receptor (SXR/PXR) Pathway
This compound (specifically MK-4) has been identified as a ligand for the nuclear receptor SXR/PXR.[1][2] Upon activation, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on the DNA, thereby regulating the transcription of target genes. This pathway is pivotal in bone metabolism, where it upregulates the expression of key osteoblastic markers.[1][2][6]
Caption: this compound-mediated activation of the SXR/PXR signaling pathway.
NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the NF-κB pathway, which is essential for osteoclast formation and plays a role in cancer cell growth.[3][4] It can inhibit the activity of IκB kinase (IKK), preventing the degradation of the NF-κB inhibitor, IκB.[7] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes like Cyclin D1.[3][8]
Caption: Inhibition of the NF-κB pathway by this compound.
General Experimental Workflow
A typical in vitro experiment to assess the impact of this compound on gene expression follows a standardized workflow from cell culture to data analysis.
Caption: Standard workflow for in vitro gene expression analysis.
Data Summary: this compound Target Genes
This compound supplementation affects a wide range of genes across different cell types. The tables below summarize key findings from in vitro studies.
Table 1: Upregulation of Osteoblast-Related Genes by this compound (MK-4)
| Gene Symbol | Gene Name | Cell Line(s) | Fold Increase (Approx.) | Reference(s) |
| ALP | Alkaline Phosphatase | HOS, MG-63, Saos-2 | 1.5 - 2.5x | [9][10] |
| OPN | Osteopontin | HOS, MG-63, Saos-2 | 1.5 - 3.0x | [9][10] |
| MGP | Matrix Gla Protein | HOS, MG-63, Saos-2 | 2.0 - 4.0x | [1][9][10] |
| OPG | Osteoprotegerin | HOS, MG-63, Saos-2 | 1.5 - 2.0x | [9][10] |
| GDF15 | Growth Differentiation Factor 15 | Human Osteoblastic Cells | > 5.0x | [11] |
| STC2 | Stanniocalcin 2 | Human Osteoblastic Cells | > 5.0x | [11] |
| CYP3A4 | Cytochrome P450 3A4 | HOS, MG-63, Saos-2 | Varies | [1][2] |
Table 2: Modulation of Other Key Genes by this compound (MK-4)
| Gene Symbol | Gene Name | Effect | Cell Line(s) | Context | Reference(s) |
| MDR1 | Multi-drug Resistance 1 | Upregulated | LS180 | Drug Metabolism | [12] |
| CYP7A1 | Cytochrome P450 7A1 | Downregulated | HepG2 | Bile Acid Synthesis | [13][14] |
| CYP8B1 | Cytochrome P450 8B1 | Downregulated | HepG2 | Bile Acid Synthesis | [13][14] |
| Cyclin D1 | Cyclin D1 | Downregulated | Cancer Cells | Cell Cycle | [3][15] |
| TRIB3 | Tribbles Pseudokinase 3 | Upregulated | Bovine Endometrial | Reproduction | [16] |
| IL6 | Interleukin 6 | Upregulated | Bovine Endometrial | Reproduction | [16] |
| CDC6 | Cell Division Cycle 6 | Downregulated | Bovine Endometrial | Reproduction | [16] |
| PSEN1 | Presenilin 1 | Downregulated | Neuroblastoma Cells | Neurodegeneration | [17] |
| IL-1β | Interleukin 1 beta | Downregulated | Neuroblastoma Cells | Neuroinflammation | [17] |
Experimental Protocols
The following are generalized protocols for analyzing gene expression changes in response to this compound. These should be optimized based on the specific cell line and experimental goals.
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on methodologies used for human osteosarcoma and intestinal carcinoma cell lines.[10][12]
Materials:
-
Human cell line (e.g., HOS, MG-63, Saos-2, LS180)
-
Appropriate culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped recommended for nuclear receptor studies
-
Penicillin-Streptomycin solution
-
Menaquinone-4 (MK-4, this compound)
-
Ethanol (B145695) (EtOH), as vehicle control
-
6-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Culture cells in your medium of choice supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Treatment Media: Prepare a stock solution of MK-4 in ethanol. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control medium containing the same final concentration of ethanol (e.g., 0.1%).
-
Treatment: Once cells reach 70-80% confluency, aspirate the old medium, wash once with sterile PBS, and add 2 mL of the treatment medium (with MK-4) or vehicle control medium to the appropriate wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9][10]
Protocol 2: RNA Isolation and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Kit)
-
Chloroform, Isopropanol, 75% Ethanol
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers/oligo(dT)s)
Procedure:
-
RNA Isolation: After incubation, aspirate the medium and lyse the cells directly in the well by adding 1 mL of TRIzol or the lysis buffer from a commercial kit. Follow the manufacturer's protocol for total RNA isolation. This typically involves phase separation with chloroform, precipitation with isopropanol, washing with 75% ethanol, and resuspension in nuclease-free water.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer’s instructions.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
Materials:
-
Synthesized cDNA (from Protocol 2)
-
SYBR Green or TaqMan qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target genes (e.g., ALP, MGP, OPN) and a housekeeping gene (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
RT-qPCR instrument and compatible plates/tubes
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. A typical mix includes:
-
5-10 µL of 2x qPCR Master Mix
-
0.5-1.0 µL each of Forward and Reverse Primer (final concentration 200-500 nM)
-
1-2 µL of diluted cDNA
-
Nuclease-free water to the final volume
-
-
Plate Setup: Pipette the reaction mix into the wells of a qPCR plate. Include triplicate reactions for each sample and gene. Also include no-template controls (NTCs) for each primer set.
-
Thermal Cycling: Run the plate on an RT-qPCR instrument using a standard cycling protocol, for example:
-
Initial Denaturation: 95°C for 5-10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene. The results are typically expressed as a fold change in the this compound-treated samples relative to the vehicle control.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates osteoblastogenesis and suppresses osteoclastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of this compound on the Expression of Genes Involved in Bile Acid Synthesis and Glucose Homeostasis in Mice with Humanized PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of menaquinone-4 (this compound) target genes in bovine endometrial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound can tackle neuroinflammation and degeneration, study finds [nutraceuticalbusinessreview.com]
Application Notes and Protocols for the Isolation and Culturing of Menaquinone-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinones, also known as vitamin K2, are a class of essential fat-soluble vitamins crucial for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Bacteria are the primary producers of menaquinones, synthesizing a range of isoforms (MK-n, where 'n' denotes the number of isoprenoid units) that vary in their bioavailability and biological activity. The isolation and cultivation of menaquinone-producing bacteria are critical steps for research into their physiology, metabolic engineering for enhanced production, and the development of novel therapeutics and nutritional supplements.
These application notes provide detailed protocols for the isolation, cultivation, and analysis of menaquinone-producing bacteria from various environments, including soil, fermented foods, and the human gut.
I. Isolation of Menaquinone-Producing Bacteria
The successful isolation of menaquinone-producing bacteria hinges on the selection of appropriate sample sources and the use of enrichment and selective culture techniques.
Isolation from Soil
Soil is a rich reservoir of diverse microorganisms, including spore-forming bacteria like Bacillus subtilis, which are known producers of menaquinones.
Protocol: Isolation of Bacillus subtilis from Soil [1][2][3][4]
-
Sample Collection: Collect approximately 10 grams of topsoil from a desired location into a sterile container.
-
Spore Enrichment:
-
Suspend 1 gram of the soil sample in 9 mL of sterile distilled water or normal saline.
-
Vortex the suspension vigorously for 2 minutes.
-
Heat the suspension in a water bath at 80°C for 10 minutes. This step is crucial as it eliminates non-spore-forming (vegetative) cells, thereby enriching for spore-forming bacteria like Bacillus.[1]
-
-
Plating and Incubation:
-
Prepare serial dilutions (10⁻² to 10⁻⁵) of the heat-treated soil suspension in sterile saline.
-
Spread-plate 100 µL of each dilution onto Nutrient Agar (B569324) (NA) plates. To inhibit fungal growth, the media can be supplemented with an antifungal agent like fluconazole.[1]
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Colony Selection and Purification:
-
Observe the plates for distinct bacterial colonies. Bacillus species typically form opaque, irregular, and often wrinkled colonies.
-
Select individual colonies and streak them onto fresh NA plates to obtain pure cultures.
-
-
Identification:
Isolation from Fermented Foods
Fermented foods such as natto (fermented soybeans), cheese, and kefir are excellent sources of menaquinone-producing bacteria, particularly Lactic Acid Bacteria (LAB) and Bacillus species.[5][6]
Protocol: Isolation from Fermented Foods
-
Sample Preparation:
-
Weigh 1 gram of the fermented food sample (e.g., natto, cheese) and homogenize it in 9 mL of sterile peptone water or saline.
-
-
Enrichment (Optional):
-
Plating and Incubation:
-
Prepare serial dilutions of the homogenate or enriched culture.
-
For LAB, spread-plate onto MRS agar plates and incubate anaerobically at 37°C for 48-72 hours.
-
For Bacillus, spread-plate onto Nutrient Agar or Tryptic Soy Agar and incubate aerobically at 37°C for 24-48 hours.
-
-
Colony Selection and Identification:
-
Select distinct colonies and purify by re-streaking.
-
Identify isolates based on colony morphology, Gram staining, and relevant biochemical tests. For instance, LAB are typically Gram-positive, catalase-negative cocci or rods.
-
Isolation from the Human Gut
The human gut microbiota harbors a diverse community of anaerobic bacteria that produce menaquinones, including species of Bacteroides, Eubacterium, and Veillonella.[7][8][9] Isolation of these anaerobes requires specialized techniques to prevent exposure to oxygen.
Protocol: Isolation of Anaerobic Gut Bacteria
-
Sample Collection and Transport:
-
Collect a fresh fecal sample in an anaerobic transport medium.
-
-
Enrichment and Plating:
-
All subsequent steps must be performed in an anaerobic chamber.
-
Homogenize the fecal sample in a pre-reduced anaerobic diluent.
-
Prepare serial dilutions and plate onto a non-selective medium like Brain Heart Infusion (BHI) agar supplemented with 5% laked sheep blood, hemin, and vitamin K1.
-
To select for specific genera, use selective media. For example, Bacteroides Bile Esculin (BBE) agar for Bacteroides fragilis group.
-
-
Incubation and Identification:
-
Incubate the plates in the anaerobic chamber at 37°C for 48-96 hours.
-
Pick individual colonies, purify, and identify using anaerobic biochemical test kits and 16S rRNA gene sequencing.
-
II. Culturing of Menaquinone-Producing Bacteria
The cultivation conditions, including media composition, temperature, and aeration, significantly influence the growth and menaquinone production of different bacterial species.
Culture Media
The choice of culture medium is critical for optimal growth and menaquinone synthesis. Below are examples of media used for common menaquinone-producing bacteria.
| Bacterial Group | Medium | Composition (per Liter) | Reference |
| Bacillus subtilis | Tryptic Soy Broth (TSB) | Tryptone: 17 g, Soytone: 3 g, Dextrose: 2.5 g, NaCl: 5 g, K₂HPO₄: 2.5 g | [10] |
| Production Medium | Glycerol: 63 g, Soybean peptone: 30 g, Yeast extract: 5.1 g, K₂HPO₄: 0.5 g | [10] | |
| Lactic Acid Bacteria (LAB) | de Man, Rogosa, and Sharpe (MRS) Broth | Peptone: 10 g, Beef extract: 10 g, Yeast extract: 5 g, Dextrose: 20 g, Polysorbate 80: 1 g, Ammonium citrate: 2 g, Sodium acetate: 5 g, MgSO₄·7H₂O: 0.1 g, MnSO₄·4H₂O: 0.05 g, K₂HPO₄: 2 g | [5] |
| Anaerobic Gut Bacteria | Brain Heart Infusion (BHI) Broth | Brain heart infusion solids: 37 g | General Microbiology |
Culture Conditions
Optimal culture conditions vary among different menaquinone-producing bacteria.
| Bacterium | Temperature (°C) | Aeration | Incubation Time (hours) | Menaquinone Yield (MK-7) | Reference |
| Bacillus subtilis natto | 37-40 | Aerobic (shaking at 120-200 rpm) | 72-144 | Up to 62.32 mg/L | [5] |
| Bacillus subtilis IBRC-M 11153 | 30-37 | Aerobic | 120 | 0.319 mg/L | [10] |
| Lactococcus lactis subsp. cremoris | 30 | Static or Aerobic (120 rpm) | 48 | 90 nmol/L (total menaquinones) | [5] |
III. Experimental Protocols
Menaquinone Extraction from Bacterial Culture
Menaquinones are lipid-soluble and located in the bacterial cell membrane. Efficient extraction requires the use of organic solvents.[11]
Protocol: Menaquinone Extraction [5][11][12]
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 6,000 x g for 10 minutes to pellet the cells.
-
Solvent Extraction:
-
To the cell pellet, add a mixture of 2-propanol and n-hexane (typically in a 2:1 v/v ratio).[12] A common alternative is a chloroform-methanol (2:1 v/v) mixture.[11]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.
-
For some applications, enzymatic hydrolysis with lipase (B570770) prior to solvent extraction can improve recovery by removing interfering lipids.[12]
-
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection and Evaporation:
-
Carefully collect the upper organic phase (containing the menaquinones) into a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727), ethanol, or the HPLC mobile phase) for analysis.
Quantification of Menaquinones by HPLC
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the standard method for the quantification of different menaquinone isoforms.[12][13]
Protocol: HPLC Analysis of Menaquinones [12][13]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 2-propanol:n-hexane (2:1, v/v) can be used.[12] Alternatively, a gradient of methanol and acetonitrile (B52724) can be employed.[13]
-
-
Standard Preparation:
-
Prepare a stock solution of menaquinone standards (e.g., MK-4, MK-7, MK-9) of known concentration in a suitable solvent like ethanol.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
-
Sample Analysis:
-
Inject a known volume (e.g., 20 µL) of the reconstituted sample extract and the standards into the HPLC system.
-
Identify the menaquinone peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each menaquinone isoform in the sample by integrating the peak area and comparing it to the calibration curve.
-
IV. Signaling Pathways and Experimental Workflows
Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinones in bacteria like E. coli and Bacillus subtilis initiates from chorismate, a key intermediate in the shikimate pathway.[8][14][15] The pathway involves a series of enzymatic reactions to synthesize the naphthoquinone ring, which is then prenylated to form demethylmenaquinone, and finally methylated to yield the active menaquinone.[8][14][16]
Caption: The classical menaquinone biosynthesis pathway in bacteria.
Regulation of Menaquinone Biosynthesis
The biosynthesis of menaquinones is a tightly regulated process. In Mycobacterium tuberculosis, the pathway is subject to feedback inhibition, where the downstream metabolite 1,4-dihydroxy-2-naphthoate (DHNA) allosterically inhibits the enzyme MenD, which catalyzes the first committed step of the pathway.[17] This regulatory mechanism allows the cell to control the levels of menaquinone in response to its metabolic status.
Caption: Allosteric feedback inhibition of the menaquinone biosynthesis pathway.
Experimental Workflow for Isolation and Characterization
The overall workflow for isolating and characterizing menaquinone-producing bacteria involves a series of sequential steps from sample collection to final analysis.
Caption: Workflow for isolating and characterizing menaquinone-producing bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary vitamin K is remodeled by gut microbiota and influences community composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 11. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Allosteric regulation of menaquinone (this compound) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Vitamin K2-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a group of menaquinone compounds, is increasingly recognized for its diverse physiological roles that extend beyond its classical function in blood coagulation. It is a critical cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on Vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and participate in various signaling pathways.[1]
Well-established this compound-dependent pathways include bone metabolism, regulated by osteocalcin (B1147995), and the inhibition of vascular calcification by Matrix Gla Protein (MGP).[3] Emerging research has implicated this compound in a broader range of cellular processes, including inflammation, apoptosis, and cell proliferation, often mediated by VKDPs such as Gas6.[4][5] The discovery of novel VKDPs and their associated signaling pathways holds significant therapeutic potential for a variety of diseases, including osteoporosis, cardiovascular disease, and cancer.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel this compound-dependent pathways. The protocols are designed to be adaptable for implementation in drug discovery and basic research settings.
I. Overview of the High-Throughput Screening Workflow
The discovery of novel this compound-dependent pathways can be approached through a multi-step HTS workflow. This workflow is designed to first identify novel substrates of gamma-carboxylation, then to identify their interacting partners, and finally to elucidate the downstream signaling cascades.
Caption: A three-stage HTS workflow for discovering novel this compound-dependent pathways.
II. Primary Screen: Identification of Novel γ-Carboxylated Proteins
The initial step aims to identify novel protein substrates for the this compound-dependent enzyme, gamma-glutamyl carboxylase (GGCX). A robust and sensitive in vitro assay is required to screen a library of potential protein substrates.
Assay Principle: In Vitro γ-Carboxylation Assay with Radiolabeled Bicarbonate
This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a protein substrate by GGCX in the presence of this compound. The amount of incorporated radioactivity is directly proportional to the extent of carboxylation.
Caption: Principle of the in vitro γ-carboxylation assay.
Experimental Protocol
This protocol is optimized for a 384-well plate format.
Reagents and Materials:
-
Recombinant Human γ-Glutamyl Carboxylase (GGCX): Purified enzyme.
-
This compound (Menaquinone-7): Reduced form.
-
[¹⁴C]Sodium Bicarbonate (H¹⁴CO₃⁻): Radiolabeled substrate.
-
Dithiothreitol (DTT): Reducing agent for this compound.
-
CHAPS Buffer: 20 mM HEPES, 100 mM NaCl, 0.5% CHAPS, pH 7.4.
-
Substrate Library: Purified proteins or peptides.
-
Trichloroacetic Acid (TCA): To precipitate proteins.
-
Scintillation Fluid: For radioactivity measurement.
-
384-well Microplates: Low-binding, white plates.
-
Filter Mats: For capturing precipitated protein.
-
Liquid Scintillation Counter: For detection.
Procedure:
-
Prepare Reagents:
-
Prepare a GGCX enzyme solution in CHAPS buffer.
-
Prepare a this compound/DTT solution in CHAPS buffer.
-
Prepare the substrate library at a consistent concentration in CHAPS buffer.
-
Prepare a stock solution of [¹⁴C]sodium bicarbonate.
-
-
Assay Plate Preparation:
-
Add 5 µL of each substrate from the library to individual wells of a 384-well plate.
-
Include positive controls (e.g., a known GGCX substrate like osteocalcin precursor) and negative controls (no substrate).
-
-
Reaction Initiation:
-
Prepare a master mix containing GGCX, this compound/DTT, and [¹⁴C]sodium bicarbonate in CHAPS buffer.
-
Dispense 15 µL of the master mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Reaction Termination and Protein Precipitation:
-
Add 10 µL of 50% TCA to each well to stop the reaction and precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
-
Harvesting and Washing:
-
Transfer the contents of the wells to a filter mat using a cell harvester.
-
Wash the filter mat three times with 5% TCA to remove unincorporated [¹⁴C]bicarbonate.
-
Wash once with ethanol (B145695) and allow to air dry.
-
-
Detection:
-
Place the filter mat in a scintillation bag with scintillation fluid.
-
Measure the radioactivity in each spot using a liquid scintillation counter.
-
Data Presentation
| Substrate ID | Replicate 1 (CPM) | Replicate 2 (CPM) | Average CPM | Fold Change vs. Negative Control | Hit (Yes/No) |
| Negative Control | 150 | 165 | 157.5 | 1.0 | No |
| Positive Control | 12,500 | 12,850 | 12,675.0 | 80.5 | Yes |
| SUB-001 | 180 | 195 | 187.5 | 1.2 | No |
| SUB-002 | 5,230 | 5,410 | 5,320.0 | 33.8 | Yes |
| SUB-003 | 250 | 265 | 257.5 | 1.6 | No |
| ... | ... | ... | ... | ... | ... |
*CPM: Counts Per Minute. A "Hit" is defined as a fold change significantly above the negative control (e.g., >3 standard deviations).
III. Secondary Screen: Identification of Binding Partners
Once novel carboxylated proteins ("hits" from the primary screen) are identified and validated, the next step is to identify their interacting partners. This is crucial for placing the new VKDP into a biological context.
Assay Principle: Protein-Fragment Complementation Assay (PCA)
PCA is a powerful method to detect protein-protein interactions in a cellular context.[6][7][8][9] The principle involves splitting a reporter protein (e.g., luciferase) into two non-functional fragments. These fragments are fused to the "bait" (the newly identified carboxylated protein) and a library of "prey" proteins. If the bait and a prey protein interact, the reporter fragments are brought into proximity, reconstituting the active reporter protein, which generates a measurable signal.[10]
Caption: Principle of the Protein-Fragment Complementation Assay (PCA).
Experimental Protocol
This protocol is designed for a 384-well plate format using a luciferase-based PCA.
Reagents and Materials:
-
Mammalian Expression Vectors: For fusing bait and prey proteins to luciferase fragments.
-
HEK293T Cells: Or other suitable host cell line.
-
Transfection Reagent: e.g., Lipofectamine.
-
Cell Culture Medium and Supplements.
-
Luciferase Assay Reagent.
-
384-well White, Clear-Bottom Plates.
-
Luminometer.
-
Prey cDNA Library.
Procedure:
-
Vector Construction:
-
Clone the coding sequence of the validated "hit" carboxylated protein into the "bait" PCA vector.
-
The "prey" library consists of a collection of cDNAs cloned into the corresponding "prey" PCA vector.
-
-
Cell Seeding:
-
Seed HEK293T cells into 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Co-transfection:
-
In each well, co-transfect the "bait" plasmid with an individual "prey" plasmid from the library using a suitable transfection reagent.
-
Include positive controls (known interacting protein pair) and negative controls (non-interacting proteins).
-
-
Incubation:
-
Incubate the cells for 48 hours at 37°C and 5% CO₂ to allow for protein expression and interaction.
-
-
This compound Supplementation:
-
Add this compound (e.g., 10 µM MK-7) to the culture medium 24 hours post-transfection to ensure carboxylation of the bait protein.
-
-
Lysis and Detection:
-
Remove the culture medium and add luciferase assay reagent to lyse the cells and provide the substrate.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation
| Prey ID | Replicate 1 (RLU) | Replicate 2 (RLU) | Average RLU | Signal-to-Background Ratio | Hit (Yes/No) |
| Negative Control | 850 | 920 | 885.0 | 1.0 | No |
| Positive Control | 95,000 | 98,500 | 96,750.0 | 109.3 | Yes |
| PREY-001 | 950 | 1,050 | 1,000.0 | 1.1 | No |
| PREY-002 | 35,600 | 37,200 | 36,400.0 | 41.1 | Yes |
| PREY-003 | 1,200 | 1,150 | 1,175.0 | 1.3 | No |
| ... | ... | ... | ... | ... | ... |
*RLU: Relative Light Units. A "Hit" is defined as a signal-to-background ratio significantly above the negative control.
IV. Tertiary Screen: Elucidation of Downstream Signaling Pathways
After identifying a novel VKDP and its interacting partner, the final step is to determine the downstream signaling pathway they modulate. A common and effective HTS method for this is the use of reporter gene assays.
Assay Principle: Luciferase Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a specific transcription factor response element.[11][12][13][14] If the novel protein-protein interaction activates a signaling cascade that leads to the activation of this transcription factor, the reporter gene will be expressed, producing a measurable luminescent signal. A panel of reporter constructs for various key signaling pathways (e.g., NF-κB, AP-1, STAT3, CREB) can be screened.
Caption: Principle of the luciferase reporter gene assay for pathway elucidation.
Experimental Protocol
This protocol is for a 384-well plate format.
Reagents and Materials:
-
Reporter Cell Lines: Stable cell lines containing different luciferase reporter constructs (e.g., STAT3-luc, NF-κB-luc).
-
Expression Vectors: For the novel VKDP and its interacting partner.
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
This compound (MK-7).
-
Luciferase Assay Reagent.
-
384-well White, Clear-Bottom Plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the panel of reporter cell lines into 384-well plates.
-
-
Transfection:
-
Co-transfect each cell line with expression vectors for the novel VKDP and its partner protein.
-
Include appropriate controls: empty vector, and a known activator for each pathway as a positive control.
-
-
Incubation and Treatment:
-
Incubate for 24 hours.
-
Add this compound (10 µM MK-7) to the medium and incubate for another 24 hours.
-
-
Detection:
-
Measure luciferase activity as described in the PCA protocol.
-
Data Presentation
| Reporter Cell Line | Treatment | Average RLU | Fold Induction |
| STAT3-luc | Untransfected | 1,200 | 1.0 |
| STAT3-luc | Empty Vector | 1,350 | 1.1 |
| STAT3-luc | VKDP + Partner | 25,800 | 21.5 |
| STAT3-luc | Positive Control (e.g., IL-6) | 35,000 | 29.2 |
| NF-κB-luc | Untransfected | 950 | 1.0 |
| NF-κB-luc | Empty Vector | 1,050 | 1.1 |
| NF-κB-luc | VKDP + Partner | 1,100 | 1.2 |
| NF-κB-luc | Positive Control (e.g., TNF-α) | 22,000 | 23.2 |
| ... | ... | ... | ... |
*A significant fold induction for a specific reporter construct indicates the involvement of that signaling pathway.
V. Known this compound-Dependent Signaling Pathways
For reference and as a basis for developing control experiments, two key this compound-dependent pathways are illustrated below.
Gas6/AXL Signaling Pathway
Growth arrest-specific protein 6 (Gas6) is a VKDP that, upon carboxylation, binds to the AXL receptor tyrosine kinase, activating downstream signaling cascades involved in cell survival, proliferation, and migration.[4][5][15][16][17]
Caption: Simplified Gas6/AXL signaling pathway.
Osteocalcin Signaling in Osteoblasts
Osteocalcin is a VKDP secreted by osteoblasts that plays a crucial role in bone mineralization. Its undercarboxylated form can also act as a hormone, influencing energy metabolism.[3][18][19][20][21]
Caption: Osteocalcin's role in bone mineralization and as an endocrine hormone.
Conclusion
The high-throughput screening assays and protocols outlined in these application notes provide a systematic approach for the discovery and characterization of novel this compound-dependent pathways. By employing a tiered screening strategy, researchers can efficiently identify new VKDPs, their binding partners, and their downstream signaling functions. This will undoubtedly accelerate our understanding of the diverse biological roles of this compound and may lead to the identification of novel therapeutic targets for a wide range of human diseases.
References
- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Protein-Protein Interaction Based on Protein Fragment Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of protein-protein interactions using a simple survival protein-fragment complementation assay based on the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-fragment complementation assays for large-scale analysis, functional dissection and dynamic studies of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Localization of Vitamin K-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vitamin K-Dependent Proteins and Immunohistochemistry
Vitamin K-dependent proteins (VKDPs) are a group of proteins that require vitamin K for their post-translational modification, specifically the carboxylation of glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues. This modification is crucial for their biological activity, which often involves calcium binding and subsequent interaction with other proteins and cell surfaces. VKDPs play vital roles in various physiological processes, including hemostasis (coagulation factors), bone metabolism (e.g., Osteocalcin, Matrix Gla Protein), and cell growth regulation (e.g., Gas6).
Immunohistochemistry (IHC) is an invaluable technique for elucidating the tissue distribution, cellular localization, and expression levels of VKDPs. By using specific antibodies that recognize these proteins, researchers can visualize their presence within the context of tissue architecture, providing critical insights into their functions in both normal physiology and disease. This document provides detailed application notes and protocols for the IHC localization of several key VKDPs.
Featured Vitamin K-Dependent Proteins
This guide focuses on the immunohistochemical localization of the following VKDPs:
-
Osteocalcin (Bone Gla Protein - BGP): A key non-collagenous protein in bone matrix, involved in bone mineralization and metabolic regulation.
-
Matrix Gla Protein (MGP): A potent inhibitor of soft tissue and vascular calcification.
-
Growth Arrest-Specific 6 (Gas6): A ligand for the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, involved in cell survival, proliferation, and inflammation.
-
Protein S (PROS1): A cofactor for activated protein C in the downregulation of blood coagulation and also has roles in apoptosis and inflammation.
-
Protein C (PROC): A zymogen that, upon activation, plays a critical role in anticoagulation, anti-inflammation, and cytoprotection.
Data Presentation: Recommended IHC Parameters for VKDPs
The following tables summarize recommended starting concentrations and conditions for the immunohistochemical staining of various VKDPs on formalin-fixed, paraffin-embedded (FFPE) tissues. Note: Optimal conditions should be determined by the end-user for each specific antibody, tissue type, and experimental setup.
Table 1: Primary Antibody Dilutions and Incubation Conditions
| Target Protein | Host Species | Recommended Dilution Range | Incubation Time & Temperature |
| Osteocalcin | Rabbit | 1:250 - 1:1000 | Overnight at 4°C |
| Mouse | 1:200 | Overnight at 4°C | |
| Polyclonal | 0.5-1 µg/mL | Overnight at 4°C | |
| Matrix Gla Protein | Rabbit | 1:50 - 1:200 | Overnight at 4°C |
| Mouse | Varies by clone | Overnight at 4°C | |
| Gas6 | Goat | 5-15 µg/mL | Overnight at 4°C |
| Rabbit | 1:50 - 1:200 | Overnight at 4°C | |
| Protein S | Rabbit | Varies by antibody | Overnight at 4°C |
| Protein C | Rabbit | Varies by antibody | Overnight at 4°C |
Table 2: Antigen Retrieval Methods and Conditions
| Target Protein | Antigen Retrieval Method | Buffer | Heating Time & Temperature |
| Osteocalcin | Heat-Induced Epitope Retrieval (HIER) | Citrate (B86180) Buffer (pH 6.0) | 20 minutes at 95-100°C |
| Proteolytic-Induced Epitope Retrieval (PIER) | Proteinase K (0.4 mg/ml) | 5 minutes at Room Temperature | |
| Matrix Gla Protein | HIER | Tris-EDTA Buffer (pH 9.0) | 20 minutes at 95-100°C |
| Gas6 | HIER | Antigen Retrieval Reagent-Basic | Per manufacturer's instructions |
| HIER | Tris-EDTA buffer (pH 9.0) | 20 minutes at 95-100°C[1] | |
| Protein S | HIER or PIER | Citrate Buffer (pH 6.0) or Trypsin | Optimization required |
| Protein C | HIER | Citrate Buffer (pH 6.0) | 20 minutes at 95-100°C |
Experimental Workflows and Signaling Pathways
Vitamin K Cycle and VKDP Carboxylation
The biological activity of VKDPs is dependent on the Vitamin K cycle, which facilitates the carboxylation of glutamic acid residues. This fundamental process is essential for the function of all VKDPs.
Caption: The Vitamin K cycle is essential for the carboxylation of Vitamin K-dependent proteins.
Immunohistochemistry (IHC) Workflow for FFPE Tissues
The following diagram illustrates the general workflow for performing IHC on formalin-fixed, paraffin-embedded tissue sections.
Caption: A stepwise overview of the immunohistochemistry process for paraffin-embedded tissues.
Gas6/TAM Signaling Pathway
Gas6 is a crucial ligand for the TAM family of receptor tyrosine kinases. The activation of this pathway has significant implications for cell survival, proliferation, and inflammation.
Caption: The Gas6/TAM signaling cascade plays a key role in cellular processes.[2]
Detailed Experimental Protocols
I. General Protocol for Immunohistochemistry of VKDPs on FFPE Sections
This protocol provides a general framework. Specific antibody dilutions and antigen retrieval methods should be optimized as detailed in Tables 1 and 2.
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 minutes. d. Immerse in 70% Ethanol: 2 minutes. e. Rinse with distilled water.
2. Antigen Retrieval a. Perform either Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) based on the target protein (see Table 2). b. For HIER: Immerse slides in the appropriate buffer and heat using a microwave, pressure cooker, or water bath. Allow to cool to room temperature. c. For PIER: Incubate slides with the appropriate enzyme solution at the recommended temperature and time. d. Wash slides in Tris-buffered saline with Tween 20 (TBST).
3. Blocking a. Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity for 10-15 minutes.[3] b. Rinse with TBST. c. Apply a protein block (e.g., normal serum from the same species as the secondary antibody) and incubate for 20-30 minutes to block non-specific binding.[4]
4. Primary Antibody Incubation a. Dilute the primary antibody to its optimal concentration in antibody diluent. b. Apply the diluted primary antibody to the sections and incubate, typically overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection a. Wash slides with TBST (3 changes, 5 minutes each). b. Apply a biotinylated or polymer-based secondary antibody and incubate for 30-60 minutes at room temperature. c. Wash slides with TBST. d. If using a biotin-based system, apply streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. e. Wash slides with TBST.
6. Chromogen Development a. Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope. b. Stop the reaction by immersing the slides in distilled water.
7. Counterstaining a. Counterstain with hematoxylin (B73222) to visualize cell nuclei. b. Differentiate in acid alcohol and "blue" in running tap water or a bluing agent.
8. Dehydration and Mounting a. Dehydrate the sections through graded ethanols (70%, 95%, 100%). b. Clear in xylene. c. Mount with a permanent mounting medium.
II. Specific Protocol for Osteocalcin
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) for 20 minutes is commonly effective. Alternatively, PIER with Proteinase K can be used.[5]
-
Primary Antibody: Use a rabbit or mouse anti-osteocalcin antibody at a dilution of 1:200 to 1:1000, incubating overnight at 4°C.[2][6]
III. Specific Protocol for Matrix Gla Protein (MGP)
-
Antigen Retrieval: HIER with Tris-EDTA buffer (pH 9.0) is often recommended.
-
Primary Antibody: Use a rabbit or mouse anti-MGP antibody. Optimal dilutions vary, so a titration is recommended (starting at 1:100).
IV. Specific Protocol for Gas6
-
Antigen Retrieval: HIER with a basic pH retrieval solution is recommended.[6]
-
Primary Antibody: A goat anti-human Gas6 antibody at 10 µg/mL or a rabbit polyclonal at 1:50-1:200 can be used for overnight incubation at 4°C.[2][6]
V. Specific Protocol for Protein S
-
Antigen Retrieval: Optimization is crucial. Start with HIER in citrate buffer (pH 6.0). If staining is weak, try PIER with trypsin.
-
Primary Antibody: Use a rabbit anti-protein S antibody. Titration is necessary to determine the optimal concentration.
VI. Specific Protocol for Protein C
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) is a good starting point.
-
Primary Antibody: Use a rabbit anti-protein C antibody. Titrate to find the optimal working dilution.
Troubleshooting Common IHC Issues for VKDPs
1. Weak or No Staining
-
Cause: Suboptimal antigen retrieval.
-
Solution: Ensure the correct pH of the retrieval buffer and optimal heating time and temperature. For some VKDPs, enzymatic retrieval may be more effective.[7]
-
-
Cause: Primary antibody concentration is too low.
-
Solution: Perform an antibody titration to determine the optimal concentration. Increase incubation time, such as overnight at 4°C.[7]
-
-
Cause: Inactive antibody.
-
Solution: Ensure proper antibody storage and handling. Use a positive control tissue to verify antibody activity.[7]
-
2. High Background Staining
-
Cause: Insufficient blocking.
-
Solution: Increase the blocking time and use a blocking serum from the same species as the secondary antibody.[1]
-
-
Cause: Endogenous peroxidase or biotin (B1667282) activity.
-
Solution: Ensure the endogenous peroxidase quenching step is performed. If using a biotin-based detection system, use an avidin/biotin blocking kit.[3]
-
-
Cause: Primary antibody concentration is too high.
-
Solution: Reduce the primary antibody concentration.[1]
-
3. Non-Specific Staining
-
Cause: Cross-reactivity of the secondary antibody.
-
Solution: Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained. Run a control without the primary antibody.[4]
-
-
Cause: Drying of the tissue section during the procedure.
-
Solution: Keep the slides in a humidified chamber during incubations and do not allow the sections to dry out.
-
By following these detailed protocols and troubleshooting tips, researchers can achieve reliable and reproducible immunohistochemical localization of Vitamin K-dependent proteins, contributing to a deeper understanding of their roles in health and disease.
References
- 1. Troubleshooting - High background [immunohistochemistry.us]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. bma.ch [bma.ch]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Troubleshooting & Optimization
Technical Support Center: Menaquinone-7 (MK-7) Experimental Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menaquinone-7 (B21479) (MK-7) in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause stability issues with MK-7 in experimental formulations?
A1: Menaquinone-7 (MK-7) is susceptible to degradation from several factors. Key environmental and formulation factors include:
-
Light: MK-7 is extremely sensitive to light, particularly UV light, which can cause photoisomerization and degradation.[1][2]
-
Alkaline Conditions: MK-7 is unstable in alkaline environments.[3][4] Excipients that increase the pH of a formulation can significantly promote degradation.
-
Interactions with Minerals: Certain minerals, especially divalent cations, can negatively impact MK-7 stability. Magnesium oxide, in particular, has a strong destabilizing effect, likely due to its alkalinizing properties.[3][4][5] Calcium salts like calcium citrate (B86180) and calcium carbonate are generally more compatible.[3][4]
-
Purity of Raw Material: The purity profile of the MK-7 raw material is a critical factor.[5][6][7] Formulations using higher purity MK-7, with fewer impurities and cis-isomers, generally exhibit enhanced stability.[3][6] The all-trans isomer is the biologically active form, while cis-isomers are inactive and may contribute to instability.[3]
-
Temperature and Humidity: While MK-7 shows relatively high thermal stability, elevated temperatures combined with high humidity, as seen in accelerated stability studies (e.g., 40°C / 75% RH), can hasten degradation, especially in the presence of destabilizing excipients.[3][5]
Q2: My MK-7 formulation is showing significant degradation during stability testing. What are the likely causes and how can I troubleshoot this?
A2: Significant degradation of MK-7 during stability testing often points to one or more of the factors mentioned above. To troubleshoot, consider the following:
-
Review your formulation's excipients: Are you using minerals like magnesium oxide or other alkaline compounds? If so, consider replacing them with more neutral or compatible excipients like calcium carbonate or calcium citrate.[3][4]
-
Assess the purity of your MK-7 source: A high level of impurities or cis-isomers in the raw material can lead to instability.[3] Request a certificate of analysis from your supplier that details the purity profile, including the ratio of all-trans to cis-isomers.
-
Protect your formulation from light: Ensure that all manufacturing and storage steps are conducted under conditions that protect the formulation from light.[1][2] Use opaque or amber-colored containers for storage.
-
Control for pH: If possible, measure the pH of your formulation. An alkaline pH could be the primary driver of degradation.
-
Evaluate storage conditions: Ensure that your storage conditions (temperature and humidity) are appropriate and well-controlled.
Q3: What is the impact of cis-isomers on MK-7 stability and activity?
A3: The all-trans form of MK-7 is the biologically active isomer.[3] Cis-isomers are considered biologically inactive and their presence can be an indicator of degradation or a lower quality raw material.[3] While the direct impact of cis-isomers on the stability of the remaining all-trans-MK-7 is not fully elucidated, a higher purity profile with a lower content of cis-isomers is correlated with better overall stability of the formulation.[6][8]
Q4: Are there any formulation strategies to improve the stability of MK-7?
A4: Yes, several strategies can be employed to enhance MK-7 stability:
-
Microencapsulation: This technology can protect the MK-7 molecule from interacting with destabilizing agents in the formulation, such as alkaline minerals.
-
Use of High-Purity MK-7: Starting with a high-purity, all-trans MK-7 raw material is crucial for ensuring the stability of the final product.[6][7]
-
Careful Excipient Selection: Avoid alkaline excipients and those known to interact negatively with MK-7.[3][4]
-
Protective Packaging: Utilize packaging that protects the formulation from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of MK-7 potency in a new formulation. | Interaction with alkaline excipients (e.g., magnesium oxide). | 1. Review the formulation for alkaline ingredients. 2. Replace alkaline excipients with neutral alternatives (e.g., calcium carbonate).[3][4] 3. Consider microencapsulated MK-7 to create a barrier. |
| Inconsistent stability results between batches. | Variability in the purity of the MK-7 raw material. | 1. Obtain and compare the certificates of analysis for each batch of raw material, focusing on the purity and isomer profile.[5][6] 2. Implement a stringent quality control protocol for incoming raw materials. |
| Degradation observed even with compatible excipients. | Exposure to light during manufacturing or storage. | 1. Review all processing steps to identify any exposure to light. 2. Implement light-protective measures (e.g., amber glassware, low-light manufacturing environment).[1][2] 3. Use opaque or UV-protective final packaging. |
| Discrepancy between labeled and actual MK-7 content. | Initial overage may not be sufficient to compensate for degradation due to instability. | 1. Address the root cause of instability (see other troubleshooting steps). 2. Perform stability studies to accurately determine the degradation rate and calculate the necessary overage. |
Data Presentation
Table 1: Impact of Different Minerals on MK-7 Stability under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Formulation with Calcium Citrate (% of Initial MK-7) | Formulation with Calcium Carbonate (% of Initial MK-7) | Formulation with Arginine (% of Initial MK-7) | Formulation with Magnesium Oxide (% of Initial MK-7) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | Significantly more stable than MgO formulations | Significantly more stable than MgO formulations | Significant degradation observed | Severe degradation observed |
| 3 | Generally stable | Generally stable | Further significant degradation | Very low levels of MK-7 remaining |
| 6 | Stable | Stable | Continued degradation | Negligible MK-7 remaining |
This table is a qualitative summary based on findings that show calcium salts are generally more stable with MK-7, while arginine and especially magnesium oxide promote degradation under accelerated conditions.[3][4]
Experimental Protocols
Protocol 1: Stability Testing of MK-7 Formulations
This protocol is based on standard guidelines for stability testing of pharmaceutical and nutraceutical products.[9][10][11][12]
1. Objective: To assess the stability of an experimental MK-7 formulation under long-term and accelerated storage conditions.
2. Materials:
- Experimental MK-7 formulation
- Climate-controlled stability chambers
- Light-protective containers (e.g., amber glass vials or opaque polypropylene (B1209903) tubes)[3]
- HPLC system for MK-7 quantification
3. Procedure:
- Prepare multiple samples of the experimental formulation for each time point and storage condition to ensure sufficient material for analysis.
- Divide the samples into two groups for storage:
- Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.[3][5]
- Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.[3][5]
- Store all samples in light-protective containers.
- Pull samples for analysis at predetermined time points. A typical schedule is:
- At each time point, analyze the samples for MK-7 content using a validated, stability-indicating HPLC method (see Protocol 2).
- Record physical characteristics of the formulation, such as appearance, color, and dissolution (if applicable).
4. Data Analysis:
- Calculate the percentage of MK-7 remaining at each time point relative to the initial (time 0) concentration.
- Plot the percentage of remaining MK-7 against time for each storage condition.
- A "significant change" is typically defined as a failure to meet the product's specification, for instance, a drop below 90% of the initial assay value.[11]
Protocol 2: Quantification of MK-7 using High-Performance Liquid Chromatography (HPLC)
This is a generalized HPLC method for the determination of MK-7, based on common practices found in the literature.[13][14][15][16]
1. Objective: To accurately quantify the concentration of all-trans-MK-7 in an experimental formulation.
2. Equipment and Reagents:
- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size)[3]
- MK-7 reference standard
- Extraction solvents: 2-propanol and n-hexane (2:1, v/v)[13] or other suitable solvents.
- Mobile phase: A mixture of methanol (B129727) and water (e.g., 97:3 v/v)[3] or other appropriate solvent systems.
- Syringe filters (0.45 µm)
3. Sample Preparation:
- Accurately weigh a portion of the experimental formulation.
- Extract the MK-7 using a suitable solvent system (e.g., 2-propanol and n-hexane).[13] This may involve sonication to ensure complete extraction.
- Centrifuge the mixture to separate the excipients.
- Collect the supernatant containing the dissolved MK-7.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 97:3 v/v).[3]
- Flow Rate: 0.7 mL/min.[3]
- Column Temperature: 25°C.[3]
- Detection Wavelength: 248 nm.[13][14]
- Injection Volume: 10 µL.[3]
5. Calibration and Quantification:
- Prepare a series of standard solutions of the MK-7 reference standard at known concentrations.
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract.
- Determine the concentration of MK-7 in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Factors and mechanisms leading to the degradation of Menaquinone-7.
Caption: Experimental workflow for MK-7 formulation stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kingnature.ch [kingnature.ch]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile | Semantic Scholar [semanticscholar.org]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 13. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Challenges in the accurate quantification of different menaquinone isoforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of different menaquinone (Vitamin K2) isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying menaquinone isoforms?
A1: The accurate quantification of menaquinone (MK-n) isoforms presents several analytical challenges. Due to their lipophilic nature and low concentrations in biological matrices, sensitive and specific methods are required. Key difficulties include:
-
Low physiological concentrations: Menaquinones are present in very low levels in body fluids and tissues, often requiring highly sensitive analytical instrumentation.[1]
-
Structural similarity: The various MK-n isoforms differ only in the length of their isoprenoid side chain, making their chromatographic separation complex.[2]
-
Matrix effects: Biological samples contain interfering substances that can suppress or enhance the ionization of menaquinones in mass spectrometry, leading to inaccurate quantification.[3]
-
Isomerization: Menaquinones can exist as cis and trans isomers, with the trans form being the biologically active one. Analytical methods must be able to distinguish between these isomers.[3][4]
-
Lack of standardized methods: While methods for phylloquinone (Vitamin K1) are more established, there is a lack of official, standardized methods for the quantification of various menaquinone isoforms.[2]
-
Extraction efficiency: The efficiency of extracting these fat-soluble vitamins from complex matrices can be variable and needs careful optimization.[5][6]
Q2: Which analytical techniques are most commonly used for menaquinone quantification?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of menaquinone isoforms.[2][7] HPLC can be coupled with various detectors:
-
UV Detection: A common and accessible detection method, though it may lack the sensitivity required for very low concentrations.[8]
-
Fluorescence Detection: This method offers higher sensitivity than UV detection, especially after post-column reduction of menaquinones to their fluorescent hydroquinone (B1673460) form.[1]
-
Mass Spectrometry (MS and MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity, allowing for the accurate quantification of different isoforms even at very low concentrations.[1][2][9]
Q3: Why is the use of internal standards important in menaquinone analysis?
A3: Internal standards are crucial for accurate quantification as they help to correct for variations in sample preparation, extraction, and instrument response. Stable isotope-labeled internal standards (e.g., deuterium-labeled menaquinones) are ideal as they have nearly identical chemical and physical properties to the analyte of interest, but a different mass, allowing them to be distinguished by mass spectrometry.[10] This helps to compensate for matrix effects and variations in ionization efficiency, leading to more reliable results.[9]
Q4: What are the key considerations for sample preparation and extraction of menaquinones?
A4: Effective sample preparation is critical for accurate menaquinone quantification. Key steps and considerations include:
-
Lysis of cells: For microbial or cellular samples, effective cell lysis is necessary to release the menaquinones. This can be achieved through methods like enzymatic hydrolysis (e.g., using lysozyme) or thermo-acidic treatment.[11]
-
Solvent extraction: A combination of organic solvents is typically used for liquid-liquid extraction of these lipophilic compounds. Common solvent systems include mixtures of isopropanol (B130326) and n-hexane.[8][12]
-
Purification: After extraction, further purification steps such as solid-phase extraction (SPE) or column chromatography may be necessary to remove interfering lipids and other matrix components.[7][13]
-
Protection from light and heat: Menaquinones are sensitive to light and heat, so samples should be protected from degradation during processing.[10][14]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution of Isoforms
Q: My chromatogram shows poor separation between different menaquinone isoforms (e.g., MK-4 and MK-7) or between cis/trans isomers. What can I do to improve resolution?
A:
-
Optimize the mobile phase: Adjusting the solvent composition and gradient can significantly impact separation. For reverse-phase HPLC, modifying the ratio of organic solvent (e.g., methanol, acetonitrile) to water can improve the resolution of these nonpolar compounds.
-
Select an appropriate column: C18 columns are commonly used, but for challenging separations, consider using a column with a different stationary phase, such as a C30 column, which is known to provide better separation of hydrophobic isomers.[4]
-
Adjust the flow rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve separation, though this will increase the run time.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Experiment with different column temperatures to find the optimal condition for your specific separation.
Issue 2: Low Signal Intensity and Poor Sensitivity
Q: I am having trouble detecting low concentrations of menaquinones in my samples. How can I improve the sensitivity of my method?
A:
-
Enhance sample clean-up: Matrix components can suppress the signal of your target analytes. Implement more rigorous clean-up steps, such as solid-phase extraction (SPE), to remove interfering substances.[13]
-
Concentrate the sample: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of a suitable solvent to increase the concentration of the analytes.
-
Switch to a more sensitive detector: If you are using UV detection, consider switching to fluorescence detection with post-column reduction or, ideally, to an LC-MS/MS system, which offers the highest sensitivity and specificity.[1]
-
Optimize MS parameters: If using LC-MS/MS, optimize the ionization source parameters (e.g., temperature, gas flows) and the collision energy for the specific menaquinone isoforms to maximize signal intensity.
Issue 3: High Variability and Poor Reproducibility
Q: I am observing high variability between replicate injections and poor reproducibility in my quantitative results. What are the likely causes and solutions?
A:
-
Inconsistent sample preparation: Ensure that your sample preparation and extraction procedures are highly consistent. Use precise volumes and timings for each step. The use of an automated extraction system can improve reproducibility.
-
Use of an appropriate internal standard: As mentioned in the FAQs, using a stable isotope-labeled internal standard is the best way to correct for variations in extraction efficiency and instrument response.[10] If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but with less accuracy.
-
Sample degradation: Protect your samples and standards from light and heat throughout the entire process, from extraction to analysis, to prevent degradation.[10]
-
Instrument instability: Ensure that the HPLC and/or mass spectrometer are properly maintained and calibrated. Check for leaks, pressure fluctuations, and detector stability.
Quantitative Data Summary
Table 1: Comparison of Analytical Method Performance for Menaquinone Quantification
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL[8] | 0.03 ng/mL (MK-7)[1] | 0.0019 ng/mL (MK-7)[1] |
| Limit of Quantification (LOQ) | 0.29 µg/mL[8] | 0.04 ng/mL (MK-4)[1] | 0.03 ng/mL[1] |
| Recovery | >94%[8] | ~76%[14] | >92%[13] |
| Intra-assay CV (%) | <2%[8] | 6.0-11.1% (MK-7)[9] | 3.2-14.3% (MK-4)[9] |
| Inter-assay CV (%) | <2%[8] | 7.2-13.2% (MK-7)[9] | 8.7-15.2% (MK-4)[9] |
Experimental Protocols
Protocol 1: Extraction of Menaquinones from Fermentation Broth
This protocol is adapted from methods for extracting menaquinone-7 (B21479) from bacterial fermentation.[8][11]
-
Sample Collection: Collect a known volume of the fermentation broth.
-
Cell Lysis (Thermo-acidic method): Add 5% H2SO4 to the sample. Sonicate at 70°C for 15 minutes to lyse the bacterial cells and release the menaquinones.[11]
-
Solvent Extraction:
-
Add a 2:1 (v/v) mixture of 2-propanol and n-hexane to the lysed sample.[8]
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the menaquinones.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., ethanol (B145695) or mobile phase) for HPLC or LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification of Menaquinones in Serum
This is a generalized protocol based on established methods for quantifying menaquinones in human serum.[1][9]
-
Sample Preparation:
-
To 500 µL of serum, add an internal standard (e.g., deuterium-labeled MK-7).[10]
-
Add ethanol to precipitate proteins. Vortex and centrifuge.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add n-hexane and vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Collect the upper n-hexane layer. Repeat the extraction step for better recovery.
-
-
Evaporation and Reconstitution:
-
Combine the hexane (B92381) extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol/water with a suitable modifier (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor specific precursor-product ion transitions for each menaquinone isoform and the internal standard.
-
-
Visualizations
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Needs an RDI Separate from Vitamin K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The process of extracting active isomers of this compound from this compound. [greenskybio.com]
- 8. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bevital.no [bevital.no]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing Vitamin K2 Delivery and Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies involving Vitamin K2.
Frequently Asked Questions (FAQs)
1. What is the fundamental difference between this compound forms, MK-4 and MK-7, for animal research?
The primary differences lie in their bioavailability and half-life. Menaquinone-7 (B21479) (MK-7) has a longer side chain, which contributes to its higher bioavailability and significantly longer plasma half-life compared to Menaquinone-4 (MK-4).[1][2][3][4] MK-4 is rapidly cleared from the blood, often within 6-8 hours, whereas MK-7 can remain in circulation for several days.[2][5] This means that for maintaining stable this compound levels, MK-7 can be administered once daily, while MK-4 may require multiple doses throughout the day to sustain its effects.[5][6]
2. What are the recommended starting dosages for this compound (MK-7 and MK-4) in rodent studies?
Dosages can vary significantly based on the research question, animal model, and specific form of this compound. However, based on published studies, the following ranges can be considered as starting points:
-
For MK-7 in rats: Doses have ranged from as low as 16 µg/kg body weight/day to 10 mg/kg body weight/day.[7][8][9][10] Studies on toxicity have shown a No Observed Adverse Effect Level (NOAEL) of 10 mg/kg/day in 90-day studies.[7][8]
-
For MK-4 in mice: Studies investigating bone health have used doses around 100 µg/kg/day, while other studies have used much higher pharmacological doses of 30-50 mg/kg/day.[11]
It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental model and endpoints.
3. What is the most appropriate vehicle for administering this compound in animal studies?
Since this compound is a fat-soluble vitamin, it should be dissolved in an appropriate lipid-based vehicle for effective absorption.
-
Corn oil is a commonly used and effective vehicle for oral gavage administration of MK-7 in rats.[7][8]
-
For administration in dogs , soft gelatin capsules containing an emulsion-type vehicle have been used.[12]
-
Newer delivery systems like liposomal formulations and nanoemulsions have been shown to enhance the bioavailability of this compound, though their application in preclinical animal studies is still emerging.[13]
4. How can I measure this compound levels in my animal samples?
Direct measurement of this compound concentrations in plasma and tissues provides the most accurate assessment of its status.
-
High-Performance Liquid Chromatography (HPLC) with fluorimetric detection is a highly sensitive method for quantifying phylloquinone and menaquinones in animal tissues.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also powerful techniques for the sensitive and specific quantification of various Vitamin K forms in biological matrices.[15][16][17]
Indirect functional assays can also be employed:
-
Measurement of undercarboxylated osteocalcin (B1147995) (ucOC): An increase in circulating ucOC is an indicator of Vitamin K deficiency. A decrease in ucOC following supplementation indicates improved Vitamin K status.[18]
-
Prothrombin Time (PT): Since Vitamin K is essential for the synthesis of clotting factors, a prolonged PT can indicate a deficiency.[19][20]
Troubleshooting Guides
Issue 1: High variability or unexpectedly low plasma levels of this compound.
| Possible Cause | Troubleshooting Step |
| Improper Vehicle/Solubility | This compound is fat-soluble. Ensure it is fully dissolved in the lipid-based vehicle (e.g., corn oil) before administration. Gentle warming and vortexing can aid dissolution. |
| Instability in Feed | If mixing into feed, be aware that menadione (B1676200) (Vitamin K3) is particularly unstable.[21][22] The presence of certain trace minerals can accelerate degradation.[22] Consider preparing fresh batches of supplemented feed regularly and storing it under appropriate conditions (cool, dark, and dry). |
| Inconsistent Oral Gavage Technique | Oral gavage can lead to reflux and aspiration if not performed correctly, affecting the actual dose received.[23] Ensure personnel are properly trained. Consider alternative, less stressful methods like voluntary ingestion of a palatable supplement if feasible.[23] |
| Gastrointestinal Absorption Issues | The presence of food can significantly enhance the absorption of this compound.[12] Standardize the feeding schedule relative to the dosing time (e.g., dose after a fasting period followed by feeding). |
| Incorrect Blood/Tissue Collection or Processing | Vitamin K is sensitive to light.[24] Protect samples from light during collection and processing. Use appropriate anticoagulants (e.g., EDTA) for plasma collection and store samples at -80°C until analysis. |
Issue 2: Animals show signs of distress or adverse effects.
| Possible Cause | Troubleshooting Step |
| Stress from Oral Gavage | Repeated oral gavage can be stressful for animals.[23] Monitor for signs of stress (e.g., weight loss, behavioral changes). Consider alternative, less invasive methods such as incorporating the this compound into a palatable treat or the daily feed ration. |
| High Dose/Toxicity | While MK-7 has a high safety profile, with an LD50 greater than 2000 mg/kg in mice, extremely high doses could potentially cause unforeseen issues.[7][8] Review the dosage and consult toxicity studies. The NOAEL for MK-7 in a 90-day rat study was 10 mg/kg/day.[7][8] |
| Vehicle-Related Issues | The vehicle itself could be causing issues. Ensure the vehicle is of high quality and appropriate for the animal species. |
Issue 3: No significant effect observed on downstream biomarkers (e.g., ucOC, MGP).
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The dose may be too low to elicit a measurable biological response. Review the literature for effective dose ranges in similar models. Consider performing a dose-response study. |
| Poor Bioavailability of K2 Form | MK-4 has a much shorter half-life and lower bioavailability than MK-7.[3][4] If using MK-4, a single daily dose may be insufficient. Consider splitting the dose into multiple administrations per day or switching to MK-7. |
| Timing of Measurement | The biological effect may take time to become apparent. Ensure the study duration is sufficient for changes in biomarkers to occur. For example, a study showed that the effect of MK-7 on bone turnover markers increased over a six-week period.[1] |
| Assay Sensitivity | The assay used to measure the biomarker may not be sensitive enough to detect subtle changes. Validate the assay and ensure it has the required sensitivity and precision. |
Quantitative Data Summary
Table 1: Selected this compound Dosages Used in Animal Studies
| Animal Model | This compound Form | Dosage | Route of Administration | Study Focus | Reference |
| Sprague-Dawley Rats | MK-7 | 2.5, 5, 10 mg/kg/day | Oral Gavage | 90-Day Toxicity | [7][8] |
| BomTac:NMRI Mice | MK-7 | 2000 mg/kg (single dose) | Oral Gavage | Acute Toxicity | [7][8] |
| ICR Mice (Ovariectomized) | MK-4 | ~100 µg/kg/day | In Feed Pellets | Bone Strength | [11] |
| Adult Rats | MK-7 | 16 µg/kg and 48 µg/kg | Oral Gavage | Hepatotoxicity/Cardiotoxicity | [9][10] |
| Dogs | This compound | Not specified | Soft Gelatin Capsule | Absorption | [12] |
Table 2: Toxicity Data for Menaquinone-7 (MK-7)
| Parameter | Animal Model | Value | Study Duration | Reference |
| LD50 (Median Lethal Dose) | BomTac:NMRI Mice | > 2000 mg/kg body weight | Acute (single dose) | [7][8] |
| NOAEL (No Observed Adverse Effect Level) | Sprague-Dawley Rats | 10 mg/kg body weight/day | 90 Days | [7][8] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound (MK-7) via Oral Gavage in Rodents
-
Materials:
-
Menaquinone-7 (MK-7) powder
-
Vehicle (e.g., corn oil)
-
Analytical balance
-
Conical tube (protected from light, e.g., amber or foil-wrapped)
-
Vortex mixer
-
Water bath (optional)
-
Appropriately sized gavage needles for the animal model (e.g., 18-20 gauge, 1.5-2 inches for rats)
-
Syringes (1-3 mL)
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of MK-7 and vehicle based on the target dose (e.g., mg/kg), the concentration of the solution (mg/mL), and the number of animals. A typical dosing volume is 5 mL/kg.[7]
-
Accurately weigh the MK-7 powder and place it into the light-protected conical tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex thoroughly for several minutes until the MK-7 is completely dissolved. If needed, gently warm the solution in a water bath (e.g., 37°C) to aid dissolution.
-
Prepare fresh daily or assess the stability of the solution if stored.
-
-
Administration Procedure:
-
Gently restrain the animal.
-
Measure the correct distance for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the dosing solution into the syringe.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Monitor the animal closely after dosing for any signs of distress, such as difficulty breathing, which could indicate improper administration.[23]
-
Protocol 2: General Workflow for Tissue Sample Analysis via HPLC
-
Tissue Homogenization:
-
Lipid Extraction:
-
Perform a lipid extraction to isolate the fat-soluble this compound. This typically involves adding organic solvents like hexane (B92381) and isopropanol, vortexing, and centrifuging to separate the layers.
-
-
Purification:
-
The lipid extract is often purified to remove interfering substances. This can be achieved using Solid Phase Extraction (SPE) with a silica (B1680970) cartridge.[14]
-
-
HPLC Analysis:
-
Evaporate the solvent from the purified sample and reconstitute it in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase gradient appropriate for separating menaquinones.
-
Detect the this compound forms using a fluorescence detector following post-column coulometric reduction.[14]
-
-
Quantification:
-
Create a standard curve using known concentrations of MK-4 and MK-7 standards.
-
Quantify the this compound levels in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: The Vitamin K cycle, essential for activating proteins via gamma-carboxylation.
Caption: A standard workflow for conducting a this compound supplementation study in animals.
Caption: A decision tree for troubleshooting experiments with unexpected null results.
References
- 1. This compound higher bioavailability than K1, say scientists [nutraingredients.com]
- 2. healthnatura.com [healthnatura.com]
- 3. MK4 vs MK7 this compound - Which One is Better | MediQ7 [mediq7.com]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.algaecal.com [blog.algaecal.com]
- 6. melioguide.com [melioguide.com]
- 7. Safety and toxicological evaluation of a synthetic this compound, menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Prior treatment with this compound significantly improves the efficacy of risedronate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absorption of this compound by dogs after oral administration of a soft gelatin capsule formulation containing a new emulsion-type vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniwelllabs.com [uniwelllabs.com]
- 14. Measurement of K vitamins in animal tissues by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating this compound Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 17. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. menaq7.com [menaq7.com]
- 19. This compound | Rupa Health [rupahealth.com]
- 20. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. feedstrategy.com [feedstrategy.com]
- 23. mdpi.com [mdpi.com]
- 24. avmajournals.avma.org [avmajournals.avma.org]
Overcoming interference in HPLC analysis of Vitamin K2 from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming interference in the High-Performance Liquid Chromatography (HPLC) analysis of Vitamin K2 (menaquinones) from complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of interference in this compound analysis?
A1: The analysis of this compound, a lipophilic vitamin, is often hampered by matrix interferences, especially from co-eluting phospholipids (B1166683) and other lipids present in complex biological samples like plasma, serum, and food matrices.[1][2][3] These interferences can lead to inaccurate quantification, peak distortion, and suppression of the analyte signal, particularly in less selective detection methods like UV.[4]
Q2: My this compound peak is showing signs of co-elution (e.g., shoulder, asymmetry). How can I confirm and resolve this?
A2: Co-elution, where two compounds elute at the same time, is a common challenge.[5]
-
Confirmation: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The UV spectra collected across a pure peak should be identical.[5] With mass spectrometry (MS), you can compare mass spectra across the peak; a shift in the profile suggests co-elution.[5]
-
Resolution:
-
Modify Mobile Phase: Weaken the mobile phase to increase the retention time of your analyte, which may help separate it from the interfering compound.[5]
-
Change HPLC Column: Switching to a column with a different selectivity can resolve co-eluting peaks. For instance, a phenyl-hexyl or biphenyl (B1667301) column can offer different selectivity compared to a standard C18 column.[1][6]
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove the interfering compounds before injection.
-
Q3: What sample preparation technique is best for removing interferences from plasma/serum samples?
A3: A multi-step approach is often necessary for complex matrices like plasma or serum. Common and effective techniques include:
-
Protein Precipitation (PP): A simple and inexpensive first step to remove the bulk of proteins.[4]
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE with solvents like hexane (B92381) or isooctane (B107328) is widely used for extraction and initial cleanup.[4][7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and extensive clean-up process to remove endogenous compounds and concentrate the target analytes.[4][8] Silica (B1680970) or C18 cartridges are commonly employed.[9][10]
-
Phospholipid Removal Plates: For LC-MS/MS analysis, specific phospholipid removal plates or columns can be used for rapid and efficient cleanup.[1][3]
Q4: I am experiencing low recovery of this compound after sample preparation. What could be the cause and how can I improve it?
A4: Low recovery can be attributed to several factors:
-
Incomplete Extraction: Ensure your extraction solvent is appropriate for the lipophilic nature of this compound and that you are using sufficient volume and mixing time.
-
Adsorption to Labware: Use deactivated glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.
-
Degradation: Vitamin K is sensitive to light. Protect your samples from light throughout the sample preparation and analysis process by using amber vials.
-
SPE Column Dryness: Ensure the SPE column does not dry out between sample loading and elution, as this can lead to poor recovery.
To improve recovery, consider optimizing the extraction solvent, pH, and mixing conditions. The use of an internal standard, such as a deuterated analog of the analyte, is highly recommended to correct for losses during sample preparation.[4]
Q5: Which HPLC detector is most suitable for this compound analysis in complex matrices?
A5: The choice of detector depends on the required sensitivity and selectivity:
-
UV Detection: While cost-effective, UV detection is the least sensitive and selective method and is prone to interference, making it challenging for samples with low this compound concentrations.[4][11]
-
Fluorescence Detection (FLD): HPLC-FLD after post-column reduction of Vitamin K to its fluorescent hydroquinone (B1673460) form offers significantly higher sensitivity and selectivity compared to UV detection.[4][9][10][11] This is a widely used and robust method.
-
Mass Spectrometry (MS/MS): LC-MS/MS is the most sensitive and specific method for this compound analysis.[4][6] It can often overcome the need for extensive sample cleanup and can differentiate between various menaquinone forms.[1][3]
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for common procedures in this compound analysis.
Experimental Workflow: Sample Preparation and HPLC Analysis
Caption: General workflow for this compound analysis from complex matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for Plasma/Serum
Objective: To extract and purify this compound from plasma or serum, removing proteins and other interfering lipids.
Materials:
-
Plasma/Serum sample
-
Internal Standard (e.g., deuterated this compound)
-
Ethanol
-
Hexane
-
Silica SPE cartridges
-
Nitrogen evaporator
Procedure:
-
To 500 µL of serum, add the internal standard and 2 mL of ethanol.[10]
-
Vortex the mixture to precipitate proteins.
-
Add 4 mL of hexane and vortex thoroughly for 1-2 minutes to extract the lipids, including this compound.[10]
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the lipid extract in 2 mL of hexane.[10]
-
Condition a silica SPE cartridge with 3 mL of hexane.[10]
-
Load the reconstituted sample onto the SPE cartridge.[10]
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipid interferences.[10]
-
Elute this compound with 3 mL of a diethyl ether:hexane (3:97) solution.[10]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of isopropanol for HPLC injection.[10]
Protocol 2: Saponification and Extraction for Food Matrices
Objective: To liberate this compound from the food matrix and remove interfering fats through saponification.
Materials:
-
Homogenized food sample
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Hexane
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Weigh a homogenized sample into a flask.
-
Add ethanolic KOH solution for saponification. This process hydrolyzes triglycerides.
-
Incubate in a shaking water bath.
-
After cooling, add deionized water and extract the unsaponifiable matter (containing this compound) with hexane.
-
Repeat the hexane extraction two more times.
-
Pool the hexane extracts and wash with deionized water to remove residual KOH.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness and reconstitute in a suitable solvent for HPLC analysis.
Note: Saponification should be performed with care as Vitamin K is unstable under alkaline conditions.[9]
Data Presentation: HPLC Method Parameters
The following tables summarize typical HPLC parameters for this compound analysis.
Table 1: HPLC Column and Mobile Phase Configurations
| Parameter | Configuration 1 (Fluorescence Detection) | Configuration 2 (MS/MS Detection) |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[12] | Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.0 mm, 3 µm)[1][6] |
| Mobile Phase A | Methanol/Water mixture (e.g., 98:2)[13] | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with additives (e.g., zinc chloride, acetic acid for post-column reduction)[12] | Methanol with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | ~1.0 mL/min[13] | ~0.4 - 0.7 mL/min[6] |
| Column Temp. | 30 - 40 °C[13] | 40 - 50 °C[6] |
Table 2: Detector Settings
| Detector | Parameter | Typical Setting |
| Fluorescence (FLD) | Excitation Wavelength (λex) | 246 - 248 nm[10][13] |
| Emission Wavelength (λem) | 418 - 430 nm[10][13] | |
| Post-Column Reactor | Zinc or Platinum reduction column[9][10] | |
| Mass Spectrometry (MS/MS) | Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Logical Relationships in Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues in this compound HPLC analysis.
Caption: A troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. metrolab.blog [metrolab.blog]
- 3. researchgate.net [researchgate.net]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
- 8. Dispersive liquid-liquid microextraction for the determination of vitamins D and K in foods by liquid chromatography with diode-array and atmospheric pressure chemical ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating this compound Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 12. Determination of Vitamin K<sub>2</sub> in Food by High Performance Liquid Chromatography with Fluorescence Detection [spgykj.com]
- 13. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]
Strategies to prevent Vitamin K2 degradation during sample storage and preparation
This guide provides researchers, scientists, and drug development professionals with strategies to prevent Vitamin K2 degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in samples?
A1: this compound, a fat-soluble vitamin, is susceptible to degradation from several environmental factors. The primary culprits are:
-
Light Exposure: this compound is highly sensitive to light, particularly UV radiation and visible light up to around 480 nm.[1] Exposure can lead to photoisomerization, converting the bioactive all-trans form to inactive cis isomers, and can cause significant degradation of the molecule.[2][3]
-
Alkaline Conditions: this compound shows poor stability in alkaline environments.[4][5] This is particularly relevant when samples are formulated with alkaline minerals.
-
Presence of Minerals: Certain minerals, especially calcium and magnesium salts, can promote the degradation of this compound, particularly in unprotected forms.[4][6] The destabilizing effect is more pronounced in conditions of higher relative humidity.[7]
-
Oxidation: While this compound is relatively stable against heat, the presence of oxygen can accelerate its degradation, especially at elevated temperatures.[2][3]
-
Temperature: While considered fairly heat-stable, prolonged exposure to high temperatures can contribute to the degradation of this compound.[2] Storage at lower, controlled temperatures is recommended.[4]
Q2: What are the recommended long-term storage conditions for this compound samples?
A2: To ensure the long-term stability of this compound in samples, the following conditions are recommended:
-
Protection from Light: Store all samples containing this compound in amber-colored or opaque containers to shield them from light.[4]
-
Controlled Temperature: For optimal stability, store samples in a cool environment, ideally between 4°C and 25°C.[4] Lower temperatures within this range are generally better.[4]
-
Inert Atmosphere: For highly sensitive samples or long-term storage, consider flushing storage containers with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Appropriate Formulation: If working with formulations, consider using microencapsulated this compound, which has been shown to be more stable, especially in the presence of minerals like calcium and magnesium.[4][6]
Q3: How does the purity of the this compound raw material affect its stability?
A3: The purity of the this compound raw material significantly impacts its stability. Studies have shown that a higher purity profile, with fewer impurities and a higher percentage of the all-trans isomer, correlates with enhanced stability in formulations.[8] Impurities, including cis isomers that are biologically inactive, can potentially promote degradation. Therefore, using a high-purity, all-trans this compound source is crucial for reliable experimental results.
Q4: Can I use standard plastic containers for storing my this compound samples and extracts?
A4: It is recommended to use inert and waterproof containers for storing this compound samples.[9] For solutions, glass vials, particularly amber-colored ones, are preferable to minimize light exposure and potential leaching from plastic containers. If plastic must be used, ensure it is of high quality and compatible with the storage solvent. For long-term storage, dark polypropylene (B1209903) tubes can be used.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction. | Degradation during extraction due to light exposure. | Perform all extraction steps under dim or red light. Use amber-colored glassware. |
| Oxidation during solvent evaporation. | Evaporate solvents under a stream of nitrogen or argon. | |
| Use of an inappropriate extraction solvent. | Use non-polar solvents like hexane (B92381) or ethyl acetate.[10] Ensure the solvent is high purity. | |
| Inconsistent this compound concentrations across replicate samples. | Non-homogenous sample matrix. | Ensure thorough homogenization of the initial sample before taking aliquots for extraction. |
| Variable exposure to light or temperature during processing. | Standardize all sample preparation steps to ensure uniform handling conditions. | |
| Degradation in the autosampler vial before analysis. | Use amber autosampler vials and minimize the time samples sit in the autosampler before injection. Consider using a cooled autosampler. | |
| Presence of unexpected peaks in the chromatogram. | Isomerization of all-trans this compound to cis isomers due to light or heat exposure. | Minimize light and heat exposure throughout the entire process.[2][3] Check the purity of the this compound standard. |
| Presence of degradation products. | Review storage and handling procedures to identify potential sources of degradation. | |
| Gradual decrease in this compound concentration in stored standards. | Improper storage of standard solutions. | Store stock and working standard solutions in amber vials at 4°C or below. Prepare fresh working standards regularly. |
| Oxidative degradation. | Prepare standards in degassed solvents and store under an inert atmosphere. |
Quantitative Data Summary
The stability of this compound (MK-7) can be significantly influenced by formulation and storage conditions.
| Formulation/Condition | Duration | Temperature | Relative Humidity | Remaining this compound (MK-7) |
| Unprotected K2 with Calcium | 12 months | 25°C | - | 60%[6] |
| Unprotected K2 with Calcium | 12 months | 40°C | - | 29%[6] |
| Unprotected K2 with Magnesium | 12 months | - | - | 1%[6] |
| Microencapsulated K2 with Calcium | 12 months | 25°C | - | 96%[6] |
| Microencapsulated K2 with Calcium | 12 months | 40°C | - | 86%[6] |
| Microencapsulated K2 with Magnesium | 12 months | 25°C | - | 92%[6] |
| Microencapsulated K2 with Magnesium | 12 months | 40°C | - | 80%[6] |
| VitaMK7® with Calcium Citrate | 12 months | 25°C | 60% | 95%[11] |
| VitaMK7® with Calcium Carbonate | 12 months | 25°C | 60% | 97%[11] |
| VitaMK7® with Arginine | 12 months | 25°C | 60% | 91%[11] |
| VitaMK7® (short-term light exposure) | 48 hours | Room Temp | - | ~93%[11][12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (e.g., Plasma)
This protocol is a general guideline and may need optimization based on the specific sample matrix and analytical method.
-
Sample Preparation (under dim light):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Pipette a known volume (e.g., 500 µL) of plasma into a clean, amber glass tube.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold acetonitrile (B52724) to the plasma sample.[13]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new amber glass tube.
-
Add 2 volumes of n-hexane (or ethyl acetate) to the supernatant.[10]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (containing this compound) to a new amber tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of the mobile phase used for HPLC analysis (e.g., 100 µL).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an amber autosampler vial for analysis.
-
Protocol 2: Quantification of this compound by HPLC-UV
This is a representative method and may require modification for specific equipment and this compound forms.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 3) in a 95:5 ratio can be used.[13]
-
Flow Rate: 1 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using a series of known concentrations of a high-purity this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for this compound sample handling.
References
- 1. lowtoxinforum.com [lowtoxinforum.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Storage - Dos and Don’ts | MediQ7 [mediq7.com]
- 5. scispace.com [scispace.com]
- 6. This compound MK-7: A stability challenge, a market study [nutraingredients.com]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 9. Laboratory Analysis of this compound (Menaquinone 4) - Analytice [analytice.com]
- 10. The extraction process of this compound. [greenskybio.com]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. Stability of this compound as vitaMK7 [nutraceuticalbusinessreview.com]
- 13. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing Menaquinone Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing menaquinones (Vitamin K2) for in vitro experiments. Due to their lipophilic nature, menaquinones, particularly long-chain variants like MK-7, exhibit poor aqueous solubility, which can lead to precipitation and inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are menaquinones so difficult to dissolve in aqueous solutions like cell culture media?
A1: Menaquinones possess a nonpolar isoprenoid side chain, which increases in length from menaquinone-4 (MK-4) to menaquinone-7 (B21479) (MK-7) and beyond. This long, lipid-soluble tail makes them inherently hydrophobic, leading to poor solubility in water-based solutions and a tendency to precipitate out of solution when diluted from an organic stock.
Q2: What are the most common organic solvents for creating menaquinone stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving menaquinones.[1][2] Chloroform is also effective for dissolving MK-4.[3] It is often necessary to use techniques such as sonication and gentle warming to ensure complete dissolution, especially for MK-7 in DMSO.[2]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture experiments. Higher concentrations can be toxic to cells and may affect experimental outcomes. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
Q4: Can I use detergents to improve menaquinone solubility?
A4: Yes, detergents can be used to enhance the solubility of menaquinones. However, their effectiveness can be limited, and it is crucial to use them at concentrations below their critical micelle concentration (CMC) in cell-based assays to avoid cellular toxicity.
Q5: What are cyclodextrins and how can they help with menaquinone solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like menaquinones, forming inclusion complexes that are more soluble in aqueous solutions.[4][5][6][7] This method can improve the delivery of menaquinones to cells in vitro.[8][9][10][11]
Troubleshooting Guide: Menaquinone Precipitation in Cell Culture
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Visual Cue: The media turns cloudy or hazy, or visible particles form immediately after adding the menaquinone stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the menaquinone in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of the menaquinone. Perform a solubility test to determine the maximum soluble concentration in your specific media.[12] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the media to ensure even distribution.[12] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[12] |
Issue 2: Precipitation After a Few Hours or Days of Incubation
Visual Cue: The media, which was initially clear, develops a precipitate, cloudiness, or a thin film over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The menaquinone may be unstable in the aqueous environment of the cell culture media over extended periods. | Prepare fresh menaquinone-media solutions immediately before each experiment. For longer-term experiments, consider replacing the media with a freshly prepared solution at regular intervals. |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can interact with the menaquinone, reducing its solubility over time.[13][14] | Consider using a serum-free media formulation if compatible with your cell line. Alternatively, test different basal media to identify one that is more compatible with your menaquinone. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the menaquinone, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[12][13] |
Quantitative Data: Menaquinone Solubility
The following table summarizes the reported solubility of MK-4 and MK-7 in common organic solvents. Please note that these values can be influenced by factors such as temperature and the purity of the compound.
| Menaquinone | Solvent | Reported Solubility | Notes |
| MK-4 | Chloroform | ~100 mg/mL[3] | |
| MK-4 | DMSO | 10 mg/mL[15] | Ultrasonic assistance may be needed. |
| MK-7 | DMSO | 5 mg/mL[2] | Requires sonication and warming. Hygroscopic DMSO can impact solubility. |
| MK-7 | Ethanol | 10 mg/mL[2] | Ultrasonic assistance may be needed. |
| MK-7 | Methanol | Slightly soluble[16] | |
| MK-7 | Chloroform | Slightly soluble[16] | |
| MK-7 | Ethyl Acetate | Slightly soluble[16] |
Experimental Protocols
Protocol 1: Standard Preparation of Menaquinone Stock Solution in DMSO
-
Weigh the desired amount of menaquinone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the menaquinone is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of Menaquinone-β-Cyclodextrin Inclusion Complex
This protocol provides a general guideline for preparing a menaquinone-β-cyclodextrin complex to enhance aqueous solubility. Molar ratios may need to be optimized for your specific menaquinone and experimental conditions.
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM in sterile water).
-
Prepare a concentrated stock solution of the menaquinone in a suitable organic solvent (e.g., ethanol).
-
Slowly add the menaquinone stock solution to the β-cyclodextrin solution while stirring vigorously. A 1:1 molar ratio is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any uncomplexed menaquinone.
-
The concentration of the menaquinone in the final complex solution should be determined analytically (e.g., by HPLC).
Visualizations: Signaling Pathways and Experimental Workflows
Menaquinone-7 and Osteoblast Differentiation Signaling
Caption: MK-7 signaling in osteoblasts promoting bone formation.
Experimental Workflow: Preparing Menaquinone for Cell Culture Treatment
Caption: Workflow for preparing menaquinone solutions for cell culture.
Logical Relationship: Troubleshooting Menaquinone Precipitation
Caption: Decision tree for troubleshooting menaquinone precipitation.
References
- 1. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexes of Fat-Soluble Vitamins with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. stumejournals.com [stumejournals.com]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. usbio.net [usbio.net]
Technical Support Center: Refined Methods for Sensitive Detection of Low-Level Menaquinones
Welcome to the technical support center for the sensitive detection of low-level menaquinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex analysis of these vital compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of menaquinones using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
HPLC with Fluorescence Detection (Post-Column Reduction)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | Inefficient post-column reduction: The zinc column may be exhausted or packed improperly. | - Repack or replace the zinc reduction column. - Ensure the mobile phase is compatible with the reduction process.[1] |
| Fluorescence detector issue: Incorrect excitation/emission wavelengths, lamp failure, or incorrect gain settings. | - Verify that the excitation and emission wavelengths are set appropriately for reduced menaquinones (hydroquinones). - Check the detector's lamp and replace if necessary. - Optimize the gain and other detector settings for your expected concentration range. | |
| Degradation of menaquinones: Exposure to light or alkaline conditions can degrade menaquinones.[2] | - Protect samples and standards from light by using amber vials.[3] - Ensure all solutions are neutral or slightly acidic. | |
| High background noise | Contaminated mobile phase or system: Impurities in the solvents or a contaminated HPLC system can cause high background. | - Use high-purity solvents and freshly prepared mobile phase. - Thoroughly flush the HPLC system. |
| Bleed from the zinc column: Fine zinc particles may be eluting from the reduction column. | - Ensure the column is packed correctly with appropriate frits to retain the zinc particles. | |
| Inconsistent retention times | Fluctuations in temperature: Changes in ambient temperature can affect chromatographic separation. | - Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changes: Inconsistent mixing of the mobile phase components. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Poor peak shape (tailing, fronting, or broad peaks) | Column degradation: The analytical column may be old or contaminated. | - Replace the analytical column or guard column. |
| Inappropriate mobile phase: The mobile phase may not be optimal for the separation of hydrophobic menaquinones. | - Adjust the organic solvent composition or pH of the mobile phase. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Ion suppression/enhancement (Matrix Effect): Co-eluting compounds from the sample matrix can interfere with the ionization of menaquinones. | - Improve sample cleanup using Solid-Phase Extraction (SPE) or liquid-liquid extraction.[3][4] - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize chromatographic separation to separate menaquinones from interfering compounds.[5] |
| Suboptimal MS/MS parameters: Incorrect precursor/product ions, collision energy, or other MS settings. | - Infuse a standard solution of the target menaquinone (e.g., MK-4, MK-7) to optimize MS/MS parameters. | |
| Poor ionization: Menaquinones are hydrophobic and can have poor ionization efficiency. | - Use an Atmospheric Pressure Chemical Ionization (APCI) source, which is often more effective for nonpolar compounds like menaquinones than Electrospray Ionization (ESI).[6] | |
| Inconsistent signal/reproducibility | Sample degradation: Menaquinones can degrade during sample preparation and storage. | - Minimize exposure to light and heat. Store samples at low temperatures (4°C or -20°C).[7][8] - Use amber vials for all samples and standards.[3] |
| Contamination in the LC-MS system: Carryover from previous injections. | - Implement a thorough needle wash protocol.[4] - Run blank injections between samples to check for carryover. | |
| Difficulty differentiating isomers | Co-elution of cis/trans isomers: Some analytical methods may not separate the biologically active all-trans form from inactive cis isomers.[9] | - Use a specialized column (e.g., C30) and an optimized chromatographic method to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: Which detection method is more sensitive for low-level menaquinone analysis, HPLC-FLD or LC-MS/MS?
A1: LC-MS/MS is generally more sensitive and specific than HPLC-FLD for the quantification of low-level menaquinones in complex biological matrices.[10] The high selectivity of MS/MS, using multiple reaction monitoring (MRM), helps to reduce interferences from the sample matrix.[11]
Q2: What is the purpose of the post-column zinc reduction in HPLC-FLD analysis of menaquinones?
A2: Menaquinones themselves are not naturally fluorescent. The post-column reactor contains metallic zinc, which reduces the quinone ring of the menaquinones to their corresponding hydroquinones. These reduced forms are highly fluorescent and can be detected with high sensitivity.[1][12][13] A high reduction efficiency of up to 95% can be achieved with a zinc reductor.[1]
Q3: How can I improve the extraction of menaquinones from my samples?
A3: Menaquinones are fat-soluble, so extraction is typically performed using organic solvents. A common and effective method is liquid-liquid extraction with a mixture of 2-propanol and hexane.[13] For complex matrices like food, an additional enzymatic digestion step (e.g., with lipase) may be necessary to break down fats and improve extraction efficiency.[12] Solid-phase extraction (SPE) is often used as a cleanup step after the initial extraction to remove interfering substances.[3]
Q4: What are the key considerations for storing menaquinone samples and standards to ensure their stability?
A4: Menaquinones are sensitive to light and alkaline conditions.[2] To ensure stability, samples and standards should be stored in the dark, for example, by using amber vials, and at low temperatures (4°C for short-term and -20°C or lower for long-term storage).[7][8] It is also important to avoid exposure to alkaline environments.
Q5: Why is APCI a better ionization source than ESI for menaquinone analysis by LC-MS?
A5: Due to their hydrophobic and nonpolar nature, menaquinones often exhibit poor ionization efficiency with Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for such compounds and can provide a more intense signal, leading to better sensitivity.[6]
Data Presentation
The following tables summarize the performance characteristics of different methods for menaquinone detection.
Table 1: Performance of HPLC with Fluorescence Detection
| Menaquinone | Matrix | LOD | LOQ | Recovery (%) |
| MK-4 | Serum | - | 0.04 ng/mL | - |
| MK-7 | Serum | - | 0.03 ng/mL | - |
| MK-7 | Soy Nutraceutical | 0.49 µg/mL | 1.499 µg/mL | 89.32 |
Data compiled from multiple sources.[10][14]
Table 2: Performance of LC-MS/MS Methods
| Menaquinone | Matrix | Ionization | LOD | LOQ | Recovery (%) |
| PK | Plasma | APCI | - | 0.14 nmol/L | >92 |
| MK-4 | Plasma | APCI | - | 0.14 nmol/L | >92 |
| MK-7 | Plasma | APCI | - | 4.40 nmol/L | >92 |
| K1 | Serum | ESI | 0.05 ng/mL | 0.1 ng/mL | - |
| MK-4 | Serum | ESI | 0.1 ng/mL | 0.25 ng/mL | - |
| MK-7 | Dietary Supplements | DAD/QTOF | - | ~1 µg/mL | 85 - 94.6 |
Data compiled from multiple sources.[3][4][9]
Experimental Protocols
Protocol 1: Extraction of Menaquinones from Human Plasma for LC-MS/MS Analysis
-
Sample Preparation:
-
Transfer 350 µL of plasma into a 2 mL amber tube.
-
Spike with 50 µL of an internal standard solution (e.g., deuterated menaquinones).
-
Add 175 µL of ethanol (B145695) to precipitate proteins.
-
Mix for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.[3]
-
-
Solid-Phase Extraction (SPE):
-
Apply the supernatant to a conditioned Oasis® HLB SPE cartridge.
-
Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile (B52724)/water (8:2) with 1% formic acid.
-
Elute the menaquinones with 2 mL of methanol/isopropanol/hexane (2:1:1).[3]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid.
-
Vortex for 10 seconds and transfer to an amber autosampler vial for injection.[3]
-
Protocol 2: Extraction of Menaquinones from Food Matrices for HPLC-FLD Analysis
-
Sample Preparation:
-
Fat Removal (for high-fat samples):
-
If the sample has a high fat content (e.g., cheese), perform a lipase (B570770) hydrolysis step to remove fats.[12][13]
-
-
Purification:
-
Analysis:
-
Inject the purified extract into the analytical HPLC system with post-column zinc reduction and fluorescence detection.
-
Visualizations
Caption: General experimental workflow for menaquinone analysis.
Caption: HPLC-FLD workflow with post-column reduction.
Caption: LC-MS/MS workflow for menaquinone detection.
References
- 1. Chemical reduction system for the detection of phylloquinone (vitamin K1) and menaquinones (vitamin K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kingnature.ch [kingnature.ch]
- 3. bevital.no [bevital.no]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 6. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile [mdpi.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. mdpi.com [mdpi.com]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Purity profile analysis of synthetic versus fermented Vitamin K2 for research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic and fermented Vitamin K2 (specifically Menaquinone-7 (B21479), MK-7). The focus is on purity profile analysis, a critical factor influencing experimental outcomes, bioactivity, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the purity profiles of synthetic versus fermented this compound (MK-7)?
A1: The primary difference lies in the isomeric purity and the nature of impurities. Fermented this compound, typically produced using microorganisms like Bacillus subtilis, generally yields a high percentage (>99%) of the biologically active all-trans isomer.[1][2][3] Synthetic routes, on the other hand, can produce a mixture of all-trans and inactive cis-isomers.[1][4] Furthermore, synthetic MK-7 may contain a higher number of unknown impurities from the chemical process, whereas fermented products might contain related menaquinones like MK-6 as a byproduct of biosynthesis.[4][5][6]
Q2: Why is the distinction between all-trans and cis-isomers of this compound critical for my research?
A2: The geometric configuration of the isoprenoid side chain determines the biological activity of this compound. The all-trans form is the bioactive configuration, fitting into the binding sites of K2-dependent enzymes to activate them.[7][8] The cis-isomers, which have a bent shape, are considered biologically inactive or have significantly compromised function (as low as 1% of the activity of the trans form).[4][7][9] Therefore, a high concentration of cis-isomers in your sample is essentially an impurity that reduces the potency and can lead to inaccurate or misleading experimental results.[8][10]
Q3: What are the common impurities I should be aware of in a this compound sample?
A3: Besides the critical cis/trans isomers, other impurities can include:
-
For Fermented MK-7: Related menaquinones (e.g., MK-6, which is a precursor), and other by-products from the bacterial fermentation process.[4][6][11]
-
For Synthetic MK-7: Unidentified reaction by-products and potentially residual solvents used during chemical synthesis.[5][12]
-
For Both: Degradation products, such as epoxides, can form due to exposure to light (especially UV), high temperatures, and oxygen.[13]
Q4: How does the purity of this compound affect its stability in experimental formulations?
A4: A higher purity profile, particularly a higher percentage of the all-trans isomer, is directly correlated with enhanced stability.[5][12] The presence of various impurities can accelerate the degradation of the active MK-7, especially when formulated with other compounds like minerals (e.g., calcium carbonate, magnesium oxide).[5][14] This can lead to a lower-than-expected concentration of active this compound over the course of an experiment.
Data Presentation: Purity Profile Comparison
The following table summarizes typical purity profile characteristics for commercially available this compound (MK-7) from both synthetic and fermented sources, based on published analyses.
| Purity Parameter | Fermented this compound (MK-7) | Synthetic this compound (MK-7) | Reference |
| Isomeric Purity (all-trans) | Typically > 99% | Variable, often lower than fermented sources | [1][2][3] |
| Cis-Isomers | Typically < 1% | Can be significantly higher; a major impurity concern | [1][2][4] |
| Related Menaquinones (e.g., MK-6) | May be present in small amounts | Generally absent unless introduced as a starting material | [4][6] |
| Unknown Impurities | Fewer unknown peaks, lower total percentage | Higher number of undefined peaks, higher total percentage | [5][15] |
Table 1: Comparative summary of purity profiles for fermented vs. synthetic this compound (MK-7).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell culture or animal models.
-
Possible Cause: The this compound sample may have a high percentage of inactive cis-isomers, meaning the concentration of the active all-trans form is lower than the total MK-7 concentration specified by the supplier.
-
Troubleshooting Steps:
-
Verify Isomeric Purity: Perform an HPLC analysis capable of separating cis/trans isomers (see Experimental Protocol 1). Do not rely solely on the supplier's total MK-7 assay.
-
Quantify All-Trans Form: Calculate the dose for your experiment based on the quantified all-trans MK-7 concentration, not the total MK-7.
-
Check for Degradation: Analyze a sample of your working solution to ensure the MK-7 has not degraded during storage or preparation. This compound is sensitive to light and alkaline conditions.[16]
-
Consult Supplier: Request a certificate of analysis from the supplier that specifically details the isomeric purity and the method used for its determination.
-
Issue 2: Extraneous peaks observed during HPLC analysis of the this compound standard.
-
Possible Cause 1: Impurities in the sample. The peaks could be cis-isomers, related menaquinones (like MK-6), or other synthesis/fermentation by-products.[4]
-
Troubleshooting Steps:
-
Optimize Chromatography: Ensure your HPLC method has sufficient resolution to separate MK-7 from potential impurities. A C18 or specialized cholesterol-based column may be required.[9][17]
-
Use Mass Spectrometry (LC-MS): If the identity of the peaks is unknown, LC-MS or LC-HRMS-QTOF analysis is the definitive method for identification based on mass-to-charge ratio.[9][18][19]
-
Compare Sources: If possible, run a chromatogram of a high-purity fermented MK-7 standard alongside your sample to help distinguish expected peaks from potential impurities.
-
-
Possible Cause 2: Sample Degradation. Exposure of the sample or solvent to light or heat can cause isomerization or degradation, leading to new peaks.[4][13]
-
Troubleshooting Steps:
-
Protect from Light: Prepare samples and standards under amber or UV-protected lighting. Use amber vials for the autosampler.
-
Fresh Preparation: Prepare solutions fresh and avoid long-term storage unless stability has been confirmed under your specific conditions.
-
Solvent Purity: Ensure the solvents used for sample preparation and the mobile phase are of high purity and have been properly degassed.
-
Diagrams and Workflows
Caption: Experimental workflow for this compound purity profile analysis.
Caption: Troubleshooting inconsistent results with this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification and Isomer Separation of MK-7
This protocol is a generalized method based on common practices for separating all-trans and cis-isomers of MK-7.[9][19][20]
-
Objective: To quantify the concentration of all-trans MK-7 and determine the percentage of cis-isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is common. For enhanced isomer separation, a cholesterol-based column can be used.[9]
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethanol (B145695) (for sample dissolution)
-
High-purity water
-
Certified reference standard of all-trans MK-7
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of all-trans MK-7 reference standard in ethanol. Create a series of calibration standards by diluting the stock solution. Protect from light.
-
Sample Preparation: Accurately weigh the this compound material, dissolve it in ethanol, and sonicate for 20 minutes.[21] Dilute to fall within the calibration curve range. Filter the final solution through a 0.45 µm filter into an amber HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol, isopropanol, and acetonitrile. An example gradient could be Methanol:Isopropanol:Acetonitrile (850:90:50 v/v/v).[22] Isocratic methods are also used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. The all-trans isomer will be the major peak, and cis-isomers, if present, will typically elute as smaller, adjacent peaks.
-
Calculation: Use the standard curve to calculate the concentration of all-trans MK-7. Calculate the percentage of cis-isomers by dividing the area of the cis-isomer peaks by the total area of all MK-7 related peaks (trans + cis) and multiplying by 100.
-
Protocol 2: Sample Preparation for LC-MS/MS Impurity Identification
This protocol outlines a general sample preparation for identifying unknown impurities.
-
Objective: To prepare a clean sample of this compound for analysis by LC-MS/MS to identify unknown peaks observed in HPLC.
-
Methodology: Liquid-Liquid Extraction (LLE) is effective for the lipophilic this compound.[23][24]
-
Procedure:
-
Dissolution: Dissolve a known amount of the this compound sample in a suitable solvent like ethanol or isopropanol.
-
Extraction: Add hexane to the dissolved sample, followed by high-purity water.[25] Vortex the mixture vigorously for 2-3 minutes to extract the lipophilic this compound and impurities into the hexane layer.
-
Centrifugation: Centrifuge the mixture to achieve complete phase separation.
-
Collection: Carefully collect the upper hexane layer.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., methanol or acetonitrile/isopropanol).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system. The mass spectrometer can then provide mass-to-charge ratio data for each peak, enabling the identification of impurities by comparing against known databases or through fragmentation pattern analysis.
-
References
- 1. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 2. menaq7.com [menaq7.com]
- 3. Branded Ingredients | VitaMK7®: Fermented this compound as MK7 and the importance of high purity for safety and stability [branded-ingredients.com]
- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. This compound: organic synthesis vs fermentation [nutraceuticalbusinessreview.com]
- 7. researchgate.net [researchgate.net]
- 8. The this compound supplement quality issue in the US: how to move forward [nutraceuticalbusinessreview.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. mdpi.com [mdpi.com]
- 11. consultations.foodstandards.gov.au [consultations.foodstandards.gov.au]
- 12. Top 5 Criteria for Choosing a this compound MK7 | MediQ7 [mediq7.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. mdpi.com [mdpi.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. lcms.cz [lcms.cz]
Mitigating the effects of light and temperature on Vitamin K2 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of light and temperature on Vitamin K2 stability.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: The primary factors that affect the stability of this compound (both menaquinone-4 [MK-4] and menaquinone-7 (B21479) [MK-7]) are exposure to light and elevated temperatures.[1][2] Additionally, the stability of this compound can be influenced by the pH of the formulation and the presence of other ingredients, particularly alkaline minerals like calcium and magnesium.[3][4][5] Oxygen can also play a role in the degradation of this compound, especially at higher temperatures.[2]
Q2: How does light exposure affect this compound?
A2: this compound is highly sensitive to light, particularly UV radiation and visible light.[1][2] Exposure to light can lead to photodegradation, which involves the alteration of the molecular structure of the vitamin.[1] For menaquinone-4 (MK-4), a major photodegradation product has been identified as MK-4 chromenol.[6][7] This degradation can result in a loss of biological activity. Light exposure can also potentially lead to the conversion of the bioactive all-trans isomer of MK-7 to the less active cis isomers, a process known as photoisomerization.[1][2]
Q3: What is the impact of temperature on this compound stability?
A3: While this compound is considered to be relatively heat-stable compared to its sensitivity to light, elevated temperatures can still lead to degradation over time.[1][2] The rate of degradation generally increases with higher temperatures.[3][4] Long-term storage at room temperature or elevated temperatures can result in a significant loss of this compound potency, especially in the presence of other destabilizing factors.
Q4: Which form of this compound is more stable, MK-4 or MK-7?
A4: MK-7 is generally considered to have higher bioavailability and a longer half-life in the body compared to MK-4.[8][9] While both are susceptible to degradation, the longer side chain of MK-7 may offer some differences in stability depending on the specific conditions. However, both forms require careful handling and formulation to ensure stability.
Q5: How do other ingredients, such as minerals, affect this compound stability?
A5: Certain minerals, particularly alkaline earth metals like calcium and magnesium, can negatively impact the stability of this compound.[3][5] The alkaline environment created by these minerals can accelerate the degradation of this compound.[3][5] This is a critical consideration in the formulation of dietary supplements that combine this compound with these essential minerals.
Q6: What is microencapsulation and how does it improve this compound stability?
A6: Microencapsulation is a process where the this compound is coated with a protective layer, creating a barrier between the vitamin and its environment.[10][11] This technology is highly effective in protecting this compound from light, moisture, and interactions with other ingredients like minerals.[10][12][13] Microencapsulated this compound shows significantly improved stability in complex formulations.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low this compound concentration in a sample. | 1. Light Exposure: The sample may have been exposed to light during handling, storage, or analysis.[15] 2. Elevated Temperature: The sample may have been stored at an inappropriate temperature. 3. Incompatible Formulation: The presence of alkaline minerals (e.g., calcium, magnesium) or a high pH environment could be causing degradation.[3][5][15] 4. Oxidation: Exposure to oxygen may have contributed to degradation, especially at higher temperatures.[2] 5. Analytical Error: Issues with the HPLC method, such as improper sample preparation or instrument calibration. | 1. Protect from Light: Work under yellow or red light. Store samples in amber vials or containers wrapped in aluminum foil.[2] 2. Control Temperature: Store samples at recommended temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles. 3. Formulation Optimization: Consider using a microencapsulated form of this compound when formulating with minerals.[10] Adjust the pH of the formulation to a more neutral range if possible. 4. Minimize Oxygen Exposure: Consider inert gas purging (e.g., nitrogen or argon) during sample preparation and storage for highly sensitive experiments. 5. Method Validation: Verify the accuracy and precision of your analytical method. Ensure complete extraction of this compound from the sample matrix. |
| Inconsistent results between replicate samples. | 1. Non-homogeneous Sample: The this compound may not be evenly distributed throughout the sample matrix. 2. Variable Light Exposure: Inconsistent exposure of individual samples to light. 3. Inconsistent Handling: Variations in sample preparation time or conditions. | 1. Ensure Homogeneity: Thoroughly mix all samples before taking aliquots for analysis. 2. Standardize Light Conditions: Handle all samples under the same controlled lighting conditions. 3. Standardize Procedures: Follow a strict, standardized protocol for all sample preparation steps. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: The new peaks could be degradation products of this compound.[6][7] 2. Contamination: The sample or solvent may be contaminated. | 1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. Check for Contamination: Analyze blank samples (solvent and matrix without this compound) to identify any background contamination. |
Data on this compound Stability
Table 1: Stability of Unprotected this compound (MK-7) in Mineral Formulations
| Formulation | Storage Condition | Duration | Remaining MK-7 (%) |
| MK-7 with Calcium | 25°C | 12 months | 60%[14] |
| MK-7 with Calcium | 40°C | 12 months | 29%[14] |
| MK-7 with Magnesium | 25°C / 40°C | 12 months | 1%[14] |
Table 2: Stability of Microencapsulated this compound (MK-7) in Mineral Formulations
| Formulation | Storage Condition | Duration | Remaining MK-7 (%) |
| Microencapsulated MK-7 with Calcium | 25°C | 12 months | 96%[14] |
| Microencapsulated MK-7 with Calcium | 40°C | 12 months | 86%[14] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound (MK-7) Stability
This protocol provides a general method for the analysis of MK-7. It should be validated for your specific sample matrix.
1. Sample Preparation:
- Protect samples from light at all times by using amber glassware or by wrapping containers in aluminum foil.
- Accurately weigh a portion of the sample and dissolve it in an appropriate solvent (e.g., a mixture of 1% tetrahydrofuran (B95107) in absolute ethanol).[3]
- Vortex or sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100mm x 4.6mm, 2.6µm).[3]
- Mobile Phase: Isocratic elution with a mixture of 97% methanol (B129727) and 3% water.[3]
- Flow Rate: 0.700 mL/min.[3]
- Column Temperature: 25°C.[3]
- Injection Volume: 10 µL.[3]
- Detection: UV detector at 268 nm.[3]
3. Data Analysis:
- Quantify the amount of MK-7 by comparing the peak area of the sample to that of a standard of known concentration.
- Calculate the percentage of remaining MK-7 in stability samples relative to the initial concentration.
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and assess the stability-indicating nature of the analytical method. This is a crucial step in method development and validation.
1. Sample Preparation:
- Prepare solutions of this compound in a suitable solvent (e.g., ethanol) in clear, chemically inert containers.
2. Stress Conditions (as per ICH Q1B guidelines): [16][17][18]
- Acid Hydrolysis: Add a small amount of acid (e.g., 0.1 N HCl) and heat the sample.
- Base Hydrolysis: Add a small amount of base (e.g., 0.1 N NaOH) and heat the sample. This compound is known to be particularly susceptible to alkaline conditions.[3][5]
- Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample.
- Thermal Degradation: Store the sample at an elevated temperature (e.g., 60-80°C) in a calibrated oven.
- Photodegradation: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][18] Use a photostability chamber that complies with ICH Q1B guidelines.
3. Analysis:
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples using a validated HPLC method (as described in Protocol 1).
4. Evaluation:
- Compare the chromatograms of the stressed samples to that of an unstressed control sample.
- Identify and quantify any degradation products.
- Assess the mass balance to account for the degraded this compound.
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. kingnature.ch [kingnature.ch]
- 4. This compound stability linked with purity Profile, says newly published study - Ingredients Insight [ingredients-insight.com]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs for Skin Delivery of Menahydroquinone-4, an Active Form of this compound(20), Could Overcome the Photoinstability and Phototoxicity of this compound(20) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MK4 vs MK7 this compound - Which One is Better | MediQ7 [mediq7.com]
- 9. droracle.ai [droracle.ai]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. US11090276B2 - Formulation of fat-soluble vitamin - Google Patents [patents.google.com]
- 12. New CryoCap Microencapsulation ensures MenaQ7 this compound stability [nutraceuticalbusinessreview.com]
- 13. The this compound supplement quality issue in the US: how to move forward [nutraceuticalbusinessreview.com]
- 14. This compound MK-7: A stability challenge, a market study [nutraingredients.com]
- 15. Navigating this compound Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. SOP for Interpreting ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Enhancing Cellular Uptake of Vitamin K2 with Nanocarrier Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the cellular uptake of Vitamin K2 (VK2) using nanocarrier delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nanocarriers used for this compound delivery?
A1: The most frequently investigated nanocarriers for VK2 delivery include nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles (e.g., PLGA). These systems are chosen for their ability to encapsulate lipophilic molecules like VK2, improve solubility, protect from degradation, and enhance cellular uptake.[1][2]
Q2: Why is the cellular uptake of free this compound often inefficient?
A2: this compound is a fat-soluble vitamin, which can limit its bioavailability and cellular uptake when administered in conventional forms. Its poor water solubility can lead to inefficient transport and absorption in the aqueous biological environment. Nanocarrier systems help to overcome these limitations by encapsulating VK2 in a more biocompatible form.
Q3: What are the key parameters to consider when characterizing this compound-loaded nanocarriers?
A3: Critical parameters for characterization include particle size and polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), drug loading capacity, and in vitro release profile. These parameters significantly influence the stability, bioavailability, and cellular interaction of the nanocarriers.
Q4: How can I quantify the amount of this compound taken up by cells?
A4: The cellular uptake of this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7][8][9] These methods allow for the sensitive and specific measurement of VK2 concentrations within cell lysates.[3]
Q5: What are the primary mechanisms for the cellular uptake of lipid-based nanocarriers?
A5: Lipid-based nanocarriers are primarily taken up by cells through endocytosis. Specific pathways can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific mechanism can depend on the nanocarrier's physicochemical properties (size, surface charge) and the cell type.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and cellular uptake studies of this compound nanocarriers.
Formulation & Characterization
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
-
Possible Causes:
-
Poor affinity of VK2 for the nanocarrier matrix.
-
Suboptimal formulation parameters (e.g., lipid/polymer concentration, surfactant concentration).
-
Drug leakage during the formulation process.
-
Inaccurate quantification of encapsulated VK2.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Systematically vary the concentrations of lipids/polymers, surfactants, and VK2 to find the optimal ratio.
-
Select Appropriate Components: Choose lipids or polymers with higher hydrophobicity to better accommodate the lipophilic VK2.
-
Refine Preparation Method: For emulsion-based systems, ensure efficient homogenization to create small, stable droplets. For nanoprecipitation methods, control the solvent and anti-solvent mixing rates.
-
Validate Quantification Method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) for quantifying VK2 is accurate and reproducible.[3][4][5][6][7][8][9]
-
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
-
Possible Causes:
-
Inadequate homogenization or sonication during preparation.
-
Aggregation of nanoparticles.[10]
-
Poor choice of stabilizer or insufficient stabilizer concentration.
-
Suboptimal process parameters (e.g., temperature, stirring speed).
-
-
Troubleshooting Steps:
-
Optimize Energy Input: Increase homogenization speed/time or sonication power/duration to ensure uniform particle size reduction.
-
Improve Stabilization: Screen different stabilizers or increase the concentration of the current stabilizer to prevent aggregation.
-
Control Process Parameters: Maintain consistent temperature and stirring rates throughout the formulation process.
-
Purification: Use filtration or centrifugation to remove larger particles or aggregates.
-
Issue 3: Nanoparticle Aggregation in Cell Culture Media
-
Possible Causes:
-
Troubleshooting Steps:
-
Surface Modification: Coat nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to provide steric hindrance and reduce protein adsorption.
-
Pre-incubation Screening: Test the stability of your nanocarriers in the specific cell culture medium you will be using before conducting cellular experiments. Monitor particle size and PDI over time using Dynamic Light Scattering (DLS).
-
Optimize Serum Concentration: If possible, reduce the serum concentration in the cell culture medium during the experiment, as serum proteins are a major cause of nanoparticle aggregation.[12]
-
Cellular Uptake & Cytotoxicity Assays
Issue 4: High Variability in Cellular Uptake Results
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in nanoparticle concentration or aggregation state between experiments.
-
Incomplete cell lysis or inefficient extraction of VK2.
-
Cell passage number affecting cell behavior.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure a uniform cell seeding density for all experiments.
-
Characterize Nanoparticles Before Each Experiment: Measure the particle size and zeta potential of the nanocarrier dispersion in the cell culture medium immediately before adding it to the cells to ensure consistency.
-
Optimize Lysis and Extraction: Validate your cell lysis and VK2 extraction protocol to ensure complete recovery from the cell pellet.
-
Increase Replicates: Use a sufficient number of biological and technical replicates to account for inherent biological variability.
-
Issue 5: Interference of Nanoparticles with Cytotoxicity Assays (e.g., MTT Assay)
-
Possible Causes:
-
Troubleshooting Steps:
-
Run Control Experiments: Include controls with nanoparticles and the assay reagent in the absence of cells to check for direct interactions.
-
Wash Cells Thoroughly: Before adding the assay reagent, carefully wash the cells multiple times with PBS to remove as many nanoparticles as possible.
-
Use an Alternative Assay: Consider using a different cytotoxicity assay that is less prone to nanoparticle interference, such as the LDH assay (measuring membrane integrity) or a live/dead staining assay with fluorescence microscopy.
-
Centrifugation: Before reading the absorbance, centrifuge the plate to pellet any interfering nanoparticles.[14]
-
Data Presentation
Table 1: Comparison of Different Nanocarrier Systems for this compound Delivery
| Nanocarrier Type | Typical Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Advantages | Common Challenges |
| Nanoemulsions | 50 - 200 | -10 to -30 | > 90 | High loading capacity, ease of preparation | Potential for Ostwald ripening, surfactant toxicity |
| Liposomes | 80 - 300 | -5 to -25 | 70 - 95 | Biocompatible, can encapsulate hydrophilic and lipophilic drugs | Low physical stability, drug leakage |
| Solid Lipid Nanoparticles (SLNs) | 100 - 400 | -15 to -35 | 60 - 90 | Good biocompatibility, controlled release | Lower drug loading, potential for drug expulsion during storage |
| Nanostructured Lipid Carriers (NLCs) | 100 - 350 | -10 to -30 | > 80 | Higher drug loading than SLNs, improved stability | More complex structure, potential for burst release |
| PLGA Nanoparticles | 150 - 300 | -20 to -40 | 50 - 80 | Biodegradable, sustained release | Use of organic solvents, potential for acidic microenvironment |
Note: The values presented are typical ranges and can vary significantly depending on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve a specific amount of this compound and a lipophilic surfactant (e.g., lecithin) in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).
-
Cooling: Immediately cool the resulting nanoemulsion in an ice bath to room temperature.
-
Characterization: Characterize the nanoemulsion for particle size, PDI, and zeta potential. Determine the encapsulation efficiency by separating the free VK2 from the nanoemulsion using ultracentrifugation and quantifying the amount of VK2 in the supernatant and the pellet.
Protocol 2: Cellular Uptake Study using Fluorescence Microscopy
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, Caco-2) onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Nanoparticle Preparation: Prepare fluorescently labeled this compound-loaded nanocarriers. This can be achieved by co-encapsulating a fluorescent dye (e.g., Coumarin-6, DiI) with VK2.
-
Incubation: Replace the cell culture medium with fresh medium containing the fluorescently labeled nanocarriers at the desired concentration. Incubate for a specific time period (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye (e.g., WGA-Alexa Fluor conjugate).
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Acquire images in the respective channels for the nanoparticles, nucleus, and cell membrane.
-
Analysis: Analyze the images to determine the intracellular localization of the nanoparticles. The uptake can be quantified by measuring the fluorescence intensity per cell using image analysis software.
Mandatory Visualizations
Caption: Workflow for the preparation, characterization, and cellular evaluation of this compound nanoemulsions.
Caption: Simplified signaling pathway of nanocarrier-mediated cellular uptake and intracellular trafficking of this compound.
References
- 1. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. d-nb.info [d-nb.info]
- 6. ptfarm.pl [ptfarm.pl]
- 7. phenomenex.com [phenomenex.com]
- 8. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. folia.unifr.ch [folia.unifr.ch]
- 12. Dispersion and Stability Optimization of TiO2 Nanoparticles in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioavailability of Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two prominent forms of Vitamin K2: menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). The information presented is collated from key scientific studies to assist in research and development endeavors.
Executive Summary
Overwhelming evidence from pharmacokinetic studies indicates that menaquinone-7 (MK-7) exhibits significantly greater bioavailability than menaquinone-4 (MK-4) at nutritional doses. MK-7 is characterized by a longer half-life, leading to more stable and elevated serum concentrations upon supplementation. In contrast, nutritional doses of MK-4 are poorly absorbed and often undetectable in the serum, necessitating pharmacological doses to elicit a physiological response.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for MK-4 and MK-7 based on clinical intervention studies.
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | References |
| Peak Plasma Concentration (Cmax) | Not detectable at nutritional doses (e.g., 420 μg single dose, 60 μ g/day for 7 days). | Detectable and significantly increases with supplementation. | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | Not applicable at nutritional doses. | Approximately 6 hours after intake. | [1][2][3][4][5][6][7][8] |
| Area Under the Curve (AUC) | Small area under the curve, indicating poor overall exposure. | Significantly larger area under the curve compared to MK-4. | [2][4] |
| Serum Half-life | Short half-life. | Long half-life, detectable in serum up to 48-72 hours after a single dose. | [1][2][4][6][9] |
| Serum Detection after Single Dose (420 μg) | Not detectable at any time point. | Detectable up to 48 hours post-ingestion. | [1][2][3][4][10] |
| Serum Levels after Consecutive Dosing (60 μ g/day for 7 days) | No significant increase in serum MK-4 levels. | Significant increase in serum MK-7 levels. | [1][2][3][4] |
Key Experimental Protocols
The following methodologies are derived from a pivotal study comparing the bioavailability of MK-4 and MK-7 in healthy women (Sato et al., 2012).
Single Dose Bioavailability Study
-
Objective: To compare the serum levels of MK-4 and MK-7 after a single oral dose.
-
Subjects: Healthy female volunteers.
-
Study Design: A randomized, single-dose, two-way crossover study.
-
Intervention:
-
A single dose of 420 μg of MK-4 (945 nmol) or 420 μg of MK-7 (647 nmol) was administered in the morning.
-
The supplements were given with a standardized breakfast to ensure the presence of fat for absorption.
-
-
Blood Sampling: Blood samples were collected at baseline (0 hours) and at 2, 4, 6, 8, 24, and 48 hours post-ingestion.
-
Analytical Method: Serum concentrations of MK-4 and MK-7 were determined using High-Performance Liquid Chromatography (HPLC).
Consecutive Dosing Study
-
Objective: To assess the effect of daily supplementation of MK-4 and MK-7 on their respective serum levels.
-
Subjects: Healthy female volunteers.
-
Study Design: A parallel-group study.
-
Intervention:
-
Subjects received either 60 μg of MK-4 (135 nmol) or 60 μg of MK-7 (92 nmol) daily for 7 days.
-
-
Blood Sampling: Blood samples were collected at baseline and after 7 days of supplementation.
-
Analytical Method: Serum MK-4 and MK-7 levels were quantified using HPLC.
Visualized Experimental Workflow and Bioavailability Comparison
The following diagrams illustrate the typical workflow of a bioavailability study and the comparative bioavailability of MK-4 and MK-7.
Caption: Workflow of a typical clinical trial assessing vitamin K bioavailability.
Caption: Comparative bioavailability of nutritional doses of MK-4 versus MK-7.
Signaling Pathways and Absorption Mechanisms
Vitamin K, being a fat-soluble vitamin, requires the presence of dietary fats and bile salts for effective absorption in the small intestine.[11][12][13][14][15][16][17] The absorption process involves incorporation into micelles, which then transport the menaquinones across the intestinal lining. Following absorption, they are packaged into chylomicrons and transported via the lymphatic system to the liver.[17][18] From the liver, they are distributed to other tissues through lipoproteins.
The primary function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme is crucial for the post-translational modification of specific proteins, converting glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of vitamin K-dependent proteins, which play critical roles in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein).[1][2][19]
The superior bioavailability of MK-7, particularly its longer side chain, is thought to result in more efficient incorporation into lipoproteins and a slower clearance from the circulation, leading to its prolonged half-life and greater impact on extrahepatic tissues.[2][4][9]
Conclusion
The available scientific literature strongly supports the superior bioavailability of menaquinone-7 over menaquinone-4 at equivalent nutritional doses. Researchers and developers should consider the significant differences in absorption, serum concentration, and half-life when formulating products or designing studies involving this compound. The long-chain menaquinone, MK-7, provides a more consistent and elevated level of circulating vitamin K, which may be more effective for activating vitamin K-dependent proteins in both hepatic and extrahepatic tissues.
References
- 1. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - ProQuest [proquest.com]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 5. longdom.org [longdom.org]
- 6. droracle.ai [droracle.ai]
- 7. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of menaquinones (this compound) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. gut.bmj.com [gut.bmj.com]
- 13. [PDF] Factors affecting the absorption of vitamin K-1 in vitro. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Menaquinone 7 | C46H64O2 | CID 5287554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
Efficacy of Phylloquinone (Vitamin K1) vs. Menaquinone (Vitamin K2) in Bone Health: A Comparative Guide
This guide provides a detailed comparison of the efficacy of phylloquinone (Vitamin K1) and menaquinone (Vitamin K2) in promoting bone health. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the underlying biological pathways.
Data Presentation: Quantitative Comparison of Vitamin K1 and K2 Efficacy
The following tables summarize the quantitative data from key clinical trials investigating the effects of phylloquinone and menaquinone on bone mineral density (BMD), bone turnover markers, and fracture risk.
Table 1: Effects on Bone Mineral Density (BMD)
| Study | Vitamin Form & Dosage | Duration | Participant Group | Key Findings |
| Knapen et al. (2013) | MK-7 (180 µ g/day ) | 3 years | 244 healthy postmenopausal women | Significantly decreased the age-related decline in BMD at the lumbar spine and femoral neck compared to placebo.[1] |
| Bolton-Smith et al. (2007) | Phylloquinone (200 µ g/day ) with Vitamin D (10 µ g/day ) and Calcium (1000 mg/day) | 2 years | 244 healthy older women (≥60 years) | Showed a significant increase in BMD and bone mineral content (BMC) at the ultradistal radius, but not at other sites like the hip.[2] |
| Emaus et al. (2010) | MK-4 (45 mg/day) | 1 year | Postmenopausal women | No significant effect on BMD compared to placebo.[3] |
| Cheung et al. (2008) | Phylloquinone (5 mg/day) | 2 years | 440 postmenopausal women with osteopenia | No significant difference in BMD change at the lumbar spine or total hip compared to placebo.[4] |
Table 2: Effects on Bone Turnover Markers
| Study | Vitamin Form & Dosage | Duration | Participant Group | Key Findings on Bone Turnover Markers |
| Knapen et al. (2013) | MK-7 (180 µ g/day ) | 3 years | 244 healthy postmenopausal women | Significantly decreased circulating uncarboxylated osteocalcin (B1147995) (ucOC) and carboxylated osteocalcin (cOC), indicating an improved vitamin K status.[1] |
| Koitaya et al. (2014) | MK-4 (1.5 mg/day) | 12 months | 48 postmenopausal Japanese women | Significantly decreased serum ucOC concentrations.[5] |
| Bolton-Smith et al. (2007) | Phylloquinone (200 µ g/day ) | 2 years | 244 healthy older women (≥60 years) | The percentage of undercarboxylated osteocalcin (%ucOC) decreased by 51% (p < 0.001).[2] |
| Binkley et al. (2002) | Phylloquinone (1 mg/day) or MK-4 (1 mg/day or 45 mg/day) | 1 year | Healthy postmenopausal women | All vitamin K supplements significantly decreased serum %ucOC. No significant changes in bone-specific alkaline phosphatase (BSAP) or N-telopeptide (NTx). |
Table 3: Effects on Fracture Risk
| Study / Meta-analysis | Vitamin Form | Key Findings on Fracture Risk |
| Cockayne et al. (2006) Meta-analysis | MK-4 | A strong effect on reducing incident fractures was observed in studies with Japanese patients.[4] |
| Cheung et al. (2008) | Phylloquinone (5 mg/day) | After 2 years, there was a trend toward a lower incidence of clinical fractures in the phylloquinone group compared to placebo, but this was not statistically significant. A post-hoc analysis over 4 years showed a significant reduction in clinical fractures.[4] |
| Feskanich et al. (1999) | Dietary Phylloquinone | Women with the lowest dietary intake of vitamin K1 had a significantly higher risk of hip fracture. |
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide.
Knapen et al. (2013): Menaquinone-7 Supplementation in Postmenopausal Women
-
Study Design: A three-year, double-blind, randomized, placebo-controlled trial.[1]
-
Participants: 244 healthy postmenopausal women.[1]
-
Intervention: Participants were randomly assigned to receive either 180 µg of MK-7 daily or a placebo.[1]
-
Outcome Measures:
-
Primary: Age-related changes in bone mineral density of the lumbar spine, total hip, and femoral neck, measured by dual-energy X-ray absorptiometry (DXA).[1]
-
Secondary: Bone strength indices of the femoral neck, vertebral fracture assessment, and circulating levels of uncarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC) to assess vitamin K status.[1]
-
-
Laboratory Methods: Serum concentrations of ucOC and cOC were measured using specific enzyme-linked immunosorbent assays (ELISAs).
Bolton-Smith et al. (2007): Phylloquinone and Vitamin D3 Supplementation in Older Women
-
Study Design: A two-year, double-blind, placebo-controlled trial.[2]
-
Participants: 244 healthy, non-osteoporotic women aged 60 years and older.[2]
-
Intervention: Participants were randomized into four groups: 1) placebo, 2) 200 µ g/day phylloquinone, 3) 10 µ g/day vitamin D3 plus 1000 mg/day calcium, or 4) a combination of phylloquinone, vitamin D3, and calcium.[2]
-
Outcome Measures:
-
Primary: Bone mineral density and bone mineral content at the hip and wrist, measured by DXA.[2]
-
Secondary: Markers of bone turnover and vitamin status, including serum vitamin K1, percentage of undercarboxylated osteocalcin (%ucOC), serum 25-hydroxyvitamin D [25(OH)D], and parathyroid hormone (PTH).[2]
-
-
Statistical Analysis: Supplementation effects were analyzed using multivariate general linear modeling, with adjustments for baseline values and potential confounding variables.[2]
Signaling Pathways and Experimental Workflow
Vitamin K Cycle and Carboxylation of Osteocalcin
Both phylloquinone and menaquinone are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs), such as osteocalcin.[6][7] This carboxylation is crucial for the biological activity of osteocalcin, enabling it to bind to calcium ions and the hydroxyapatite (B223615) matrix in bone.[8]
References
- 1. Frontiers | The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis [frontiersin.org]
- 2. Two-year randomized controlled trial of vitamin K1 (phylloquinone) and vitamin D3 plus calcium on the bone health of older women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin K and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose this compound (MK-4) supplementation for 12 months improves bone metabolism and prevents forearm bone loss in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin K and bone health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Correlation between preclinical animal model data and clinical outcomes for Vitamin K2.
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a therapeutic agent from laboratory bench to patient bedside is fraught with challenges, with many promising preclinical findings failing to translate into clinical efficacy. Vitamin K2, a fat-soluble vitamin encompassing a group of menaquinones (MKs), has garnered significant attention for its potential roles in bone and cardiovascular health. This guide provides an objective comparison of preclinical animal model data with clinical trial outcomes for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.
Cardiovascular Health: A Tale of Two Models
Preclinical studies have robustly demonstrated the inhibitory effect of this compound on vascular calcification, a key contributor to cardiovascular disease.[1][2][3] The primary mechanism involves the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification.[1][3][4] In its inactive, uncarboxylated state (ucMGP), MGP is associated with increased arterial stiffness and calcification.[1][3] this compound acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts ucMGP to its active, carboxylated form (cMGP).[5]
Animal models have provided compelling evidence for this mechanism. In rat models, supplementation with this compound has been shown to not only prevent but also reverse arterial calcification.[6][7] These studies often utilize models that induce vascular calcification, such as warfarin (B611796) treatment, which inhibits Vitamin K-dependent carboxylation.[8]
Clinical trials in humans have sought to replicate these promising preclinical findings. Observational studies have linked higher dietary intake of this compound with a lower risk of coronary artery calcification and cardiovascular mortality.[6][9] Intervention studies have shown that this compound supplementation can decrease the levels of ucMGP, indicating improved Vitamin K status.[9][10] However, the translation to clinical endpoints has been more nuanced. While some randomized controlled trials have suggested that this compound supplementation can slow the progression of arterial stiffness, others have not found a significant effect on reducing established coronary artery calcification.[6][9] This discrepancy may be attributable to differences in study design, duration, dosage, and the specific form of this compound used (e.g., MK-4 vs. MK-7).
Quantitative Data Comparison: Cardiovascular Health
| Parameter | Preclinical Animal Models (Primarily Rats) | Clinical Human Trials |
| Intervention | This compound (MK-4, MK-7) supplementation, often following induction of calcification (e.g., with warfarin). | Dietary intake or supplementation with this compound (MK-4, MK-7). |
| Dosage Range | Variable, often in the range of 10-100 mg/kg body weight. | Typically 45 µ g/day to 360 µ g/day .[11] |
| Primary Outcome | Inhibition or regression of arterial calcification (measured by histology, calcium content analysis). | Changes in coronary artery calcification (CAC) scores, arterial stiffness (e.g., pulse wave velocity), and levels of uncarboxylated MGP (ucMGP). |
| Key Findings | Significant inhibition and even regression of induced arterial calcification.[6][7] | Decreased levels of ucMGP.[9] Some studies show reduced progression of arterial stiffness,[3] while others show no significant impact on CAC scores.[9] |
Experimental Protocols: Cardiovascular Health
Preclinical Animal Model of Vascular Calcification:
A common preclinical model involves the use of male Wistar rats. Vascular calcification is induced by administering warfarin (an inhibitor of Vitamin K epoxide reductase) and a high-phosphate diet for a period of several weeks. The experimental group receives co-administration of this compound (e.g., MK-7 dissolved in oil) via oral gavage. At the end of the study period, the aorta is excised, and the degree of calcification is quantified by measuring the calcium content and through histological analysis (e.g., Von Kossa staining).
Clinical Trial for Arterial Stiffness:
A representative clinical trial would be a randomized, double-blind, placebo-controlled study in a population at risk for cardiovascular disease, such as postmenopausal women or patients with chronic kidney disease.[2] Participants would be randomized to receive a daily supplement of this compound (e.g., 180 µg of MK-7) or a placebo for a duration of one to three years. The primary endpoint would be the change in arterial stiffness, measured by carotid-femoral pulse wave velocity (cfPWV). Secondary endpoints could include changes in blood pressure and levels of circulating biomarkers like ucMGP.
Signaling Pathway: this compound in Vascular Health
Caption: this compound-dependent activation of MGP to prevent vascular calcification.
Bone Metabolism: A More Consistent Translation
The role of this compound in bone health is centered around the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts that is essential for bone mineralization.[12][13] Undercarboxylated osteocalcin (ucOC) has a lower affinity for the bone matrix, and elevated levels are associated with lower bone mineral density (BMD) and an increased risk of fractures.[14]
Preclinical studies, particularly in ovariectomized (OVX) rat models of postmenopausal osteoporosis, have consistently shown that this compound supplementation can prevent bone loss, improve bone microarchitecture, and enhance bone strength.[14][15] These studies demonstrate that this compound can stimulate osteoblast function and inhibit osteoclast activity, leading to a net positive effect on bone formation.[12][16]
The translation of these findings to clinical practice has been more robust compared to cardiovascular outcomes. Numerous clinical trials, especially in postmenopausal women, have investigated the effects of this compound supplementation on bone health.[17] Meta-analyses of these trials have concluded that this compound, particularly at pharmacological doses, can significantly improve bone mineral density and reduce the incidence of fractures.[14][17][18] While some studies have shown modest effects on BMD, the consistent reduction in fracture risk suggests that this compound may also improve bone quality, a factor not solely captured by BMD measurements.[19]
Quantitative Data Comparison: Bone Metabolism
| Parameter | Preclinical Animal Models (Ovariectomized Rats) | Clinical Human Trials (Postmenopausal Women) |
| Intervention | This compound (MK-4, MK-7) supplementation following ovariectomy. | This compound (MK-4, MK-7) supplementation. |
| Dosage Range | Typically 5-50 mg/kg body weight per day. | MK-4: 45 mg/day; MK-7: 180-360 µ g/day .[18] |
| Primary Outcome | Bone mineral density (BMD), trabecular bone volume, bone strength (biomechanical testing). | Change in bone mineral density (BMD) at the lumbar spine and femoral neck, incidence of vertebral and non-vertebral fractures. |
| Key Findings | Prevention of bone loss, improved bone microarchitecture, and increased bone strength.[14][15] | Significant improvement in BMD and a reduction in fracture risk, particularly with pharmacological doses of MK-4.[14][17][18] |
Experimental Protocols: Bone Metabolism
Preclinical Ovariectomized (OVX) Rat Model:
Female Sprague-Dawley rats undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control. Following a recovery period, the OVX rats are randomized to receive either a vehicle control or this compound (e.g., MK-4) mixed with their feed or administered by oral gavage for a period of 8-12 weeks. At the end of the study, femurs and tibias are collected for analysis of bone mineral density using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT), and for biomechanical testing to assess bone strength.
Clinical Trial for Postmenopausal Osteoporosis:
A typical clinical trial would be a multi-center, randomized, open-label or double-blind study in postmenopausal women with diagnosed osteoporosis.[17] Participants would be randomized to receive standard of care (e.g., calcium and vitamin D) plus this compound (e.g., 45 mg/day of MK-4) or standard of care alone. The trial would have a duration of at least one to three years. The primary endpoints would be the incidence of new vertebral fractures, assessed by spinal radiographs, and the change in BMD at the lumbar spine and femoral neck, measured by DXA.
Signaling Pathway: this compound in Bone Formation
Caption: this compound-dependent carboxylation of osteocalcin for bone mineralization.
Conclusion and Future Directions
The preclinical data for this compound in both cardiovascular and bone health are compelling, demonstrating clear mechanisms of action and significant therapeutic effects in animal models. The translation to clinical outcomes has been more direct and consistent for bone health, with strong evidence supporting the use of this compound for improving bone mineral density and reducing fracture risk in postmenopausal women.
For cardiovascular health, while the impact of this compound on biomarkers is evident, its effect on clinical endpoints such as the progression of arterial calcification requires further investigation. Future clinical trials should focus on larger, well-defined patient populations, longer durations, and standardized dosages and forms of this compound to clarify its therapeutic potential. Understanding the optimal timing of intervention (i.e., prevention versus treatment of established calcification) will also be crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of this compound supplementation on inhibition of vascular calcification in chronic kidney disease patients [mjmr.journals.ekb.eg]
- 3. This compound—a neglected player in cardiovascular health: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/46941 [onderzoekmetmensen.nl]
- 7. The Effects of this compound Supplementation on the Progression of Coronary Artery Calcification | Clinical Research Trial Listing [centerwatch.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effects of this compound on the Development of Osteopenia in Rats as the Models of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Efficacy of this compound in the prevention and treatment of postmenopausal osteoporosis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Influence of Vitamin K on Bone Mineral Density and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: MK-4 vs. MK-7 Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), the two most common forms of vitamin K2, based on available head-to-head clinical trial data. The focus is on their comparative bioavailability and a summary of clinical evidence for their roles in bone and cardiovascular health.
Executive Summary
Direct head-to-head clinical trials comparing the efficacy of MK-4 and MK-7 on clinical endpoints such as bone density and cardiovascular outcomes are scarce. The most definitive head-to-head research has focused on their pharmacokinetic profiles, revealing significant differences in bioavailability and serum half-life. At nutritional doses, MK-7 is well-absorbed and maintains stable serum concentrations, whereas MK-4 is not readily detectable in serum.[1][2] Clinical trials investigating the health benefits of MK-4, particularly for bone health, have utilized high pharmacological doses (e.g., 45 mg/day), while studies on MK-7 have demonstrated effects at much lower, nutritional doses (e.g., 180 µ g/day ).[3][4]
Bioavailability: A Direct Comparison
A key head-to-head clinical trial by Sato et al. (2012) provides the most direct comparative data on the bioavailability of MK-4 and MK-7.[5]
Experimental Protocols
Study Design: A randomized controlled trial with two distinct study phases.[2][6]
-
Study 1 (Single Dose): Ten healthy Japanese women (ages 20-21) were divided into two groups. One group received a single oral dose of 420 µg of MK-4, and the other received 420 µg of MK-7. The supplements were administered in the morning with a standardized breakfast containing fat to aid absorption. Blood samples were collected at baseline and at 2, 4, 6, 8, 10, 24, 48, and 72 hours post-administration to measure serum levels of the respective menaquinones.[6][7]
-
Study 2 (Consecutive Administration): The same ten healthy women participated in the second phase. They were administered a daily dose of either 60 µg of MK-4 or 60 µg of MK-7 for seven consecutive days.[2][7] Blood samples were taken to measure the change in serum levels of MK-4 and MK-7 from baseline.[2]
Measurement Methodology: Serum concentrations of MK-4 and MK-7 were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[6]
Quantitative Data Summary
The following tables summarize the key findings from the Sato et al. (2012) study.
Table 1: Serum Concentrations after a Single 420 µg Dose [2][5][6]
| Time Point | Serum MK-4 Concentration (ng/mL) | Serum MK-7 Concentration (ng/mL) |
| Baseline | Not Detected | Not Detected |
| 2 hours | Not Detected | Approx. 5 |
| 4 hours | Not Detected | Approx. 10 |
| 6 hours (Peak) | Not Detected | Approx. 12 |
| 8 hours | Not Detected | Approx. 10 |
| 10 hours | Not Detected | Approx. 8 |
| 24 hours | Not Detected | Approx. 5 |
| 48 hours | Not Detected | Approx. 2 |
| 72 hours | Not Detected | Not Detected |
Table 2: Serum Concentrations after 7 Days of 60 µ g/day Supplementation [2]
| Supplement | Baseline Serum Concentration (ng/mL) | Serum Concentration after 7 Days (ng/mL) | Change in Serum Concentration (ng/mL) |
| MK-4 | 2.2 ± 0.38 | Unchanged | 0.00 ± 0.77 |
| MK-7 | < Detection Limit | Significantly Increased | - |
Key Findings from Bioavailability Trial:
-
Following a single nutritional dose, MK-7 was well-absorbed, reaching peak serum levels at 6 hours and remaining detectable for up to 48 hours.[2][5]
-
In contrast, MK-4 was not detectable in the serum at any time point after a single nutritional dose.[2][5]
-
Consecutive daily administration of MK-7 led to a significant increase in its serum levels, whereas daily MK-4 supplementation did not raise serum MK-4 levels.[2][5]
Clinical Efficacy: An Indirect Comparison
In the absence of direct head-to-head clinical trials on outcomes, this section presents a summary of findings from separate studies on MK-4 and MK-7.
Table 3: Summary of Clinical Trials on Bone Health
| Feature | MK-4 | MK-7 |
| Typical Dose | High pharmacological doses (e.g., 45 mg/day)[3] | Low nutritional doses (e.g., 100-200 mcg/day)[8] |
| Key Findings | Numerous clinical trials, primarily in Japan, have shown that 45 mg/day of MK-4 can improve bone mineral density and reduce fracture rates in individuals with osteoporosis.[3] | A three-year study on postmenopausal women found that 180 mcg of MK-7 daily significantly decreased the age-related decline in bone mineral content and density.[8] |
| Dosing Frequency | Requires multiple daily doses (typically three times a day) due to its short half-life of 1-2 hours.[3] | Once-daily dosing is effective due to its long half-life of approximately 3 days.[8] |
Table 4: Summary of Clinical Trials on Cardiovascular Health
| Feature | MK-4 | MK-7 |
| Typical Dose | Limited clinical data at specific doses for cardiovascular outcomes. | Nutritional doses (e.g., 180 mcg/day).[9] |
| Key Findings | Research is less extensive compared to MK-7. | Long-term supplementation with MK-7 has been shown to improve arterial stiffness in healthy postmenopausal women.[9] It more effectively activates matrix Gla protein (MGP), an inhibitor of vascular calcification.[9] |
| Mechanism | Both forms of this compound act as cofactors for the carboxylation of MGP. | Due to its superior bioavailability and longer half-life, MK-7 leads to more stable and effective activation of MGP.[9] |
Signaling Pathways and Experimental Workflows
This compound-Dependent Carboxylation
The primary mechanism of action for both MK-4 and MK-7 is their role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins.
Two of the most well-characterized extrahepatic VKDPs are osteocalcin (B1147995) and matrix Gla protein (MGP).
-
Osteocalcin: Produced by osteoblasts, carboxylated osteocalcin binds to calcium and incorporates it into the bone matrix, playing a crucial role in bone mineralization.[10][11]
-
Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, carboxylated MGP is a potent inhibitor of soft tissue and vascular calcification.[10]
The following diagram illustrates this critical signaling pathway.
Caption: this compound-Dependent Carboxylation Pathway.
Bioavailability Study Workflow
The workflow for the head-to-head bioavailability study by Sato et al. (2012) is outlined below.
Caption: Experimental Workflow of the Head-to-Head Bioavailability Trial.
Conclusion
The available head-to-head clinical evidence demonstrates the superior bioavailability of MK-7 compared to MK-4 at nutritional doses. MK-7 is efficiently absorbed and maintains stable, elevated serum concentrations with once-daily dosing. In contrast, MK-4 has a very short half-life and is not detectable in the serum after supplementation with nutritional doses.
While high pharmacological doses of MK-4 have been shown to be effective for bone health in clinical trials, the practicality of this regimen is a consideration. MK-7 has demonstrated positive effects on both bone and cardiovascular health at convenient, low nutritional doses. These findings suggest that for supplementation purposes aimed at achieving sustained systemic levels of this compound, MK-7 is the more efficient form. Further head-to-head clinical trials comparing the long-term health outcomes of these two menaquinones are warranted to provide a more complete picture of their relative therapeutic potential.
References
- 1. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthnatura.com [healthnatura.com]
- 4. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. medindia.net [medindia.net]
- 8. qnwellness.com [qnwellness.com]
- 9. droracle.ai [droracle.ai]
- 10. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Translating the Therapeutic Potential of Vitamin K2 from Bench to Bedside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Vitamin K2 (specifically menaquinone-7, MK-7, and menaquinone-4, MK-4) in key health areas, supported by experimental data from preclinical and clinical studies. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for therapeutic applications.
Executive Summary
This compound, a fat-soluble vitamin, has emerged as a promising therapeutic agent beyond its traditional role in blood coagulation. Extensive research has highlighted its potential in bone metabolism, cardiovascular health, and neuroprotection. This document synthesizes key findings, presenting quantitative data in comparative tables, detailing experimental protocols, and visualizing the underlying signaling pathways to bridge the gap between preclinical discoveries and clinical applications.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of this compound in bone and cardiovascular health.
Bone Health
Table 1: Effect of this compound Supplementation on Bone Mineral Density (BMD) in Postmenopausal Women
| Study (Year) | This compound Form & Dosage | Comparator | Duration | Population | Key Outcome: Change in Lumbar Spine BMD |
| Knapen et al. (2013) | 180 µ g/day MK-7 | Placebo | 3 years | 244 healthy postmenopausal women | Significantly decreased age-related decline in BMD. |
| Ushiroyama et al. (2002)[1][2][3][4][5] | 45 mg/day MK-4 + 0.75 µ g/day Vitamin D3 | 45 mg/day MK-4 alone | 24 months | 172 postmenopausal women with osteopenia/osteoporosis | +4.92% ± 7.89% in the combination group vs. +0.135% ± 5.44% in the MK-4 alone group.[1] |
| Je et al. (2011) | 45 mg/day MK-4 + 1000 IU/day Vitamin D3 + 600 mg/day Calcium | Vitamin D3 + Calcium | 6 months | 78 postmenopausal women with osteopenia | Significant increase in lumbar spine BMD in the MK-4 group compared to the control group. |
Table 2: Effect of this compound Supplementation on Fracture Risk in Postmenopausal Women with Osteoporosis
| Study (Meta-analysis) | This compound Form & Dosage | Comparator | Number of Studies | Total Participants | Key Outcome: Relative Risk (RR) of Fractures |
| Ma et al. (2022) | MK-4 and MK-7 (various dosages) | Placebo or other treatments | 6 RCTs | 6,425 | RR = 0.43 (95% CI 0.20 to 0.76, P = 0.006) after excluding one heterogeneous study. |
Cardiovascular Health
Table 3: Effect of this compound (MK-7) Supplementation on Arterial Stiffness
| Study (Year) | MK-7 Dosage | Comparator | Duration | Population | Key Outcome: Change in Pulse Wave Velocity (PWV) |
| Knapen et al. (2015)[6][7][8][9][10] | 180 µ g/day | Placebo | 3 years | 244 healthy postmenopausal women | Significant decrease in PWV in the MK-7 group compared to placebo, especially in women with high baseline arterial stiffness.[6][9][10] |
Table 4: Effect of this compound Supplementation on Vascular Calcification
| Study (Meta-analysis) | This compound Form & Dosage | Comparator | Number of Studies | Total Participants | Key Outcome: Change in Coronary Artery Calcification (CAC) Score |
| Zhang et al. (2023) | MK-7 (various dosages) | Placebo | 4 RCTs | 424 | Significant slowing of CAC progression (Mean Difference = -17.37, 95% CI -34.18 to -0.56, p = 0.04). |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Bone Mineral Density (BMD) Measurement
-
Method: Dual-energy X-ray absorptiometry (DEXA)
-
Instrument: Hologic QDR-2000
-
Procedure:
-
Patients were positioned in the supine position on the scanning table.
-
The lumbar spine (L2-L4 vertebrae) was scanned to determine the bone mineral density (g/cm²).
-
Measurements were performed at baseline and at 24 months post-intervention.
-
The percentage change in BMD from baseline was calculated for each group.
-
Arterial Stiffness Assessment
-
Method: Carotid-femoral pulse wave velocity (cfPWV) measurement
-
Instrument: SphygmoCor system
-
Procedure:
-
Patients rested in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
ECG electrodes were placed on the wrists and ankles for gating of the pressure waveforms.
-
High-fidelity pressure waveforms were recorded sequentially from the carotid and femoral arteries using a pencil-type probe (applanation tonometer).
-
The distance between the recording sites was measured over the body surface.
-
The transit time of the pulse wave between the two sites was determined from the foot of the waveform, and PWV was calculated as distance/transit time (m/s).
-
Biomarker Analysis: Undercarboxylated Osteocalcin (B1147995) (ucOC)
-
General Protocol:
-
Method: Enzyme-linked immunosorbent assay (ELISA)
-
Procedure:
-
Blood samples were collected from participants and centrifuged to obtain serum.
-
Serum samples were stored at -80°C until analysis.
-
A specific ELISA kit for human undercarboxylated osteocalcin was used.
-
The assay was performed according to the manufacturer's instructions, involving the incubation of serum with antibodies specific to ucOC, followed by a colorimetric detection step.
-
The concentration of ucOC was determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound-Dependent Carboxylation of Gla-Proteins
Caption: this compound-dependent carboxylation cycle and activation of Gla-proteins.
This compound and Bone Formation via SXR Activation
Caption: this compound-mediated activation of SXR and osteoblastic gene transcription.[11][12][13][14]
Neuroprotective Effects of this compound via Gas6/Axl and PI3K/Akt Pathways
Caption: this compound's role in neuroprotection through Gas6/Axl and PI3K/Akt signaling.[15][16][17][18][19][20][21][22][23]
Conclusion
The evidence presented in this guide strongly supports the therapeutic potential of this compound in bone and cardiovascular health. The quantitative data from clinical trials demonstrate statistically significant improvements in key clinical endpoints. The detailed experimental protocols provide a foundation for future research, and the visualized signaling pathways offer insights into the mechanisms of action, which are crucial for drug development and targeted therapeutic strategies. While the role of this compound in neuroprotection is promising, further robust clinical trials with quantitative cognitive outcomes are needed to fully establish its efficacy in this area. Continued research is warranted to optimize dosage, identify responsive patient populations, and explore the full spectrum of this compound's therapeutic applications.
References
- 1. Effect of continuous combined therapy with vitamin K(2) and vitamin D(3) on bone mineral density and coagulofibrinolysis function in postmenopausal women [pubmed.ncbi.nlm.nih.gov]
- 2. Ushiroyama, T., Ikeda, A. and Ueki, M. (2002) Effect of continuous combined therapy with vitamin K(2) and vitamin D(3) on bone mineral density and coagulofibrinolysis function in postmenopausal women. Maturitas, 41, 211-221. - References - Scientific Research Publishing [scirp.org]
- 3. [PDF] Effect of continuous combined therapy with vitamin K(2) and vitamin D(3) on bone mineral density and coagulofibrinolysis function in postmenopausal women. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Menaquinone-7 supplementation improves arterial stiffness in healthy postmenopausal women. A double-blind randomised clinical trial [pubmed.ncbi.nlm.nih.gov]
- 7. menaq7.com [menaq7.com]
- 8. [PDF] Menaquinone-7 supplementation improves arterial stiffness in healthy postmenopausal women | Semantic Scholar [semanticscholar.org]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 11. Steroid and xenobiotic receptor SXR mediates this compound-activated transcription of extracellular matrix-related genes and collagen accumulation in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanism of this compound Protection against Amyloid-β-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin K Effects on Gas6 and Soluble Axl Receptors in Intensive Care Patients: An Observational Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound promotes PI3K/AKT/HIF-1α-mediated glycolysis that leads to AMPK-dependent autophagic cell death in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. scispace.com [scispace.com]
- 21. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 22. Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Comparative Analysis of Menaquinone Chain Lengths on Extrahepatic Protein Carboxylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Menaquinone-4, -7, and -9 Efficacy in Activating Key Extrahepatic Proteins.
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MKs), plays a critical role in human health beyond its well-established function in blood coagulation. The carboxylation of extrahepatic proteins, such as osteocalcin (B1147995) in bones and matrix Gla protein (MGP) in the vasculature, is a vitamin K-dependent process crucial for maintaining bone integrity and preventing soft tissue calcification. The efficacy of this process is significantly influenced by the molecular structure of the menaquinone, specifically the length of its isoprenoid side chain. This guide provides a detailed comparison of the effects of different menaquinone chain lengths, primarily focusing on the short-chain menaquinone-4 (MK-4) and the long-chain menaquinone-7 (B21479) (MK-7), with available data on menaquinone-9 (B191817) (MK-9), on the carboxylation of these vital extrahepatic proteins.
Comparative Efficacy of Menaquinones: A Data-Driven Overview
The bioavailability and biological activity of menaquinones are inversely related to their side chain length. While shorter chains are more readily absorbed, they have a shorter half-life. Conversely, longer-chain menaquinones, such as MK-7 and MK-9, exhibit superior bioavailability and a longer duration of action, leading to more effective carboxylation of extrahepatic proteins.[1][2][3]
Bioavailability and Serum Concentrations
Studies consistently demonstrate that nutritional doses of MK-7 are well-absorbed and lead to a significant increase in serum MK-7 levels, whereas equivalent doses of MK-4 do not result in a detectable increase in serum MK-4.[1][4][5] A single 420 μg dose of MK-7 resulted in maximal serum levels at 6 hours, with detection up to 48 hours post-intake. In contrast, MK-4 was not detectable in the serum at any time point following a single 420 μg dose.[1][5][6] Consecutive daily administration of 60 μg of MK-7 for seven days significantly increased serum MK-7 levels, while the same dosage of MK-4 showed no effect on serum MK-4 levels.[1] This suggests that MK-4 from dietary sources may not significantly contribute to the overall vitamin K status as reflected by serum levels.[5]
Long-chain menaquinones like MK-9 have an even longer serum half-life compared to both vitamin K1 and MK-4.[1][6] However, some research suggests that while MK-9 has a long half-time, it may be absorbed less efficiently than MK-7.[2]
| Menaquinone | Chain Length | Key Bioavailability Characteristics | Serum Half-Life |
| MK-4 | Short | Poor bioavailability at nutritional doses; does not significantly increase serum MK-4 levels.[1][2][4][6] | Short[1][2] |
| MK-7 | Long | Well-absorbed, leading to a significant and sustained increase in serum levels.[1][2][4][5] | Long (several days)[2][3] |
| MK-9 | Long | Long serum half-life, potentially longer than MK-7, but may have lower absorption.[1][2][6] | Very Long[1][6] |
Impact on Osteocalcin Carboxylation
Osteocalcin is a protein synthesized by osteoblasts and is involved in bone mineralization. Its activity is dependent on vitamin K-mediated carboxylation. The ratio of uncarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC) is a sensitive marker of vitamin K status.
Studies have shown that MK-7 is highly effective at improving the carboxylation status of osteocalcin.[1] Nutritional doses of MK-7 (45-90 μ g/day ) have been demonstrated to be effective in carboxylating osteocalcin.[1] In contrast, much higher doses of MK-4 are required to achieve a similar effect. One study reported that 500 μ g/day of MK-4 for two months had no effect on osteocalcin carboxylation, while a dose of 1500 μ g/day was needed to show an improvement.[1][6]
| Menaquinone | Effective Dose for Osteocalcin Carboxylation | Impact on ucOC/cOC Ratio |
| MK-4 | High doses required (e.g., 1500 μ g/day )[1][6] | Less efficient at reducing the ratio compared to MK-7 at nutritional doses. |
| MK-7 | Effective at nutritional doses (45-90 μ g/day )[1] | Significantly reduces the ucOC/cOC ratio, indicating improved vitamin K status.[7] |
| MK-9 | Data not as readily available, but long half-life suggests potential for efficacy. | Expected to be effective due to its long half-life. |
Impact on Matrix Gla Protein (MGP) Carboxylation
Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification. Its activation through carboxylation is crucial for preventing the deposition of calcium in arteries. Inactive, uncarboxylated MGP (ucMGP) is associated with an increased risk of cardiovascular disease.
Supplementation with MK-7 has been shown to dose-dependently decrease the levels of dephosphorylated-uncarboxylated MGP (dp-ucMGP), a marker of poor vitamin K status.[8][9] In a randomized, double-blind, placebo-controlled trial, supplementation with 180 μ g/day and 360 μ g/day of MK-7 for 12 weeks resulted in a significant dose-dependent decrease in dp-ucMGP levels.[9] This indicates an improved carboxylation of MGP.
| Menaquinone | Effect on MGP Carboxylation |
| MK-4 | Less effective at nutritional doses for MGP carboxylation. |
| MK-7 | Dose-dependently decreases levels of inactive MGP (dp-ucMGP), indicating improved carboxylation.[8][9] |
| MK-9 | Expected to be effective due to its long half-life, but specific data is limited. |
Experimental Protocols
Accurate assessment of extrahepatic protein carboxylation is essential for evaluating the efficacy of different menaquinones. The following are detailed methodologies for key experiments cited in the literature.
Measurement of Carboxylated and Uncarboxylated Osteocalcin (cOC and ucOC) by ELISA
This method allows for the quantification of different forms of osteocalcin in serum or plasma.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. Wells of a microplate are coated with a capture antibody specific for osteocalcin. The sample is added, and the osteocalcin binds to the antibody. A second, detection antibody that is specific for either the carboxylated or uncarboxylated form of osteocalcin and is conjugated to an enzyme (like horseradish peroxidase - HRP) is then added. After a washing step to remove unbound antibodies, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of the specific form of osteocalcin present in the sample.
Detailed Protocol:
-
Coating: Micro-ELISA plates are pre-coated with a monoclonal antibody specific for human osteocalcin.
-
Sample/Standard Addition: Add 100 μL of standards (with known concentrations of cOC or ucOC) and samples into the appropriate wells. Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with a wash buffer.
-
Detection Antibody Addition: Add 100 μL of biotinylated detection antibody specific for either cOC or ucOC to each well. Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 μL of Avidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 μL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 μL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: A standard curve is generated by plotting the OD values of the standards against their concentrations. The concentration of cOC or ucOC in the samples is then determined from this curve.
Measurement of Dephosphorylated-Uncarboxylated Matrix Gla Protein (dp-ucMGP) by ELISA
This assay quantifies the level of inactive MGP, a marker of vitamin K deficiency.
Principle: A competitive ELISA is often used for dp-ucMGP. The microplate wells are coated with a monoclonal antibody against dp-ucMGP. The sample is incubated in the well along with a known amount of HRP-conjugated dp-ucMGP. The dp-ucMGP in the sample and the HRP-conjugated dp-ucMGP compete for binding to the antibody on the plate. After washing, a substrate is added, and the color development is inversely proportional to the amount of dp-ucMGP in the sample.
Detailed Protocol:
-
Sample and Conjugate Incubation: Add the sample and a dp-ucMGP-HRP conjugate to the wells of a microplate pre-coated with an anti-dp-ucMGP antibody. Incubate for one hour.
-
Washing: Decant the solution and wash the wells five times.
-
Substrate Reaction: Add a substrate for the HRP enzyme to the wells. A blue colored complex will form.
-
Stopping the Reaction: Add a stop solution to terminate the reaction, turning the solution yellow.
-
Measurement: Measure the color intensity spectrophotometrically at 450 nm. The intensity is inversely proportional to the concentration of dp-ucMGP in the sample.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Vitamin K Cycle and Protein Carboxylation
The carboxylation of extrahepatic proteins is dependent on the vitamin K cycle, which occurs in the endoplasmic reticulum.
Caption: The Vitamin K cycle, illustrating the role of GGCX and VKORC1 in protein carboxylation.
Experimental Workflow for Comparing Menaquinone Efficacy
A typical in vivo study to compare the effects of different menaquinone forms would follow this general workflow.
Caption: A generalized workflow for a clinical trial comparing different menaquinones.
Conclusion
The available evidence strongly indicates that long-chain menaquinones, particularly MK-7, are more effective than the short-chain MK-4 at improving the carboxylation status of extrahepatic proteins like osteocalcin and matrix Gla protein at nutritional doses. This is primarily attributed to the superior bioavailability and longer serum half-life of MK-7. For researchers and professionals in drug development, these findings are critical when considering this compound supplementation for bone and cardiovascular health. Future research should continue to explore the specific roles and optimal dosages of other long-chain menaquinones, such as MK-9, to further refine our understanding of their therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. researchgate.net [researchgate.net]
- 4. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA-based method to quantify osteocalcin carboxylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abacusdx.com [abacusdx.com]
The Synergistic Alliance of Vitamins K2 and D: A Clinical Perspective for Researchers
A deep dive into the synergistic effects of Vitamin K2 and Vitamin D, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their combined clinical relevance, supported by experimental data and detailed methodologies.
Vitamins K2 and D3 have emerged as a powerful duo in preventative health, with a growing body of evidence suggesting their synergistic action is more effective than the sum of their individual benefits, particularly in bone and cardiovascular health. This guide dissects the clinical data, offering an objective comparison of combined supplementation versus individual vitamin therapies and placebo.
Unveiling the Synergy: Mechanism of Action
The clinical efficacy of combined this compound and D3 supplementation stems from their complementary roles in calcium metabolism. Vitamin D3 facilitates the absorption of calcium from the intestine and promotes the synthesis of Vitamin K-dependent proteins, namely osteocalcin (B1147995) (OC) and matrix Gla protein (MGP).[1][2][3] However, these proteins are synthesized in an inactive, uncarboxylated form.
This is where this compound plays its crucial role. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of specific glutamic acid (Glu) residues on OC and MGP, converting them to gamma-carboxyglutamic acid (Gla) residues.[1][2] This post-translational modification is essential for their biological activity. Carboxylated osteocalcin (cOC) is critical for binding calcium to the bone matrix, thereby enhancing bone mineralization and strength.[4] Conversely, carboxylated matrix Gla protein (cMGP) is a potent inhibitor of vascular calcification, preventing the deposition of calcium in arteries and other soft tissues.[5][6]
Caption: Signaling pathway of this compound and D3 synergy.
Clinical Evidence: A Comparative Analysis
Numerous clinical trials have investigated the combined effects of this compound and D3 supplementation. The following tables summarize the quantitative data from key studies, comparing the outcomes with alternative treatments.
Bone Mineral Density (BMD) in Postmenopausal Women
| Study (Year) | Participants | Intervention Groups | Duration | Key Findings (Change in Lumbar Spine BMD) |
| Iwamoto et al. (2000) [7] | 92 osteoporotic postmenopausal women | 1. Vitamin D3 (0.75 µ g/day ) + this compound (45 mg/day) 2. Vitamin D3 (0.75 µ g/day ) 3. This compound (45 mg/day) 4. Calcium (2 g/day ) | 2 years | Group 1: Significant increase (p<0.0001 vs. Calcium, p<0.05 vs. D3, p<0.01 vs. K2) Group 2 & 3: Significant increase vs. Calcium (p<0.05 and p<0.001, respectively) Group 4: Significant decrease (p<0.001) |
| Meta-analysis (2020) [8] | 971 participants (8 trials) | Vitamin D + Vitamin K (K1 or K2) | 6 months - 3 years | Overall, combined supplementation significantly improved bone mineral density. Sub-analysis suggested K2 may be more effective than K1. |
| Bolton-Smith et al. (2007) [9] | 244 healthy older women | 1. Vitamin K1 (200 µ g/day ) + Vitamin D3 (10 µ g/day ) + Calcium (1000 mg/day) 2. Vitamin K1 (200 µ g/day ) 3. Vitamin D3 (10 µ g/day ) + Calcium (1000 mg/day) 4. Placebo | 2 years | Group 1: Significant increase in BMD and BMC at the ultradistal radius compared to other groups. No significant differences at other sites. |
Cardiovascular Health: Coronary Artery Calcification (CAC)
| Study (Year) | Participants | Intervention Groups | Duration | Key Findings (Change in CAC Score) |
| AVADEC Trial (2023) [1][10] | 304 men with no prior ischemic heart disease | 1. This compound (720 µ g/day ) + Vitamin D3 (25 µ g/day ) 2. Placebo | 2 years | Overall: No significant difference in mean CAC progression (Δ203 vs Δ254 AU, P=0.089). Subgroup (CAC score ≥400 AU): Lower progression in the intervention group (Δ288 vs Δ380 AU, P=0.047). Safety: Fewer cardiovascular events in the intervention group (1.9% vs 6.7%, P=0.048). |
| DANCODE Trial Protocol (2023) [11][12] | 400 men and women with severe CAC (score ≥400) | 1. This compound (720 µ g/day ) + Vitamin D3 (25 µ g/day ) 2. Placebo | 2 years | Ongoing trial to investigate the effect on CAC progression in a high-risk population. |
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of these findings, understanding the experimental methodologies is paramount.
General Clinical Trial Workflow
Caption: A generalized experimental workflow for clinical trials.
Key Experimental Methodologies
-
Assessment of Bone Mineral Density: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD at various skeletal sites, including the lumbar spine and femoral neck.[7][9]
-
Quantification of Coronary Artery Calcification: Non-contrast cardiac computed tomography (CT) is utilized to determine the Agatston score, a measure of the total amount of calcified plaque in the coronary arteries. Progression is assessed by comparing baseline and follow-up scans.[1][10][11]
-
Measurement of Carboxylated and Uncarboxylated Osteocalcin: The levels of different forms of osteocalcin in serum are key biomarkers of Vitamin K status and bone metabolism.
-
Hydroxyapatite (HAP) Binding Assay: This method separates carboxylated osteocalcin (which binds to HAP) from uncarboxylated osteocalcin (which remains in the supernatant). The unbound fraction is then quantified using an immunoassay.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs have been developed to directly quantify total osteocalcin, carboxylated osteocalcin, and uncarboxylated osteocalcin, offering a more precise measurement.[4]
-
Conclusion and Future Directions
The synergistic relationship between this compound and Vitamin D presents a promising avenue for improving bone and cardiovascular health. The existing clinical evidence, particularly in postmenopausal women for bone health and in individuals with high coronary artery calcification for cardiovascular health, supports the notion that combined supplementation is more effective than individual nutrient supplementation.
For researchers and drug development professionals, the detailed molecular pathways and experimental protocols outlined in this guide provide a foundation for designing future studies. Further large-scale, randomized controlled trials are warranted to solidify the clinical recommendations for combined this compound and D3 supplementation across diverse populations and to further elucidate the nuances of their synergistic mechanisms. A deeper understanding of the dose-response relationship and the optimal ratios of these two vitamins will be critical in harnessing their full therapeutic potential.
References
- 1. Mechanism of action of vitamin K: synthesis of gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 3. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 4. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D-mediated modifications in protein-DNA interactions at two promoter elements of the osteocalcin gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 6-Month Vitamin D Supplementation on Plasma Matrix Gla Protein in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of vitamins K2 and D3 supplementation in patients with severe coronary artery calcification: a study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of vitamins K2 and D3 supplementation in patients with severe coronary artery calcification: a study protocol for a randomised controlled trial (2023) | Selma Hasific | 2 Citations [scispace.com]
A Comparative Guide to Vitamin K2 Metabolism and Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of Vitamin K2 metabolism and function, offering objective analysis supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction to this compound
This compound, a family of molecules known as menaquinones (MKs), is a fat-soluble vitamin essential for various physiological processes. Unlike Vitamin K1 (phylloquinone), which is primarily involved in hepatic coagulation factor synthesis, this compound has a broader range of functions, particularly in bone and cardiovascular health. Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring with a variable length isoprenoid side chain (denoted as MK-n, where 'n' is the number of isoprenoid units). The most studied forms are the short-chain MK-4 and the long-chain MK-7. This guide will delve into the species-specific differences in how this compound is absorbed, distributed, metabolized, and utilized.
Comparative Metabolism of this compound
The metabolism of this compound exhibits significant variation across species, influencing its bioavailability and tissue-specific functions. Key aspects of this metabolic journey include absorption, conversion of precursors, and tissue distribution.
Absorption and Bioavailability
The absorption of menaquinones occurs in the small intestine and is dependent on the presence of bile salts and fats. The length of the isoprenoid side chain significantly impacts bioavailability.
Table 1: Comparative Bioavailability of Menaquinones (MK-4 vs. MK-7) in Humans
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (B21479) (MK-7) | Species | Reference(s) |
| Serum Detectability (single nutritional dose) | Not detectable | Detectable up to 48 hours | Human | [1][2][3] |
| Serum Accumulation (consecutive daily administration) | No significant increase | 7-8 fold higher levels | Human | [1][3][4] |
| Serum Half-life | Short | Long (approximately 72 hours) | Human | [1][5] |
| Extrahepatic Tissue Supply | Poor supplier from direct supplementation | Effective supplier, also for tissue MK-4 | Human, Rat | [2][4] |
In a study with healthy Japanese women, a single dose of 420 µg of MK-7 was well absorbed, reaching maximal serum levels at 6 hours and remaining detectable for up to 48 hours, whereas MK-4 was not detected at any time point.[3] Consecutive daily administration of 60 µg of MK-7 for 7 days significantly increased serum MK-7 levels, while MK-4 supplementation did not raise serum MK-4 levels.[3] A rat study indicated that dietary MK-7 significantly increased MK-4 levels in extrahepatic tissues, suggesting it is a better in vivo supplier of MK-4 than MK-4 itself.[4]
Conversion of Vitamin K Precursors to Menaquinone-4 (MK-4)
A crucial aspect of Vitamin K metabolism is the tissue-specific conversion of dietary phylloquinone (K1) and other menaquinones into MK-4. This process is independent of gut microbiota and is catalyzed by the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1).[6][7]
Experimental Workflow: Tracking Vitamin K Conversion with Stable Isotopes
Caption: Experimental workflow for tracing the conversion of dietary phylloquinone to menaquinone-4 in rats.
Studies in rats using deuterium-labeled phylloquinone have demonstrated its conversion to labeled MK-4 in various tissues, confirming that the naphthoquinone ring is conserved while the side chain is replaced.[6] This conversion is tissue-specific, with notable accumulation of MK-4 in the brain, pancreas, and salivary glands.[6][7]
Tissue Distribution of Menaquinones
The distribution of different forms of Vitamin K varies significantly between tissues and species. While the liver is the primary storage site for phylloquinone and longer-chain menaquinones, MK-4 is the predominant form in most extrahepatic tissues.
Table 2: Comparative Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) (pmol/g wet weight)
| Tissue | Human (K1) | Human (MK-4) | Rat (K1) | Rat (MK-4) | Reference(s) |
| Liver | High (median 10.6) | Low | High | Low (approx. 11) | [8][9] |
| Heart | High (median 9.3) | Low | High | High (approx. 14) | [8][9] |
| Kidney | Low (<2) | High (median 2.8) | Moderate | High (approx. 17) | [8][9] |
| Brain | Low (<2) | High (median 2.8) | Low | High (approx. 50) | [8][9] |
| Pancreas | High (median 28.4) | High (equal to K1) | High | High | [8][9] |
| Salivary Gland | Not reported | Not reported | Not reported | Very High (approx. 250) | [7] |
Data presented are approximate median or mean values from cited studies and are intended for comparative purposes. Absolute values can vary based on dietary intake and other factors.
Cross-species Function of this compound
The primary function of this compound is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs.
Vitamin K-Dependent Proteins (VKDPs)
Several VKDPs have been identified, playing crucial roles in bone metabolism, vascular health, and cell signaling. The expression and function of these proteins can differ between species.
-
Osteocalcin (B1147995) (OC): Primarily synthesized by osteoblasts, carboxylated osteocalcin is involved in bone mineralization. There are observed differences in the metabolic role of osteocalcin between mice and humans/rats.[10]
-
Matrix Gla Protein (MGP): A potent inhibitor of soft tissue and vascular calcification. MGP-deficient mice exhibit extensive arterial calcification, a phenotype that highlights its critical function.[11][12] In humans, elevated levels of uncarboxylated MGP are associated with increased coronary artery calcification.[11]
Functional Differences of MGP in Vascular Calcification: Mouse vs. Human
Studies in apoE−/− mouse models have shown that overexpression of functional MGP reduces vascular calcification, while MGP gene deletion accelerates it.[11] Warfarin treatment in these mice, which inhibits Vitamin K-dependent carboxylation, also leads to rapid plaque calcification.[11] In humans, a positive correlation has been found between the calcification of coronary artery plaques and the expression of uncarboxylated MGP within the plaque, suggesting a conserved mechanism of action between the two species.[11]
Signaling Pathways
This compound, particularly MK-4, has been shown to regulate gene expression through signaling pathways independent of its role as a GGCX cofactor.
Pregnane X Receptor (PXR) Activation by MK-4
MK-4 is a ligand for the nuclear receptor PXR. Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Activation of the PXR signaling pathway by menaquinone-4.
Species-Specific PXR Target Genes:
The activation of PXR by xenobiotics is known to be species-specific. In human intestinal cells (LS180), MK-4 has been shown to induce the expression of drug-metabolizing genes like CYP3A4 and MDR1 via PXR activation.[13] In mice, PXR activation by MK-4 induces the expression of bone-related genes such as tsukushi (Tsk) and matrilin-2 (Matn2).[14] This highlights the potential for species-specific differences in the physiological effects of MK-4 mediated through PXR.
Role of Gut Microbiota
The gut microbiota is capable of synthesizing a range of menaquinones, primarily the longer-chain forms (MK-7 to MK-13). However, the absorption of these bacterially-synthesized menaquinones from the colon is generally considered to be low.
Comparative Gut Microbiota and Menaquinone Synthesis:
The composition of the gut microbiome and its capacity for menaquinone synthesis varies across host species.
-
Mammals: In humans, Bacteroides species are major producers of MK-10 and MK-11, while E. coli produces MK-8.
-
Birds: The gut microbiomes of birds show less correlation with host phylogeny and diet compared to mammals.[15] Passerine birds are dominated by Firmicutes and Proteobacteria.[16] A comparative analysis of fecal microbiota from six bird species showed species-dependent microbial compositions, with Proteobacteria being dominant in some and Firmicutes in others.[17]
This suggests that the contribution of the gut microbiota to the host's this compound status is likely to be highly variable across different animal species.
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis of this compound and its function.
Quantification of Vitamin K Vitamers in Tissues by HPLC-MS/MS
This method allows for the sensitive and specific measurement of different forms of Vitamin K in biological samples.
Protocol Overview:
-
Sample Preparation:
-
Chromatographic Separation:
-
A reverse-phase HPLC column (e.g., C18) is used to separate the different Vitamin K vitamers.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer is employed.[19]
-
-
Mass Spectrometric Detection:
Table 3: Example HPLC-MS/MS Parameters for Vitamin K Analysis in Serum
| Parameter | Setting |
| HPLC System | Thermo Scientific Dionex Vanquish Horizon |
| Column | Thermo Scientific Accucore PFP, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in water |
| Mobile Phase B | 0.1% Formic Acid in methanol |
| Gradient | Analytical gradient over approximately 4 minutes |
| Mass Spectrometer | Thermo Scientific TSQ Endura triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Scheduled Reaction Monitoring (SRM) |
| This is an example protocol; specific parameters may need to be optimized for different sample matrices and instruments.[18] |
Determination of Osteocalcin Carboxylation Status
The ratio of uncarboxylated to carboxylated osteocalcin is a sensitive marker of Vitamin K status.
ELISA-based Method for Quantifying Carboxylated and Uncarboxylated Osteocalcin:
This method utilizes specific antibodies to differentiate between the different forms of osteocalcin.
Protocol Overview:
-
Plate Coating: ELISA plates are coated with capture antibodies specific for either uncarboxylated osteocalcin (GLU-OCN), carboxylated osteocalcin (GLA-OCN), or total osteocalcin.[20]
-
Sample Incubation: Serum or other biological samples are added to the wells and incubated.
-
Detection: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), that recognizes a different epitope on the osteocalcin molecule is added.[20]
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Quantification: The concentration of each form of osteocalcin is determined by comparison to a standard curve.[20]
Hydroxyapatite (B223615) Binding Assay:
This method is based on the principle that carboxylated osteocalcin has a higher affinity for hydroxyapatite (a calcium phosphate (B84403) mineral found in bone) than the uncarboxylated form.
Protocol Overview:
-
Incubation: Serum samples are incubated with a suspension of hydroxyapatite.[21][22]
-
Separation: The mixture is centrifuged to pellet the hydroxyapatite and any bound osteocalcin.
-
Measurement: The concentration of osteocalcin remaining in the supernatant (the unbound, uncarboxylated fraction) is measured using a standard osteocalcin immunoassay.[21][22]
-
Calculation: The amount of uncarboxylated osteocalcin is typically expressed as a percentage of the total osteocalcin in the sample.
Conclusion
The metabolism and function of this compound exhibit notable diversity across species. Key differences in the bioavailability of various menaquinone forms, the tissue-specific conversion of precursors to the active MK-4 form, and the regulation of gene expression through pathways like PXR activation underscore the importance of considering species-specific factors in nutritional and pharmacological research. While the fundamental role of this compound in the carboxylation of VKDPs is conserved, the nuances of its metabolic fate and signaling functions can lead to different physiological outcomes in different animal models and in humans. This guide provides a framework for understanding these comparative aspects and highlights the need for further research to elucidate the full spectrum of this compound's biological roles.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: Study unlocks which forms have higher bioavailability [nutraingredients.com]
- 3. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 5. drkumardiscovery.com [drkumardiscovery.com]
- 6. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of dietary phylloquinone to tissue menaquinone-4 in rats is not dependent on gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phylloquinone and Menaquinone-4 Tissue Distribution at Different Life Stages in Male and Female Sprague–Dawley Rats Fed Different VK Levels Since Weaning or Subjected to a 40% Calorie Restriction since Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the transcriptional landscapes between human and mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The vascular protective effect of matrix Gla protein during kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analyses of Vertebrate Gut Microbiomes Reveal Convergence between Birds and Bats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Comparative Analysis of Fecal Bacterial Microbiota of Six Bird Species [frontiersin.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bevital.no [bevital.no]
- 20. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
Vitamin K2 Supplementation: A Comparative Guide to Dose-Response Relationships and Biomarker Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationship between different forms of Vitamin K2 supplementation and key biomarker changes. The data presented is supported by experimental evidence to aid in the design and interpretation of clinical and preclinical studies.
Dose-Response Relationship of this compound Supplementation on Key Biomarkers
This compound plays a crucial role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs). Two of the most important VKDPs in bone and vascular health are osteocalcin (B1147995) and Matrix Gla-Protein (MGP). In a this compound deficient state, these proteins are produced in an inactive, uncarboxylated form. Supplementation with this compound leads to a dose-dependent decrease in the levels of uncarboxylated osteocalcin (ucOC) and de-phosphorylated uncarboxylated Matrix Gla-Protein (dp-ucMGP), indicating an improved vitamin K status.
The following tables summarize the quantitative dose-response data from clinical studies on two primary forms of this compound: Menaquinone-4 (MK-4) and Menaquinone-7 (B21479) (MK-7).
Table 1: Dose-Response of Menaquinone-4 (MK-4) Supplementation on Uncarboxylated Osteocalcin (%ucOC)
| Daily Dose of MK-4 | Duration | Change in %ucOC | Study Population |
| 0.5 mg | 3 weeks | Halved from baseline (16.8% to 8.7%)[1][2][3] | Postmenopausal women with osteoporotic fractures[1][2][3] |
| 5 mg | 3 weeks | Halved again from the 0.5 mg dose level (to 3.9%)[1][2][3] | Postmenopausal women with osteoporotic fractures[1][2][3] |
| 45 mg | 3 weeks | No significant additional benefit compared to the 5 mg dose (4.6%)[1][2][3] | Postmenopausal women with osteoporotic fractures[1][2][3] |
Table 2: Dose-Response of Menaquinone-7 (MK-7) Supplementation on Biomarkers
| Daily Dose of MK-7 | Duration | Change in dp-ucMGP | Change in ucOC:cOC Ratio | Study Population |
| 180 µg | 12 weeks | 31% decrease[1] | 57% decrease[1] | Healthy adults aged 40-65[1] |
| 360 µg | 12 weeks | 46% decrease[1] | 74% decrease[1] | Healthy adults aged 40-65[1] |
Note: Studies have indicated that MK-7 has a longer half-life and greater bioavailability compared to MK-4, which may explain the efficacy at microgram dosages.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the dose-response tables.
Measurement of Uncarboxylated Osteocalcin (ucOC)
Principle: The concentration of ucOC in serum or plasma is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). This method utilizes monoclonal antibodies specific to the uncarboxylated form of osteocalcin.
Methodology:
-
Sample Collection and Preparation: Whole blood is collected and centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.
-
Assay Procedure (based on common ELISA principles):
-
A microplate pre-coated with a capture antibody specific for osteocalcin is used.
-
Standards, controls, and patient samples are added to the wells.
-
A specific detection antibody that only binds to the uncarboxylated form of osteocalcin is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the amount of ucOC in the sample.
-
A plate reader is used to measure the absorbance, and the concentration of ucOC is determined by comparison to a standard curve.
-
Measurement of De-phosphorylated Uncarboxylated Matrix Gla-Protein (dp-ucMGP)
Principle: The quantification of dp-ucMGP in plasma is also commonly performed using a sandwich ELISA. This assay employs two different monoclonal antibodies that specifically recognize the de-phosphorylated and uncarboxylated epitopes of the MGP protein.
Methodology:
-
Sample Collection and Preparation: Blood is collected in EDTA tubes, and plasma is separated by centrifugation and stored at -80°C.
-
Assay Procedure (based on common sandwich ELISA principles):
-
A microplate is coated with a capture antibody that binds to the de-phosphorylated region of MGP.
-
Patient plasma samples, standards, and controls are added to the wells.
-
After incubation and washing, a second antibody that specifically recognizes the uncarboxylated Gla domains of MGP is added. This detection antibody is labeled with an enzyme (e.g., HRP).
-
Following another incubation and wash step, a substrate is added to generate a colorimetric signal.
-
The intensity of the color is directly proportional to the concentration of dp-ucMGP in the sample.
-
The absorbance is measured using a plate reader, and concentrations are calculated from a standard curve.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in the carboxylation of Vitamin K-dependent proteins.
Caption: this compound's role in the γ-carboxylation cycle.
Experimental Workflow for Biomarker Analysis
The diagram below outlines the general workflow for analyzing ucOC and dp-ucMGP from patient samples.
Caption: Workflow for ucOC and dp-ucMGP biomarker analysis.
References
Validating PXR-Mediated Vitamin K2 Effects: A Comparative Guide to Humanized Mouse Models
For researchers, scientists, and drug development professionals, the study of Pregnane (B1235032) X Receptor (PXR) activation by Vitamin K2 is crucial for understanding its therapeutic potential and drug interaction liabilities. Due to significant species differences in PXR ligand specificity, humanized mouse models have emerged as a vital tool for translating preclinical findings to human applications. This guide provides a comprehensive comparison of humanized PXR mouse models with alternative systems, supported by experimental data, to validate their use in investigating the effects of this compound.
The pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, functions as a key regulator of xenobiotic metabolism by controlling the expression of drug-metabolizing enzymes and transporters.[1][2] this compound, particularly menaquinone-4 (MK-4), has been identified as a ligand for human PXR, activating its transcriptional machinery.[1][3] This interaction has implications for various physiological processes, including bone homeostasis, bile acid synthesis, and energy metabolism.[1][2][4] However, the translational value of rodent studies is limited by the different ligand preferences of mouse and human PXR.[5][6] Humanized mouse models, expressing the human PXR gene, offer a more predictive in vivo system to study these interactions.[1][5]
Comparison of Research Models for PXR-Mediated this compound Effects
The selection of an appropriate model system is critical for obtaining clinically relevant data. Below is a comparison of humanized PXR mouse models with other commonly used alternatives.
| Model System | Advantages | Disadvantages | Relevance to this compound-PXR Studies |
| Humanized PXR Mouse Models | - High translational relevance: Mimics human PXR ligand specificity and in vivo response.[5][6]- Systemic effects: Allows for the study of this compound's impact on multiple organs and complex physiological pathways.[1][2]- Predictive of drug-drug interactions: Useful for assessing the potential for this compound to alter the metabolism of co-administered drugs.[6] | - Cost and complexity: More expensive and technically demanding to generate and maintain than in vitro models.[7]- Potential for incomplete humanization: The surrounding cellular and physiological context remains murine.[7] | Excellent: Considered the gold standard for in vivo validation of PXR-mediated effects of this compound and its impact on drug metabolism and various physiological processes.[1][4] |
| Wild-Type Mice | - Cost-effective and readily available. - Well-characterized physiology. | - Poor predictor of human PXR activation: Mouse PXR shows different ligand specificity.[5][6] For example, rifampicin (B610482) is a potent activator of human PXR but has little effect on mouse PXR.[5] | Limited: Results may not be directly translatable to humans due to species differences in PXR. Can be useful as a control against humanized models.[1] |
| In Vitro Human Cell Lines (e.g., HepG2, LS180) | - High-throughput screening: Suitable for initial screening of PXR activators.- Mechanistic studies: Allow for detailed investigation of cellular and molecular pathways.[1][8]- Cost-effective and relatively simple to use. | - Lack of systemic context: Do not recapitulate the complex in vivo environment and inter-organ communication.- Differences from primary cells: Cancer-derived cell lines may not fully reflect the physiology of normal human cells. | Good for initial screening and mechanistic studies: Have been used to demonstrate direct PXR activation by this compound and subsequent gene induction (e.g., CYP3A4, MDR1).[1][8] |
| Chimeric Mice with Humanized Livers | - High level of liver humanization: A large proportion of hepatocytes are of human origin, providing a more accurate representation of human liver metabolism.[9][10]- Useful for studying liver-specific effects: Ideal for investigating hepatic drug metabolism and toxicity.[10] | - Complex and expensive to generate. - Immune-deficient background: The lack of a fully functional immune system can be a limitation for some studies.[11] | Very Good: Particularly valuable for studying the hepatic metabolism of this compound and its influence on liver-specific PXR target genes. |
Experimental Data from Humanized PXR Mouse Studies
Studies utilizing humanized PXR mice have provided key insights into the in vivo effects of this compound. A study by Ishida et al. (2018) investigated the impact of a single oral dose of MK-4 on hepatic gene expression in wild-type and humanized PXR (hPXR) mice.[1]
Table 1: Effect of Menaquinone-4 (MK-4) on Hepatic Gene Expression in Wild-Type and Humanized PXR Mice [1]
| Gene | Function | Fold Change (WT Mice + MK-4) | Fold Change (hPXR Mice + MK-4) |
| Cyp7a1 | Bile Acid Synthesis | ~0.8 (NS) | ~0.5 (p < 0.05) |
| Cyp8b1 | Bile Acid Synthesis | ~1.2 (NS) | ~0.6 (p < 0.05) |
| Abca3 | Drug Metabolism | ~1.1 (NS) | ~1.5 (p < 0.05) |
| Cyp2s1 | Drug Metabolism | ~1.0 (NS) | ~1.4 (p < 0.05) |
| Sult1b1 | Drug Metabolism | ~1.2 (NS) | ~1.6 (p < 0.05) |
| Aldoc | Energy Homeostasis | ~1.1 (NS) | ~0.7 (p < 0.05) |
| Slc2a5 | Energy Homeostasis | ~1.0 (NS) | ~0.7 (p < 0.05) |
| NS: Not Significant. Data are approximate values derived from the publication. |
These results demonstrate that MK-4 significantly alters the expression of genes involved in bile acid synthesis, drug metabolism, and energy homeostasis in a human PXR-dependent manner.[1] The lack of a significant effect in wild-type mice underscores the necessity of the humanized model for studying these specific PXR-mediated pathways.[1]
Experimental Protocols
Generation of Humanized PXR Mice
Humanized PXR mice are typically generated by introducing the human PXR gene into a mouse strain that has its own Pxr gene knocked out.[6] One common method involves the use of a bacterial artificial chromosome (BAC) containing the complete human PXR gene along with its flanking sequences to ensure proper tissue-specific expression.[6] This BAC is then introduced into Pxr-null mice.[6] The resulting PXR-humanized mice express human PXR in a tissue-specific pattern that reflects its expression in humans, primarily in the liver and intestine.[6]
This compound Administration and Sample Analysis
In a typical experiment to assess the effects of this compound, humanized PXR mice and wild-type control mice receive an oral administration of MK-4 dissolved in a vehicle like corn oil.[1][12] Control groups receive the vehicle alone. After a specified time, the animals are euthanized, and tissues, such as the liver, are collected for analysis.[1]
Key steps in the analysis include:
-
RNA Extraction: Total RNA is isolated from the liver tissue.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes are quantified.
-
DNA Microarray Analysis: A broader, genome-wide analysis of gene expression changes can be performed.[1][12]
Visualizing the PXR Signaling Pathway and Experimental Workflow
To better understand the molecular mechanisms and experimental design, the following diagrams illustrate the PXR signaling pathway and a typical experimental workflow.
References
- 1. Effects of this compound on the Expression of Genes Involved in Bile Acid Synthesis and Glucose Homeostasis in Mice with Humanized PXR | MDPI [mdpi.com]
- 2. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 4. Effects of this compound on the Expression of Genes Involved in Bile Acid Synthesis and Glucose Homeostasis in Mice with Humanized PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane X receptor- and CYP3A4-humanized mouse models and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PREgnane X receptor gene-humanized mouse: a model for investigating drug-drug interactions mediated by cytochromes P450 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized mouse lines and their application for prediction of human drug metabolism and toxicological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixbio.com [phoenixbio.com]
- 10. mdpi.com [mdpi.com]
- 11. insights.envigo.com [insights.envigo.com]
- 12. researchgate.net [researchgate.net]
Vitamin K2 and Its Role in Glucose Homeostasis and Insulin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potential role of vitamin K2 in metabolic health, specifically in the regulation of glucose homeostasis and insulin (B600854) sensitivity, has garnered increasing interest within the scientific community. This guide provides a comprehensive comparison of key clinical studies investigating this relationship, presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and study designs. The evidence remains mixed, with some studies demonstrating a beneficial effect of this compound supplementation while others report no significant impact, highlighting the need for further rigorous investigation.
Comparative Analysis of Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound supplementation on glucose homeostasis and insulin sensitivity.
Table 1: Effects of this compound Supplementation on Glycemic Control
| Study & Year | Participant Population | Intervention Group (this compound) | Control Group | Duration | Outcome Measures & Results |
| Choi et al., 2011[1][2] | Healthy young men | 30 mg/day MK-4 | Placebo | 4 weeks | Insulin Sensitivity (SI): Significantly increased (p=0.01). Fasting Plasma Glucose: No significant change. |
| Rasekhi et al., 2015 | Prediabetic women | 1000 µ g/day Vitamin K1 | Placebo | 4 weeks | Fasting Insulin: Significantly decreased (p<0.05). HOMA-IR: Significantly decreased (p<0.05). |
| Knapen et al., 2021 | Postmenopausal women | 180 µ g/day MK-7 | Placebo | 3 years | Abdominal and Visceral Fat: Significant decrease in 'good responders' (p<0.05). Adiponectin: Significant increase in 'good responders' (p<0.05). |
| Li et al., 2023[3] | Type 2 Diabetes patients | 90 µ g/day MK-7 | Placebo | 6 months | Fasting Glucose: 13.4% reduction (p=0.048). Fasting Insulin: 28.3% reduction (p=0.005). HbA1c: 7.4% reduction (p=0.019). |
| Suksomboon et al., 2017 (Meta-analysis)[4] | Various populations | Vitamin K1 and K2 | Placebo or no treatment | 4 weeks to 3 years | HOMA-IR, Fasting Plasma Glucose, Fasting Plasma Insulin: No significant effect. |
Table 2: Effects of this compound Supplementation on Osteocalcin (B1147995) and Adiponectin
| Study & Year | Participant Population | Intervention Group (this compound) | Control Group | Duration | Outcome Measures & Results |
| Choi et al., 2011[1][2] | Healthy young men | 30 mg/day MK-4 | Placebo | 4 weeks | Carboxylated Osteocalcin (cOC): Significantly increased. Undercarboxylated Osteocalcin (ucOC): Significantly decreased. |
| Knapen et al., 2021 | Postmenopausal women | 180 µ g/day MK-7 | Placebo | 3 years | Adiponectin: Significantly increased in 'good responders' (p<0.05). |
| Adeli et al., 2022[5] | Overweight/obese Type 2 Diabetes patients | 200 µ g/day MK-7 | Placebo | 8 weeks | Adiponectin: No significant change. Leptin: Significant reduction (p=0.032). |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical evaluation of the findings.
Measurement of Insulin Sensitivity
-
Hyperinsulinemic-Euglycemic Clamp: This is considered the gold standard for measuring insulin sensitivity.[6][7][8] It involves a constant infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia (normal blood glucose levels).[6][7] The glucose infusion rate required to maintain this steady state is a direct measure of insulin-mediated glucose disposal and thus insulin sensitivity.[6][7]
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a commonly used, less invasive method that estimates insulin resistance from fasting plasma glucose and insulin concentrations.[4] The formula is: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5.
Measurement of Osteocalcin
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is widely used to quantify total, carboxylated, and undercarboxylated osteocalcin in serum or plasma.[9][10][11][12][13] Specific antibodies are used to capture and detect the different forms of osteocalcin, allowing for an assessment of vitamin K-dependent carboxylation status.[9][11][12]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound in glucose metabolism and a typical experimental workflow for a clinical trial.
Caption: Proposed signaling pathway of this compound in glucose metabolism.
Caption: A typical workflow for a randomized controlled clinical trial.
Discussion
The clinical evidence for the role of this compound in glucose homeostasis and insulin sensitivity is still evolving. While some studies, particularly those focusing on specific populations or utilizing higher doses of MK-4, suggest a beneficial effect on insulin sensitivity and glycemic control, these findings are not consistently replicated across all studies. Meta-analyses have often concluded a lack of significant effect, which may be attributed to heterogeneity in study designs, participant characteristics, and the forms and dosages of vitamin K used.
The proposed mechanism involving the carboxylation of osteocalcin provides a plausible biological basis for the observed effects in some studies. Carboxylated osteocalcin is believed to act as a hormone that can stimulate insulin secretion from pancreatic beta-cells and improve insulin sensitivity in peripheral tissues.[1] Furthermore, the observed effects on adiponectin and leptin in some trials suggest that this compound may also influence adipokine secretion, which plays a crucial role in regulating glucose metabolism and inflammation.[5][14]
The discrepancies in the literature underscore the need for larger, well-designed randomized controlled trials with standardized methodologies. Future research should aim to clarify the optimal form (MK-4 vs. MK-7) and dosage of this compound for metabolic benefits, identify the populations most likely to respond to supplementation, and further elucidate the underlying molecular mechanisms.
References
- 1. This compound Supplementation Improves Insulin Sensitivity via Osteocalcin Metabolism: A Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound supplementation improves insulin sensitivity via osteocalcin metabolism: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of vitamin K supplementation on insulin sensitivity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. [How to measure insulin sensitivity in clinical practice?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpco.com [alpco.com]
- 11. An ELISA-based method to quantify osteocalcin carboxylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eaglebio.com [eaglebio.com]
- 13. biocompare.com [biocompare.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Vitamin K2
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While Vitamin K2, also known as menaquinone, is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure personnel safety and minimize environmental impact. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Key Safety and Physical Data of this compound
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for common forms of this compound, such as Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7).
| Property | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | General this compound |
| Molecular Formula | C31H40O2 | C46H64O2 | Varies by form |
| Molecular Weight | 444.7 g/mol | 649.0 g/mol | Varies by form |
| Physical State | Crystalline solid | Pale yellow powder | Yellow, oily substance or solid |
| Melting Point | ~35°C | 54°C[1] | 32°C to 37°C[2] |
| Boiling Point | Decomposes before boiling[2] | 200°C at 0.0002 mm Hg (with some decomposition)[1] | Decomposes before boiling |
| Solubility | Soluble in chloroform (B151607) (~100 mg/ml)[3]. Insoluble in water. | Slightly soluble in chloroform, ethyl acetate, and methanol. Insoluble in water. | Insoluble in water, soluble in fats and some organic solvents. |
| Stability | Stable for ≥4 years at -20°C[3]. | Stable for years at room temperature[4][5]. Light and temperature sensitive. | Generally stable, but can be degraded by light and alkaline conditions. |
Experimental Protocol for this compound Disposal
This protocol outlines the procedural steps for the safe disposal of this compound waste, including unused pure compounds, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof, and chemically compatible container.
-
A wide-mouth plastic or glass container with a secure screw-top lid is suitable.
-
Do not mix with hazardous chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste:
-
For solutions containing this compound, collect them in a separate, sealed, and compatible waste container.
-
If the solvent is considered hazardous (e.g., chloroform), the entire solution must be treated and disposed of as hazardous waste according to institutional and regulatory guidelines.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" (or as otherwise directed by your EHS office).
-
The label must include the full chemical name, "this compound (Menaquinone)," and the approximate quantity or concentration.
-
Indicate the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from direct sunlight and sources of heat, given this compound's sensitivity to light and temperature.
-
Store in secondary containment to prevent spills.
5. Final Disposal:
-
Once the waste container is full (typically around 80-90% capacity) or has been stored for the maximum allowable time per institutional policy, arrange for its disposal.
-
Contact your institution's EHS office or the designated chemical waste disposal service to schedule a pickup.
-
Provide a complete and accurate description of the waste when requesting disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Menaquinone 7 | C46H64O2 | CID 5287554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Structure and Physical Properties of this compound Factory Sell Top Quality [biolyphar.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of this compound as vitaMK7 [nutraceuticalbusinessreview.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin K2
This guide provides essential safety and logistical information for the handling and disposal of Vitamin K2 in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound, also known as Menaquinone, is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP) and the 2012 OSHA Hazard Communication Standard.[1][2] However, it is crucial to observe standard precautionary measures for handling chemicals. The primary physical hazards are associated with its combustible nature as a solid and the potential for dust to form explosive mixtures with air.[3][4] It may also react violently with strong oxidizing agents and acids.[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. While some safety data sheets state no special protective equipment is required under normal use, best practices in a laboratory setting dictate a more cautious approach, especially when handling the powdered form.[2]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Conditions for Use |
| Eye/Face Protection | Safety goggles with side-shields (compliant with EN 166).[1][5][6] | Mandatory for all handling procedures to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVA rubber), tested according to EN 374.[1][5] | Required for all procedures involving direct contact. |
| Body Protection | Standard laboratory coat or chemical protection overall.[4][5] | Recommended for all handling to protect skin and clothing. |
| Respiratory Protection | Particulate filter device (P1 or equivalent) according to EN 143.[1] | Necessary when dust formation is likely (e.g., weighing, transferring powder).[1] |
Procedural Guidelines for Safe Handling
The following step-by-step protocols provide a framework for the safe handling of this compound from receipt to disposal.
Experimental Protocol: General Handling
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[6] Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form, to minimize dust.[6]
-
Attire : Don the appropriate PPE as specified in the table above.
-
Handling : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][6] When handling, do not eat, drink, or smoke in the work area.[5][7]
-
Storage : Keep the this compound container tightly sealed when not in use.[5][8] Store in a cool, dry place, and protect from direct light and moisture.[1][8]
-
Hygiene : After handling, wash hands thoroughly with soap and water.[7] It is recommended to use preventive skin protection like barrier creams and allow for skin regeneration periods.[1]
Emergency Protocol: Spills and Accidental Release
-
Minor Spills (Powder) :
-
Major Spills :
-
Eliminate all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection.[7]
-
Contain the spill using earth, sand, or other inert material.[5] Prevent the spill from entering drains or waterways.[5][7]
-
Collect the spilled material for disposal in appropriate, labeled containers.[1]
-
Accidental Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][7]
-
Skin Contact : Wash the affected area with soap and running water.[2][7]
-
Inhalation : If dust is inhaled, move the individual to fresh air.[7]
-
Disposal Plan
Improper disposal can pose risks to the environment. Never flush vitamins or supplements down the drain, as this can contaminate waterways.[9][10]
Step-by-Step Disposal Procedure
-
Check Regulations : Always consult and adhere to local, state, and federal environmental regulations for chemical waste disposal.
-
Use Take-Back Programs : The most reliable disposal method is to use community or pharmacy take-back programs that accept expired supplements and chemicals.[9][11]
-
Trash Disposal (if no other option is available) :
-
Remove the this compound from its original container.[9][11]
-
Mix the material with an unappealing substance such as used coffee grounds, dirt, or cat litter to deter accidental ingestion by children or animals.[9][11]
-
Place the mixture into a sealed, leak-proof container or bag.[9][11]
-
Dispose of the sealed container in the household trash.[11]
-
-
Container Recycling : After emptying and cleaning the original supplement bottle, it can be recycled if your local facility accepts that type of plastic.[9][11] Be sure to remove or scratch out all personal information from labels.[11]
This compound Handling and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. download.basf.com [download.basf.com]
- 5. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 8. download.basf.com [download.basf.com]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. recyclerightny.recyclist.co [recyclerightny.recyclist.co]
- 11. fullscript.com [fullscript.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
